Product packaging for Z-3-Amino-propenal(Cat. No.:CAS No. 25186-34-9)

Z-3-Amino-propenal

Cat. No.: B1338710
CAS No.: 25186-34-9
M. Wt: 71.08 g/mol
InChI Key: UCRYVFBKCBUURB-UPHRSURJSA-N
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Description

Z-3-Amino-propenal is a useful research compound. Its molecular formula is C3H5NO and its molecular weight is 71.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H5NO B1338710 Z-3-Amino-propenal CAS No. 25186-34-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-3-aminoprop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NO/c4-2-1-3-5/h1-3H,4H2/b2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCRYVFBKCBUURB-UPHRSURJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CN)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C\N)\C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60515145, DTXSID901313768
Record name (2Z)-3-Aminoprop-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60515145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Propen-1-ol, 3-imino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901313768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

71.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25186-34-9, 55135-67-6
Record name (2Z)-3-Aminoprop-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60515145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Propen-1-ol, 3-imino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901313768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Z-3-Amino-propenal: Chemical Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-3-Amino-propenal, a member of the enamine and α,β-unsaturated aldehyde class of compounds, presents a unique chemical scaffold with significant potential in organic synthesis and as a biologically active molecule. Its dual functionality, comprising a nucleophilic amino group and an electrophilic aldehyde, governs its reactivity and makes it a versatile precursor for the synthesis of various heterocyclic compounds. Preliminary studies indicate potential antimicrobial and cytotoxic activities, suggesting its relevance in drug discovery and development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential biological activities of this compound, along with proposed experimental protocols and signaling pathways.

Chemical Structure and Properties

This compound, with the IUPAC name (Z)-3-aminoprop-2-enal, is a simple yet reactive organic molecule. The 'Z' configuration indicates that the amino group and the aldehyde group are on the same side of the carbon-carbon double bond. This configuration is crucial for its chemical behavior and biological interactions.

Tautomerism

This compound can exist in equilibrium with its tautomeric forms, such as the imine form. The stability of these tautomers can be influenced by the solvent and pH. The enamine form is generally stabilized by the delocalization of the lone pair of electrons from the nitrogen atom through the double bond to the carbonyl group.

Physicochemical Properties

Quantitative data for this compound is primarily based on computed values. Experimental data for closely related compounds are provided for comparison where available.

PropertyValue (this compound)Data Source
Molecular Formula C₃H₅NOPubChem
Molecular Weight 71.08 g/mol PubChem[1]
CAS Number 25186-34-9PubChem[1]
Appearance Light Yellow SolidSigma-Aldrich
XLogP3 -0.2PubChem (Computed)[1]
Topological Polar Surface Area 43.1 ŲPubChem (Computed)[1]
Hydrogen Bond Donor Count 1PubChem (Computed)[1]
Hydrogen Bond Acceptor Count 2PubChem (Computed)[1]
Rotatable Bond Count 1PubChem (Computed)[1]
Storage Temperature Keep in FreezerSigma-Aldrich

Synthesis of this compound

A common and effective method for the synthesis of 3-aminoacrolein derivatives is the Vilsmeier-Haack reaction.[2][3] This reaction involves the formylation of an active methylene group using a Vilsmeier reagent, which is typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Proposed Synthetic Workflow

The following diagram illustrates a plausible workflow for the synthesis of this compound based on established protocols for similar compounds.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation and Hydrolysis DMF Dimethylformamide (DMF) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent Reacts with POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Vilsmeier_Reagent Iminium_Salt Intermediate Iminium Salt Vilsmeier_Reagent->Iminium_Salt Reacts with Acetonitrile Acetonitrile (as a source of active methylene) Acetonitrile->Iminium_Salt Product This compound Iminium_Salt->Product Undergoes Hydrolysis Aqueous Workup (Hydrolysis) Hydrolysis->Product

Caption: Proposed synthetic workflow for this compound via the Vilsmeier-Haack reaction.

Detailed Experimental Protocol (Representative)

This protocol is adapted from the synthesis of related 3-(dialkylamino)acroleins and should be optimized for the synthesis of this compound.

Materials:

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile

  • Dichloromethane (anhydrous)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Magnesium sulfate (anhydrous)

  • Ice bath

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Rotary evaporator

  • Chromatography column (silica gel)

Procedure:

  • Vilsmeier Reagent Formation: To a cooled (0 °C) solution of DMF in anhydrous dichloromethane, add POCl₃ dropwise with stirring under an inert atmosphere. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Formylation: To the freshly prepared Vilsmeier reagent, add a solution of acetonitrile in anhydrous dichloromethane dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Extraction: Carefully pour the reaction mixture into a vigorously stirred mixture of crushed ice and saturated sodium bicarbonate solution. Extract the aqueous layer with dichloromethane (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.

Characterization: The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Biological Activities and Potential Applications

This compound belongs to the class of α,β-unsaturated aldehydes, which are known for their biological reactivity, often attributed to their ability to act as Michael acceptors.[4][5] Enaminones, the broader class to which this compound belongs, have shown a range of biological activities, including antimicrobial and antitumor effects.[6][7][8][9][10]

Proposed Mechanism of Cytotoxicity

The cytotoxicity of related aminoaldehydes, such as 3-aminopropanal, has been linked to their lysosomotropic properties.[11][12] As weak bases, these molecules can accumulate in the acidic environment of lysosomes, leading to lysosomal membrane permeabilization and the release of catastrophic enzymes, ultimately triggering apoptosis. It is plausible that this compound exerts its cytotoxic effects through a similar mechanism.

G Z3AP This compound Lysosome Lysosome (Acidic Environment) Z3AP->Lysosome Enters cell and localizes to Accumulation Accumulation of Protonated Z-3-AP Lysosome->Accumulation Protonation and trapping leads to LMP Lysosomal Membrane Permeabilization (LMP) Accumulation->LMP Causes Enzymes Release of Lysosomal Hydrolases (e.g., Cathepsins) LMP->Enzymes Results in Caspase_Activation Caspase Activation Enzymes->Caspase_Activation Initiates Apoptosis Apoptosis Caspase_Activation->Apoptosis Leads to

Caption: Proposed signaling pathway for this compound-induced apoptosis via lysosomal disruption.

Experimental Protocols for Biological Assays

This protocol provides a general method for assessing the cytotoxic effects of this compound on a cancer cell line.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Incubator (37 °C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

This protocol outlines a standard method for determining the minimum inhibitory concentration (MIC) of this compound against a bacterial strain.

Materials:

  • Bacterial strain (e.g., E. coli, S. aureus)

  • Bacterial growth medium (e.g., Mueller-Hinton Broth)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • Incubator (37 °C)

  • Microplate reader or visual inspection

Procedure:

  • Preparation of Inoculum: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard.

  • Serial Dilution: Prepare two-fold serial dilutions of this compound in the growth medium in a 96-well plate.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria only) and a negative control (medium only).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Conclusion

This compound is a reactive and versatile chemical entity with considerable potential in synthetic chemistry and pharmacology. While specific experimental data on this compound is limited, its structural relationship to well-studied enaminones and α,β-unsaturated aldehydes provides a strong basis for predicting its chemical and biological properties. The proposed synthetic route via the Vilsmeier-Haack reaction and the hypothesized mechanism of cytotoxicity through lysosomal disruption offer clear directions for future research. Further investigation is warranted to fully elucidate the therapeutic potential of this compound and its derivatives.

Disclaimer: This document is intended for informational purposes for a scientific audience. The described protocols are representative and should be adapted and optimized based on specific experimental conditions and safety guidelines. This compound is a potentially hazardous chemical and should be handled with appropriate personal protective equipment in a controlled laboratory setting.

References

An In-depth Technical Guide to (Z)-3-aminoprop-2-enal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (Z)-3-aminoprop-2-enal, a reactive chemical intermediate with applications in organic synthesis and as a precursor in the manufacturing of pharmaceuticals and agrochemicals.[1] This document details its chemical identity, physical and chemical properties, a proven experimental protocol for its synthesis, and its known biological relevance.

Chemical Identity

  • IUPAC Name: (Z)-3-aminoprop-2-enal[2]

  • Molecular Formula: C₃H₅NO[2]

  • CAS Number: 25186-34-9[2]

Synonyms: (Z)-3-aminoprop-2-enal is also known by several other names in scientific literature and chemical databases. These include:

  • 3-Aminoacrolein[2]

  • (Z)-3-aminoacrylaldehyde[2]

  • Z-3-Amino-propenal[2]

  • (z)-3-amino-2-propenal[2]

  • (2Z)-3-Aminoprop-2-enal[2]

Physicochemical Properties

A summary of the key computed physicochemical properties of (Z)-3-aminoprop-2-enal is presented in the table below. This data is essential for understanding its behavior in various chemical and biological systems.

PropertyValue
Molecular Weight 71.08 g/mol
Exact Mass 71.037113783 Da
Topological Polar Surface Area 43.1 Ų
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 1
Complexity 48.9
XLogP3-AA -0.2

Data sourced from PubChem.[3]

Synthesis of (Z)-3-aminoprop-2-enal

(Z)-3-aminoprop-2-enal is known to be highly reactive and prone to self-condensation, making its fresh preparation advisable for use in subsequent reactions.[3] One of the most effective methods for its synthesis is through the partial hydrogenation of isoxazole.[3]

This protocol outlines a reliable method for the synthesis of 3-aminoacrolein, the common synonym for (Z)-3-aminoprop-2-enal.

Materials:

  • Isoxazole (commercially available)

  • Anhydrous Methanol (MeOH)

  • Raney Nickel catalyst

  • Hydrogen gas (H₂)

  • Chloroform

  • Petroleum ether

Procedure:

  • A solution of 5 g (0.073 mol) of isoxazole in 100 mL of anhydrous methanol is prepared.

  • To this solution, 1.0 g of Raney Nickel is added.

  • The mixture is then hydrogenated at a pressure of 40 psi.

  • The reaction is monitored until one equivalent of hydrogen has been absorbed, at which point the uptake of hydrogen will cease.[3]

  • The reaction mixture is then filtered to carefully remove the Raney Nickel catalyst.

  • The solvent (methanol) is evaporated from the filtrate, which yields a yellow solid. The expected yield is approximately 4.2 g (82%).[3]

  • The crude product has a melting point of 96-97 °C.

  • For further purification, the solid can be recrystallized from a 1:1 mixture of chloroform and petroleum ether, which should yield crystals with a melting point of 104-105 °C.[3]

Storage and Handling: Due to its instability, it is recommended to use 3-aminoacrolein immediately after preparation.[3] If short-term storage is necessary, it should be kept under an inert atmosphere at 0 °C in the dark for no more than a few days.[3] Repurification can be achieved through sublimation if required. All handling should be performed in a fume hood.[3]

G cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_workup Product Isolation cluster_purification Purification isoxazole Isoxazole in Anhydrous Methanol hydrogenation Hydrogenate at 40 psi (Monitor H₂ uptake) isoxazole->hydrogenation raney_ni Raney Nickel Catalyst raney_ni->hydrogenation filtration Filter to remove catalyst hydrogenation->filtration evaporation Evaporate solvent filtration->evaporation crude_product Crude (Z)-3-aminoprop-2-enal (Yellow Solid) evaporation->crude_product recrystallization Recrystallize from Chloroform/Petroleum Ether crude_product->recrystallization final_product Pure (Z)-3-aminoprop-2-enal (Crystals, mp 104-105 °C) recrystallization->final_product

Caption: Synthesis workflow for (Z)-3-aminoprop-2-enal.

Biological Relevance and Applications in Drug Development

While specific signaling pathways involving (Z)-3-aminoprop-2-enal are not extensively documented in readily available literature, its structural motifs are of interest to medicinal chemists. As an α,β-unsaturated aldehyde with an amino group, it possesses reactive sites that can participate in various chemical transformations.[1] This reactivity makes it a valuable building block in the synthesis of more complex molecules, including pharmaceutical and agrochemical agents.[1]

The presence of both a nucleophilic amino group and an electrophilic aldehyde, conjugated with a double bond, allows for its participation in reactions such as Michael additions and condensations. These reaction types are fundamental in the synthesis of a wide array of heterocyclic compounds, which form the core of many drug molecules.

The development of novel therapeutics often relies on the availability of versatile chemical intermediates. Amino acids and their derivatives are crucial in drug development, not only as components of peptides but also as starting materials for small molecule drugs.[4] The unique electronic and structural properties of (Z)-3-aminoprop-2-enal make it a candidate for the synthesis of non-natural amino acids or other bioactive scaffolds.

For a compound like (Z)-3-aminoprop-2-enal, a logical first step in assessing its potential for drug development would be a preliminary bioactivity screening. The following diagram illustrates a typical workflow.

G cluster_compound Compound Preparation cluster_screening In Vitro Screening cluster_analysis Data Analysis and Next Steps compound (Z)-3-aminoprop-2-enal cell_based_assays Cell-based Assays (e.g., cytotoxicity, proliferation) compound->cell_based_assays enzyme_assays Enzyme Inhibition Assays compound->enzyme_assays receptor_binding Receptor Binding Assays compound->receptor_binding hit_identification Hit Identification cell_based_assays->hit_identification enzyme_assays->hit_identification receptor_binding->hit_identification lead_optimization Lead Optimization (Structure-Activity Relationship) hit_identification->lead_optimization in_vivo_testing In Vivo Testing lead_optimization->in_vivo_testing

Caption: Bioactivity screening workflow.

References

An In-depth Technical Guide to Z-3-Amino-propenal (CAS Number 25186-34-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-3-Amino-propenal, also known as (Z)-3-aminoacrylaldehyde, is a small organic molecule belonging to the class of enaminones. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic aldehyde conjugated to a double bond, makes it a reactive compound with potential applications in organic synthesis and as a biologically active agent. This technical guide provides a comprehensive overview of the available technical data for this compound, including its chemical and physical properties, a detailed experimental protocol for its synthesis, general methodologies for assessing its biological activity, and a discussion of its potential mechanisms of action based on its chemical structure.

Chemical and Physical Properties

This compound is a yellow solid at room temperature.[1] While extensive experimental data is limited in publicly available literature, a combination of reported and computed properties provides a profile of this compound.

Table 1: Chemical Identifiers and Computed Properties of this compound

PropertyValueSource
IUPAC Name (Z)-3-aminoprop-2-enalPubChem[2]
Synonyms (Z)-3-aminoacrylaldehyde, 3-AminoacroleinPubChem[2], ChemicalBook[1]
CAS Number 25186-34-9PubChem[2]
Molecular Formula C₃H₅NOPubChem[2]
Molecular Weight 71.08 g/mol PubChem[2]
Melting Point 104-105 °CChemicalBook[1]
Boiling Point 295 °C (Predicted)ChemicalBook[1]
Density 0.978 g/cm³ (Predicted)ChemicalBook[1]
pKa 5.50 ± 0.70 (Predicted)ChemicalBook[1]
LogP -0.2 (Computed)PubChem[2]
Solubility Soluble in alcohol and waterChemicalBook[1]

Synthesis and Characterization

Experimental Protocol: Synthesis via Partial Hydrogenation of Isoxazole

A satisfactory method for the preparation of this compound involves the controlled partial hydrogenation of commercially available isoxazole.[1]

Materials:

  • Isoxazole (5 g, 0.073 mol)

  • Anhydrous Methanol (100 mL)

  • Raney Nickel (1.0 g)

  • Hydrogen gas

  • Pressurized hydrogenation apparatus

  • Filtration apparatus

  • Rotary evaporator

  • Chloroform

  • Petroleum ether

Procedure:

  • In a suitable pressure vessel, a solution of isoxazole (5 g, 0.073 mol) in anhydrous methanol (100 mL) is prepared.

  • Raney Nickel (1.0 g) is carefully added to the solution.

  • The vessel is sealed and connected to a hydrogenation apparatus.

  • The reaction mixture is subjected to a hydrogen atmosphere at 40 psi.

  • The reaction is monitored by measuring the uptake of hydrogen gas and is allowed to proceed until one equivalent of hydrogen has been absorbed, at which point the uptake ceases.[1]

  • Upon completion, the reaction mixture is carefully filtered to remove the Raney Nickel catalyst.

  • The solvent (methanol) is removed from the filtrate under reduced pressure using a rotary evaporator, yielding a yellow solid. The reported yield is 4.2 g (82%).[1]

  • The crude product has a reported melting point of 96-97 °C.[1]

  • Recrystallization from a 1:1 mixture of chloroform and petroleum ether can be performed for further purification, yielding crystals with a melting point of 104-105 °C.[1]

Storage: 3-Aminoacrolein is reactive and prone to self-condensation. It is best used immediately after preparation. For short-term storage, it should be kept under an inert atmosphere at 0 °C in the dark for several days.[1]

Spectroscopic Characterization

NMR analysis in D₂O shows three peaks of equal area at δ 5.41 (dd), 7.50 (d), and 8.70 (d).[1]

Biological Activity and Experimental Protocols

The class of compounds known as enaminones, to which this compound belongs, has been investigated for a range of biological activities, including antimicrobial and cytotoxic effects.[3][4] While specific data for this compound is not extensively documented, the following are general protocols that can be employed to assess its biological potential.

Antimicrobial Activity: Broth Microdilution Assay

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis, Escherichia coli)

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

  • Spectrophotometer or microplate reader

  • Positive control (standard antibiotic)

  • Negative control (vehicle solvent)

Procedure:

  • A stock solution of this compound is prepared in a suitable solvent and sterilized by filtration.

  • Serial two-fold dilutions of the compound are prepared in the growth medium directly in the wells of a 96-well plate.

  • The test microorganisms are cultured overnight and then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • An equal volume of the standardized microbial suspension is added to each well containing the diluted compound.

  • Control wells are included: medium with microbial suspension only (growth control), medium with the highest concentration of the vehicle solvent and microbial suspension (solvent toxicity control), and medium with a standard antibiotic and microbial suspension (positive control).

  • The plates are incubated under appropriate conditions (e.g., 37 °C for 18-24 hours).

  • The MIC is determined as the lowest concentration of this compound that results in the complete visual inhibition of microbial growth. This can be confirmed by measuring the optical density at 600 nm.

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, HepG2) or normal cell lines

  • Appropriate cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics

  • Sterile 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • A stock solution of this compound is prepared and serially diluted in the cell culture medium.

  • The old medium is removed from the cells, and the cells are treated with various concentrations of the compound.

  • Control wells are included: cells with medium only (negative control) and cells with a known cytotoxic agent (positive control).

  • The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are incubated for a further 2-4 hours to allow the formation of formazan crystals by viable cells.

  • The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) is determined.

Potential Mechanisms of Action and Signaling Pathways

Specific signaling pathways for this compound have not been elucidated in the available literature. However, based on its chemical structure as an α,β-unsaturated aldehyde and an enaminone, its biological effects can be postulated to arise from its reactivity with cellular nucleophiles.

Michael Addition Reactivity

The α,β-unsaturated aldehyde moiety in this compound makes it a potential Michael acceptor. It can react with biological nucleophiles, such as the thiol groups of cysteine residues in proteins and glutathione, as well as amino groups in proteins and DNA. This covalent modification can lead to enzyme inhibition, disruption of protein function, and induction of oxidative stress.

Michael_Addition Z3AP This compound (Electrophile) Adduct Covalent Adduct Z3AP->Adduct Michael Addition Nucleophile Cellular Nucleophile (e.g., R-SH, R-NH2) Nucleophile->Adduct Effect Disruption of Cellular Function (Enzyme inhibition, Oxidative stress) Adduct->Effect

Caption: Proposed mechanism of action via Michael addition.

Schiff Base Formation

The aldehyde group can react with primary amino groups of proteins or DNA bases to form Schiff bases (imines). This reaction can also lead to the alteration of the structure and function of these biomolecules.

Schiff_Base_Formation Z3AP This compound (Aldehyde) Schiff_Base Schiff Base (Imine) Z3AP->Schiff_Base Amino_Group Primary Amino Group (e.g., Lysine residue) Amino_Group->Schiff_Base Consequence Altered Protein/DNA Function Schiff_Base->Consequence

Caption: Potential reaction with amino groups to form Schiff bases.

Safety and Handling

This compound is classified as a hazardous substance. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is toxic if swallowed, toxic in contact with skin, causes severe skin burns and eye damage, is toxic if inhaled, and may cause respiratory irritation.[2] It is also harmful to aquatic life with long-lasting effects.[2] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Table 2: GHS Hazard Statements for this compound

Hazard CodeHazard Statement
H301Toxic if swallowed
H311Toxic in contact with skin
H314Causes severe skin burns and eye damage
H331Toxic if inhaled
H335May cause respiratory irritation
H412Harmful to aquatic life with long lasting effects

Source: PubChem[2]

Conclusion

This compound is a reactive organic compound with potential for further investigation in synthetic chemistry and drug discovery. This guide has summarized the currently available data on its properties, provided a detailed synthesis protocol, and outlined general methodologies for evaluating its biological activity. The proposed mechanisms of action, based on its chemical structure, suggest that its bioactivity is likely mediated through covalent interactions with cellular macromolecules. Further research is warranted to experimentally validate the computed properties, quantify its antimicrobial and cytotoxic effects against a broader range of targets, and elucidate the specific signaling pathways it may modulate.

References

An In-depth Technical Guide to the Reactivity of Z-3-Amino-propenal with Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-3-Amino-propenal, a reactive aldehyde, is a molecule of significant interest in biological and pharmaceutical research due to its ability to covalently modify amino acid residues in proteins. This document provides a comprehensive technical overview of the reactivity of this compound with amino acids, focusing on the formation of Schiff bases and Michael adducts. It details the reaction mechanisms, summarizes available quantitative data, presents experimental protocols for studying these interactions, and elucidates the biological implications, particularly its role in inducing apoptosis through lysosomal disruption.

Introduction

This compound, also known as (Z)-3-aminoacrylaldehyde, is an α,β-unsaturated amino-aldehyde. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic aldehyde, coupled with a reactive α,β-unsaturated system, makes it a potent reactant with various biological macromolecules.[1] This reactivity is of particular interest as this compound is a structural analog of malondialdehyde (MDA), a natural product of lipid peroxidation and a biomarker of oxidative stress.[2][3] Furthermore, its saturated counterpart, 3-aminopropanal (APAL), is a cytotoxic byproduct of polyamine oxidation implicated in secondary tissue damage following cerebral ischemia.[3][4] Understanding the reactivity of this compound with amino acids is crucial for elucidating its mechanisms of cytotoxicity and for the development of therapeutic agents that can modulate its activity.

Reaction Mechanisms with Amino Acids

This compound primarily reacts with amino acid residues through two main pathways: Schiff base formation, predominantly with lysine, and Michael addition, characteristic of its reaction with cysteine.

Schiff Base Formation with Lysine

The ε-amino group of lysine residues acts as a nucleophile, attacking the carbonyl carbon of this compound. This reaction is a reversible, acid-catalyzed condensation that results in the formation of an imine, or Schiff base, with the elimination of a water molecule.[5] The reaction is pH-dependent, with optimal rates typically observed in a mildly acidic environment (around pH 5) to facilitate the dehydration of the carbinolamine intermediate without excessive protonation of the attacking amine.[6]

Reaction Pathway: Schiff Base Formation

Schiff_Base_Formation cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Z3AP This compound Carbinolamine Carbinolamine Intermediate Z3AP->Carbinolamine Nucleophilic Attack Lysine Lysine Residue (ε-NH2) Lysine->Carbinolamine SchiffBase Schiff Base (Imine) Carbinolamine->SchiffBase Dehydration (-H2O) Water H2O Carbinolamine->Water

Caption: Schiff base formation between this compound and Lysine.

Michael Addition and Cyclization with Cysteine

The thiol group of cysteine is a potent nucleophile that can attack the β-carbon of the α,β-unsaturated aldehyde system in this compound via a Michael (or conjugate) addition. This reaction forms a transient thioether adduct. Subsequently, the amino group of the cysteine residue can react with the aldehyde functionality of the adduct in an intramolecular fashion to form a stable, cyclic thiazolidine derivative.[2][7]

Reaction Pathway: Michael Addition and Cyclization

Michael_Addition cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Z3AP This compound Thioether Thioether Adduct Z3AP->Thioether Michael Addition Cysteine Cysteine Residue (-SH) Cysteine->Thioether Thiazolidine Thiazolidine Derivative Thioether->Thiazolidine Intramolecular Cyclization

Caption: Michael addition and cyclization with Cysteine.

Quantitative Data on Reactivity

While precise kinetic constants for the reaction of this compound with amino acids are not extensively documented, semi-quantitative data and comparative studies provide valuable insights into its reactivity.

Reactivity Comparison

Studies comparing 3-aminopropanal (APAL) with the highly cytotoxic aldehyde acrolein have shown that APAL exhibits substantially reduced reactivity.[2] However, it is proposed that APAL can undergo a slow elimination of ammonia to form acrolein, which then acts as the primary modifying agent.[2] This suggests that the observed biological effects of this compound may be a combination of its direct reactivity and its role as a precursor to more reactive species.

Extent of Protein Modification

Mass spectrometry studies on the reaction of APAL with proteins like ubiquitin and bovine serum albumin (BSA) have provided data on the extent of modification. These results are summarized in the table below.

ProteinReagentIncubation Time (h)Observed ModificationReference
UbiquitinAcrolein2Multiple adducts (up to ~m/z 9000)[2]
UbiquitinAPAL48Low intensity signals for 1-2 adducts[2]
YADHAcrolein166.9 fewer free thiols/molecule[2]
YADHAPAL16No significant change in free thiols[2]
Reduced BSAAcrolein1620.6 fewer free thiols/molecule[2]
Reduced BSAAPAL1620.5 fewer free thiols/molecule[2]

YADH: Yeast Alcohol Dehydrogenase; BSA: Bovine Serum Albumin

These data indicate that while APAL is less reactive than acrolein in modifying lysine residues (as seen with ubiquitin), its reactivity towards cysteine residues in a reduced (unfolded) protein can be comparable over longer incubation times.

Experimental Protocols

Synthesis and Preparation of 3-Aminopropanal

Free 3-aminopropanal (APAL) can be prepared from its diethyl acetal precursor.

Protocol:

  • Add 3-aminopropanal diethyl acetal in 10-μl portions to 0.5 mL of 0.5 mol/L HCl.

  • Incubate the mixture at 100°C for 10 minutes.

  • Cool the mixture on ice.

  • Neutralize with 25% ammonium hydroxide.

  • Adjust the final concentration with deionized water.[2]

Reaction of APAL with Amino Acids and Proteins

Protocol for Amino Acids:

  • Prepare 1 mmol/L solutions of the desired amino acids (e.g., Cys, Lys) in 50 mmol/L NH₄HCO₃ buffer, pH 8.0.

  • Add APAL to a final concentration of 3 mmol/L.

  • Incubate at 37°C with agitation (e.g., 500 RPM) for 30 minutes.

  • Analyze the reaction mixture directly by MALDI-TOF MS.[2]

Protocol for Proteins:

  • Prepare 100 μmol/L solutions of the target protein (e.g., BSA) in 50 mmol/L NH₄HCO₃ buffer, pH 8.0.

  • For proteins with disulfide bonds, reduction can be performed using dithiothreitol (DTT).

  • Add APAL to a final molar excess of 50:1 (APAL:protein).

  • Incubate at 37°C with agitation for 16 hours or other desired time points.

  • Analyze the intact protein or its enzymatic digest by MALDI-TOF MS.[2]

Experimental Workflow: Protein Modification Analysis

Workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis Protein_Sol Protein Solution (100 µM in NH4HCO3, pH 8.0) Incubation Incubate at 37°C (e.g., 16 hours) Protein_Sol->Incubation APAL_Sol APAL Solution APAL_Sol->Incubation MALDI_TOF MALDI-TOF MS Analysis (Intact Protein) Incubation->MALDI_TOF Digestion Trypsin Digestion Incubation->Digestion LC_MSMS nLC-MALDI-LIFT-TOF/TOF MS/MS (Peptide Mapping & PTM Site ID) Digestion->LC_MSMS

Caption: Workflow for protein modification by APAL and MS analysis.

MALDI-TOF Mass Spectrometry Analysis of Adducts

Protocol:

  • Matrix Preparation: For peptides and small proteins (<10 kDa), use α-cyano-4-hydroxycinnamic acid (CHCA) at 7 mg/mL in acetonitrile:2.5% TFA (7:3, v/v). For larger proteins (>10 kDa), use sinapinic acid.[2]

  • Sample Spotting: Mix the sample solution with the matrix solution in a 1:1 (v/v) ratio. Spot 1-2 µL of the mixture onto the MALDI target plate and allow it to air dry.[1]

  • Data Acquisition: Acquire mass spectra using a MALDI-TOF mass spectrometer in positive ion mode. Calibrate the instrument using appropriate peptide or protein standards.

  • Tandem MS (MS/MS): For identification of modification sites, select precursor ions of modified peptides for fragmentation and analyze the resulting fragment ions.[2]

Spectrophotometric Assay for Thiol Group Quantification

The Ellman's reagent (DTNB) assay can be used to quantify the loss of free cysteine residues upon reaction with this compound.

Protocol:

  • Prepare a reaction buffer of 50 mmol/L Tris–HCl, pH 8.0, containing 0.1 mol/L KCl and 1 mmol/L EDTA.

  • To the buffer, add the protein sample (2–20 μmol/L) and DTNB (to a final concentration of 1 mmol/L).

  • Incubate the mixture at 37°C for 30 minutes.

  • Measure the absorbance at 412 nm.

  • Calculate the concentration of free thiols using a molar extinction coefficient of 14,150 M⁻¹cm⁻¹.[2]

  • Compare the results for the modified protein to an unmodified control.

Biological Significance and Signaling Pathways

The reactivity of this compound and its congeners with amino acids is directly linked to its cytotoxicity. A primary mechanism of cell death induced by 3-aminopropanal is through the disruption of lysosomes.

Lysosomal Rupture and Apoptosis Induction

As a weak lysosomotropic base, 3-aminopropanal can accumulate in the acidic environment of lysosomes.[3] This accumulation is thought to lead to reactions with lysosomal proteins, compromising the integrity of the lysosomal membrane and causing it to rupture.[8][9] The release of lysosomal proteases, such as cathepsins, into the cytosol initiates a cascade of events leading to apoptosis.[3][10]

Released cathepsins can activate pro-apoptotic Bcl-2 family proteins like Bax. Bax then translocates to the mitochondria, where it forms pores in the outer mitochondrial membrane.[8] This leads to the release of cytochrome c into the cytosol.[2] Cytochrome c, in conjunction with Apaf-1 and ATP, forms the apoptosome, which activates the initiator caspase-9.[8] Caspase-9, in turn, activates effector caspases like caspase-3, which execute the final stages of apoptosis by cleaving key cellular substrates.[11]

Signaling Pathway: APAL-Induced Apoptosis

Apoptosis_Pathway cluster_cell Cellular Environment APAL This compound (APAL) Lysosome Lysosome APAL->Lysosome Accumulation Cathepsins Cathepsins Lysosome->Cathepsins Lysosomal Rupture & Release Bax Bax Activation Cathepsins->Bax Activation Mitochondrion Mitochondrion Bax->Mitochondrion Translocation & Pore Formation CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) CytochromeC->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: APAL-induced apoptosis via lysosomal-mitochondrial pathway.

Conclusion

This compound is a reactive aldehyde that readily forms covalent adducts with amino acids, primarily through Schiff base formation with lysine and Michael addition with cysteine. While its reactivity is lower than that of acrolein, its ability to modify proteins and its potential conversion to more reactive species underlie its significant cytotoxicity. The induction of apoptosis via a lysosomal-mitochondrial pathway is a key mechanism of its biological action. The experimental protocols and data presented in this guide provide a framework for researchers in drug development and related fields to further investigate the chemistry and biology of this compound and to explore its potential as a therapeutic target or a tool for chemical biology. Further research is warranted to obtain more precise quantitative kinetic and yield data for its reactions and to specifically delineate the reactivity of the Z-isomer.

References

The Biological Activity of Z-3-Amino-propenal: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature with specific biological data for Z-3-Amino-propenal is limited. This guide provides a comprehensive overview of its potential biological activities based on its chemical structure and the known activities of structurally related compounds, particularly its saturated analog 3-aminopropanal and the broader class of α,β-unsaturated aldehydes. The information presented herein is intended to serve as a foundation for future research.

Introduction

This compound, also known as (Z)-3-aminoacrylaldehyde, is a bifunctional molecule containing both an amine and an α,β-unsaturated aldehyde group.[1] This unique chemical structure suggests a high degree of reactivity and potential for diverse biological interactions. While direct experimental evidence is scarce, the activities of related compounds provide a strong basis for predicting its cytotoxic and antimicrobial properties. This document outlines the theoretical framework for the biological activity of this compound, including potential mechanisms of action, and provides detailed experimental protocols to guide future investigations.

Predicted Biological Activities and Mechanisms of Action

Based on the known bioactivities of 3-aminopropanal and other α,β-unsaturated aldehydes, this compound is predicted to exhibit significant cytotoxicity and potential antimicrobial effects.

Cytotoxicity via Lysosomal Disruption and Apoptosis Induction

A primary mechanism of cytotoxicity is likely to be through lysosomal disruption, a well-documented effect of its saturated counterpart, 3-aminopropanal.[1][2][3][4][5]

  • Lysosomotropism: The basic amino group of this compound is expected to facilitate its accumulation within the acidic environment of lysosomes.[1][2][3][4]

  • Lysosomal Rupture: This accumulation can lead to the rupture of the lysosomal membrane, releasing hydrolytic enzymes into the cytoplasm.[1][2][3][4][5]

  • Induction of Oxidative Stress: The release of lysosomal contents and potential interaction with mitochondria can trigger the production of reactive oxygen species (ROS), leading to oxidative stress.[2][6]

  • Apoptosis and Necrosis: The cascade of events initiated by lysosomal rupture, including oxidative stress and the release of cathepsins, can activate caspase-dependent pathways, ultimately leading to programmed cell death (apoptosis) or, at higher concentrations, necrosis.[1][2][3][4][5]

Reactivity as an α,β-Unsaturated Aldehyde

The electrophilic nature of the α,β-unsaturated aldehyde moiety is a key determinant of its predicted biological activity. These compounds are known to react with cellular nucleophiles, leading to a range of toxic effects.[7][8]

  • Adduct Formation: this compound is likely to form covalent adducts with sulfhydryl and amino groups of proteins and DNA. This can disrupt protein function and compromise genetic integrity.[7][9][10]

  • Glutathione Depletion: Reaction with glutathione, a key cellular antioxidant, can lead to its depletion, further exacerbating oxidative stress.[6][7]

Potential Antimicrobial Activity

The reactivity of α,β-unsaturated aldehydes also suggests potential antimicrobial properties. The mechanism is likely multifaceted and involves:

  • Membrane Disruption: Interaction with and disruption of the microbial cell membrane.[11][12]

  • Enzyme Inhibition: Covalent modification and inactivation of essential enzymes.

  • Inhibition of DNA and Protein Synthesis: Adduct formation with DNA and proteins can interfere with replication, transcription, and translation.

Quantitative Data on Related Compounds

Due to the lack of specific quantitative data for this compound, the following table summarizes the cytotoxic activities of related α,β-unsaturated aldehydes to provide a reference for potential potency.

CompoundCell LineAssayEndpointResultReference
AcroleinHuman HepatocytesViability AssayCytotoxicityDose-dependent loss of viability[6]
AcroleinPulmonary Artery Endothelial CellsNot SpecifiedLethality25 to 100 µM[8]
AcroleinBronchiolar Epithelial CellsNot SpecifiedLethality25 to 100 µM[8]
AcroleinBronchial FibroblastsNot SpecifiedLethality25 to 100 µM[8]
AcroleinCardiac FibroblastsNot SpecifiedLethality25 to 100 µM[8]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to investigate the biological activity of this compound.

Cell Culture
  • Cell Lines: A panel of human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous cell line (e.g., HEK293) should be used.

  • Culture Conditions: Cells should be maintained in the appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Lysosomal Integrity Assay (Acridine Orange Staining)

Acridine orange is a lysosomotropic dye that fluoresces red in intact acidic lysosomes and green in the cytoplasm and nucleus. A shift from red to green fluorescence indicates lysosomal membrane permeabilization.

  • Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate and treat with this compound as described for the cytotoxicity assay.

  • Acridine Orange Staining: After treatment, wash the cells with PBS and stain with 5 µg/mL acridine orange in serum-free medium for 15 minutes at 37°C.

  • Washing: Wash the cells with PBS to remove excess dye.

  • Imaging: Immediately visualize the cells using a fluorescence microscope with appropriate filters for red and green fluorescence.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Treat cells in a 6-well plate with this compound. After the incubation period, harvest the cells by trypsinization and collect them by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Antimicrobial Activity Assay (Broth Microdilution)

This assay determines the minimum inhibitory concentration (MIC) of a compound against various microbial strains.

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) in the appropriate broth.

  • Serial Dilution: Perform a serial two-fold dilution of this compound in a 96-well microtiter plate containing broth.

  • Inoculation: Add the microbial inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations of Signaling Pathways and Workflows

Signaling Pathway for this compound Induced Cytotoxicity

G Z3AP This compound Lysosome Lysosome Z3AP->Lysosome Accumulation Cytoplasm Cytoplasm Lysosome->Cytoplasm Rupture & Release of Cathepsins Mitochondrion Mitochondrion Caspases Caspases Mitochondrion->Caspases Activation ROS ROS Mitochondrion->ROS Generation Cathepsins Cathepsins Apoptosis Apoptosis Caspases->Apoptosis Execution ROS->Mitochondrion Further Damage Cathepsins->Mitochondrion Damage G cluster_0 Cell Culture & Treatment cluster_1 MTT Assay cluster_2 Data Analysis A Seed Cells in 96-well Plate B Treat with this compound A->B C Add MTT Reagent B->C D Incubate & Solubilize Formazan C->D E Measure Absorbance D->E F Calculate Cell Viability E->F G Determine IC50 F->G G Z3AP This compound (Bifunctional Molecule) Amine Amino Group Z3AP->Amine Aldehyde α,β-Unsaturated Aldehyde Z3AP->Aldehyde Lysosomotropism Lysosomotropism Amine->Lysosomotropism Adducts Adduct Formation (Proteins, DNA) Aldehyde->Adducts Cytotoxicity Cytotoxicity Lysosomotropism->Cytotoxicity Adducts->Cytotoxicity Antimicrobial Antimicrobial Activity Adducts->Antimicrobial

References

Spectroscopic Characterization of Z-3-Amino-propenal: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Z-3-Amino-propenal (CAS: 25186-34-9), a reactive organic compound with potential applications in chemical synthesis and biological systems.[1] This document compiles available spectroscopic information, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, to facilitate its identification and characterization. Detailed experimental protocols for acquiring such data are also presented.

Overview of this compound

This compound, with the chemical formula C₃H₅NO, is an unsaturated amino aldehyde.[1] Its structure, featuring a conjugated system with an amino group and an aldehyde, makes it a versatile synthon in organic chemistry. The Z-configuration indicates that the amino and aldehyde groups are on the same side of the carbon-carbon double bond.

Molecular Structure:

Spectroscopic Data

Precise spectroscopic data for this compound is not widely available in public databases. The following tables summarize the available and predicted data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.5Doublet1HAldehyde proton (-CHO)
~7.0Doublet of triplets1HVinylic proton (=CH-CHO)
~5.5Doublet1HVinylic proton (H₂N-CH=)
~4.5Broad singlet2HAmino protons (-NH₂)

Note: Predicted data is based on computational models and may differ from experimental values.

¹³C NMR Data

Chemical Shift (δ) ppmAssignment
~195Carbonyl carbon (C=O)
~150Vinylic carbon (=CH-NH₂)
~100Vinylic carbon (=CH-CHO)

Note: Predicted data is based on computational models and may differ from experimental values.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Wavenumber (cm⁻¹)IntensityAssignment
3300-3500Medium, BroadN-H stretch (Amine)
3000-3100MediumC-H stretch (Vinylic)
2720-2820MediumC-H stretch (Aldehyde)
~1680StrongC=O stretch (Aldehyde, conjugated)
~1640StrongC=C stretch (Vinylic)
~1560MediumN-H bend (Amine)

Note: This data is based on typical IR absorption ranges for the functional groups present in this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

m/zRelative IntensityPossible Fragment
71Moderate[M]⁺ (Molecular Ion)
70High[M-H]⁺
54Moderate[M-NH₃]⁺
43High[M-CO]⁺ or [C₂H₃N]⁺
28High[CO]⁺

Note: The fragmentation pattern is predicted based on the structure of this compound and general fragmentation rules for amines and aldehydes.[3][4][5][6]

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.[7]

Instrumentation and Data Acquisition:

  • Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 300 MHz or higher).

  • For ¹H NMR, a standard pulse program is typically used.[8]

  • For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum.

  • Process the acquired free induction decay (FID) signal using Fourier transformation to obtain the NMR spectrum.

Infrared (IR) Spectroscopy

Sample Preparation:

  • For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

  • Alternatively, for both solid and liquid samples, Attenuated Total Reflectance (ATR)-FTIR can be used by placing a small amount of the sample directly on the ATR crystal.[9]

Instrumentation and Data Acquisition:

  • Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.[10][11]

  • Acquire a background spectrum of the empty sample holder (or clean ATR crystal) first.

  • Place the sample in the spectrometer and acquire the sample spectrum.

  • The final spectrum is the ratio of the sample spectrum to the background spectrum, displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry

Sample Introduction and Ionization:

  • Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).[12]

  • For volatile compounds like this compound, GC-MS with electron ionization (EI) is a common method.[13]

  • In EI, the sample is bombarded with high-energy electrons, causing ionization and fragmentation.[13]

Mass Analysis and Detection:

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • A detector counts the number of ions at each m/z value.

  • The resulting mass spectrum is a plot of relative ion intensity versus m/z.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample IR IR Spectroscopy Purification->IR Sample MS Mass Spectrometry Purification->MS Sample Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation Final_Report Final Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

Z-3-Amino-propenal: An In-depth Technical Guide on Stability and Degradation Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Z-3-Amino-propenal, a member of the enaminone class of compounds, is a reactive molecule of significant interest in organic synthesis and as a potential intermediate in various chemical and biological processes.[1] This technical guide provides a comprehensive overview of the stability and degradation pathways of this compound, drawing upon the established chemistry of β-aminoenones. The primary degradation pathway for this compound is acid-catalyzed hydrolysis, which is discussed in detail alongside factors influencing its stability. This document also outlines general experimental protocols for assessing the stability of enaminones, providing a framework for researchers in this field.

Introduction to this compound

This compound, with the chemical formula C₃H₅NO, is an organic compound featuring both an amino group and an aldehyde functional group.[1] As an enaminone, its reactivity is characterized by the conjugated system involving the nitrogen lone pair, the carbon-carbon double bond, and the carbonyl group. This structure makes it susceptible to various reactions, including nucleophilic addition and condensation.[1] Understanding the stability and degradation of this compound is crucial for its application in synthesis and for predicting its behavior in different chemical and biological environments.

Chemical Stability of Enaminones

The stability of enaminones, including this compound, is influenced by several factors, primarily the pH of the medium and the molecular structure.

Effect of pH

The rate of degradation of enaminones is highly dependent on the hydrogen ion concentration.[2] Acid-catalyzed hydrolysis is a common degradation pathway.[3][4] Studies on various enaminones have shown that the hydrolysis rates are significantly faster in acidic conditions compared to neutral or basic conditions.[3]

Structural Effects on Stability

The structure of the enaminone plays a role in its stability. For instance, enaminones formed from cyclic 1,3-dicarbonyl compounds have been found to be more stable than their acyclic counterparts.[2] While this compound is a simple, acyclic enaminone, this principle highlights the influence of molecular geometry on stability.

Table 1: Factors Influencing the Stability of Enaminones

FactorInfluence on StabilityReference
pH Lower pH (acidic conditions) generally leads to faster degradation via hydrolysis.[2][3]
Structure Cyclic enaminones tend to be more stable than acyclic ones.[2]
Solvent The polarity and protic nature of the solvent can influence tautomeric equilibrium and reaction rates.

Degradation Pathways

The primary degradation pathway for this compound and other enaminones is hydrolysis, particularly under acidic conditions. Other potential but less characterized degradation routes include polymerization and oxidation.

Hydrolysis

Acid-catalyzed hydrolysis of an enaminone proceeds through a well-established mechanism. The reaction is reversible, but in the presence of excess water, the equilibrium favors the formation of the carbonyl compound and the amine.[4]

The general steps for the acid-catalyzed hydrolysis of an enaminone are:

  • Protonation of the β-carbon: The reaction is initiated by the protonation of the carbon atom beta to the carbonyl group.[4][5]

  • Nucleophilic attack by water: A water molecule acts as a nucleophile and attacks the iminium ion intermediate.[6]

  • Proton transfer: A proton is transferred from the oxygen to the nitrogen atom.[4]

  • Elimination of the amine: The C-N bond cleaves, releasing the amine and forming a protonated carbonyl group.[6]

  • Deprotonation: The final step is the deprotonation of the carbonyl group to yield the final aldehyde or ketone.[4]

In the case of this compound, hydrolysis would yield malondialdehyde and ammonia.

Hydrolysis_Pathway cluster_products Products Z3AP This compound Protonated_Intermediate Protonated Intermediate Z3AP->Protonated_Intermediate + H⁺ H_ion H+ Iminium_Ion Iminium Ion Protonated_Intermediate->Iminium_Ion Water H₂O Carbinolamine Carbinolamine Intermediate Iminium_Ion->Carbinolamine + H₂O Ammonium_Intermediate Ammonium Intermediate Carbinolamine->Ammonium_Intermediate Proton Transfer Proton_Transfer Proton Transfer Malondialdehyde Malondialdehyde Ammonium_Intermediate->Malondialdehyde - NH₃ Ammonia NH₃

Figure 1: Acid-Catalyzed Hydrolysis of this compound.
Polymerization

Due to the presence of reactive functional groups (amine, aldehyde, and an alkene), this compound has the potential to undergo self-condensation or polymerization reactions, especially under certain conditions of concentration and temperature. However, specific pathways and products of this compound polymerization are not well-documented in the literature.

Experimental Protocols for Stability Assessment

A generalized experimental protocol for studying the stability of enaminones like this compound involves monitoring the disappearance of the parent compound or the appearance of degradation products over time under controlled conditions.

Materials and Reagents
  • This compound

  • Buffers of varying pH (e.g., phosphate, citrate, borate)

  • Solvents (e.g., water, ethanol, acetonitrile)

  • Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

General Procedure for Hydrolysis Kinetics Study
  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., ethanol).

  • Reaction Mixture Preparation: In a temperature-controlled cuvette or vial, add a specific volume of the desired pH buffer.

  • Initiation of Reaction: Add a small aliquot of the this compound stock solution to the buffer to initiate the hydrolysis reaction. The final concentration should be such that the absorbance is within the linear range of the spectrophotometer.

  • Data Collection: Monitor the change in absorbance at a wavelength where this compound has a strong absorbance and the degradation products do not (or vice versa). Record the absorbance at regular time intervals.

  • Data Analysis: Plot the natural logarithm of the concentration (or absorbance) of this compound versus time. The slope of the resulting line will give the pseudo-first-order rate constant (k) for the hydrolysis at that specific pH and temperature.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Stock Prepare this compound Stock Solution Mix Mix Stock Solution with Buffer Stock->Mix Buffer Prepare Buffers of Varying pH Buffer->Mix Monitor Monitor Absorbance over Time (UV-Vis) Mix->Monitor Plot Plot ln(Absorbance) vs. Time Monitor->Plot Calculate Calculate Rate Constant (k) Plot->Calculate

References

Toxicological Profile of 3-Aminopropanal: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminopropanal (3-AP), a reactive aldehyde metabolite of polyamine catabolism, has emerged as a significant cytotoxin, particularly in the context of neurological damage. This technical guide provides an in-depth overview of the toxicological profile of 3-aminopropanal, with a focus on its mechanism of action, cellular targets, and the experimental methodologies used to elucidate its toxic effects. Quantitative data, where available, is presented, and key signaling pathways and experimental workflows are visualized to provide a comprehensive resource for researchers in toxicology and drug development.

Introduction

3-Aminopropanal is an endogenously produced aldehyde that plays a role in cellular homeostasis through the catabolism of polyamines like spermine and spermidine. However, under certain pathological conditions, such as cerebral ischemia, its accumulation can lead to significant cellular damage and death.[1][2] Understanding the toxicological profile of 3-aminopropanal is crucial for developing therapeutic strategies to mitigate its harmful effects in various disease states. This guide summarizes the current knowledge on 3-AP toxicology, including its physicochemical properties, toxicokinetics, and detailed mechanisms of toxicity.

Physicochemical Properties

PropertyValueReference
Chemical Formula C₃H₇NO[3]
Molecular Weight 73.09 g/mol [3]
Appearance Solid[3]
SMILES C(CN)C=O[3]
InChI InChI=1S/C3H7NO/c4-2-1-3-5/h3H,1-2,4H2[3]

Toxicological Data

In Vitro Cytotoxicity

Studies have demonstrated the potent cytotoxic effects of 3-aminopropanal in various cell lines. The primary mechanism of this cytotoxicity is through the induction of lysosomal membrane permeabilization, leading to apoptosis and necrosis.[2]

Cell LineConcentrationObserved EffectReference
D384 glioma cells100 µMTime-dependent increase in apoptosis. Early lysosomal rupture observed after 20 minutes.[4]
D384 glioma cells200 µMPredominantly necrotic cell death.[4]
J774 macrophage cells100 µMTime-dependent increase in apoptosis.[4]
Human neuroblastoma SH-SY5Y cellsNot specifiedSimultaneous occurrence of apoptotic and necrotic cell death.[5]

Mechanism of Toxicity: Lysosomotropic Action

The primary mechanism underlying the toxicity of 3-aminopropanal is its action as a lysosomotropic agent. Due to its basic amino group, 3-AP accumulates in the acidic environment of lysosomes.[2] This accumulation leads to a cascade of events culminating in cell death.

G Mechanism of 3-Aminopropanal (3-AP) Induced Cell Death cluster_extracellular Extracellular cluster_intracellular Intracellular 3-AP_ext 3-Aminopropanal (3-AP) 3-AP_int 3-AP 3-AP_ext->3-AP_int Diffusion Lysosome Lysosome 3-AP_int->Lysosome Protonation Protonation (3-APH+) Lysosome->Protonation Accumulation Accumulation Protonation->Accumulation LMP Lysosomal Membrane Permeabilization (LMP) Accumulation->LMP Cathepsins Release of Cathepsins & other hydrolases LMP->Cathepsins Necrosis Necrosis LMP->Necrosis Extensive Damage Mitochondrion Mitochondrion Cathepsins->Mitochondrion Damage Caspase_Activation Caspase Activation Mitochondrion->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Signaling pathway of 3-aminopropanal-induced cell death.

The accumulation of protonated 3-AP within lysosomes is thought to disrupt the lysosomal membrane integrity, a process known as lysosomal membrane permeabilization (LMP).[4] This leads to the release of hydrolytic enzymes, such as cathepsins, into the cytosol.[2] These enzymes can then trigger downstream apoptotic pathways through the activation of caspases, or in cases of severe lysosomal damage, lead directly to necrosis.[2][4]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the toxicological profile of 3-aminopropanal, primarily based on the work of Li et al. (2003) on D384 glioma cells.[2][6]

Cell Culture and Treatment
  • Cell Line: Human glioma D384 cells.

  • Culture Medium: Eagle's minimal essential medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/ml penicillin, and 100 µg/ml streptomycin.

  • Incubation Conditions: 37°C in a humidified atmosphere of 5% CO₂.

  • 3-AP Treatment: 3-Aminopropanal is synthesized and purified prior to use. It is dissolved in culture medium to the desired concentrations (e.g., 100-200 µM) and added to the cell cultures for specified time periods.

Assessment of Lysosomal Membrane Integrity: Acridine Orange Relocation Assay

This assay is used to visualize the integrity of the lysosomal membrane.

G Acridine Orange Relocation Assay Workflow Start Start Cell_Culture Culture D384 glioma cells Start->Cell_Culture AO_Staining Stain cells with Acridine Orange (5 µg/ml for 15 min) Cell_Culture->AO_Staining Wash Wash with PBS AO_Staining->Wash Treatment Treat with 3-AP Wash->Treatment Microscopy Observe under fluorescence microscope Treatment->Microscopy Healthy Healthy Cells: Red fluorescent lysosomes Microscopy->Healthy Damaged Damaged Cells: Diffuse green fluorescence in cytosol Microscopy->Damaged End End

Caption: Workflow for the Acridine Orange Relocation Assay.

  • Principle: Acridine orange is a lysosomotropic base that accumulates in lysosomes and fluoresces bright red. Upon lysosomal membrane rupture, it leaks into the cytosol and nucleus, where it fluoresces green.

  • Procedure:

    • Cells are incubated with 5 µg/ml acridine orange for 15 minutes.[1][7]

    • The cells are washed with phosphate-buffered saline (PBS).

    • Cells are then treated with 3-aminopropanal.

    • The relocation of acridine orange from lysosomes to the cytosol is observed using fluorescence microscopy.

Quantification of Apoptosis: TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is employed to detect DNA fragmentation, a hallmark of apoptosis.

  • Principle: The TUNEL assay enzymatically labels the free 3'-OH ends of DNA fragments with fluorescently labeled dUTPs.

  • Procedure:

    • Cells are cultured on coverslips and treated with 3-aminopropanal.

    • After treatment, cells are fixed with 4% paraformaldehyde.[8]

    • The cells are then permeabilized with 0.25% Triton X-100.[8]

    • The TUNEL reaction mixture, containing TdT and labeled dUTPs, is added to the cells and incubated.[8][9][10]

    • Apoptotic cells with fragmented DNA will show nuclear fluorescence when observed under a fluorescence microscope.

Measurement of Caspase Activation

Caspase activation is a key event in the apoptotic cascade.

  • Principle: Caspase activity is measured using a fluorogenic substrate that is specifically cleaved by the active enzyme to release a fluorescent molecule.

  • Procedure:

    • Cells are treated with 3-aminopropanal.

    • Cell lysates are prepared using a specific lysis buffer.[11][12]

    • The cell lysate is incubated with a caspase-specific fluorogenic substrate (e.g., for caspase-3).[11][12][13]

    • The fluorescence is measured using a fluorometer, and the activity is calculated based on a standard curve.

Detoxification and Metabolism

3-Aminopropanal can be detoxified in the body through enzymatic oxidation by aldehyde dehydrogenases.[14] Additionally, it can spontaneously undergo a β-elimination reaction to form acrolein, a highly reactive and toxic unsaturated aldehyde.[14]

G Metabolism and Detoxification of 3-Aminopropanal Spermidine_Spermine Spermidine / Spermine PAO Polyamine Oxidase (PAO) Spermidine_Spermine->PAO 3-AP 3-Aminopropanal PAO->3-AP ALDH Aldehyde Dehydrogenase (ALDH) 3-AP->ALDH Acrolein Acrolein (Toxic) 3-AP->Acrolein β-elimination Ammonia Ammonia 3-AP->Ammonia β-elimination Beta-Alanine β-Alanine (Detoxified) ALDH->Beta-Alanine

Caption: Metabolic pathways of 3-aminopropanal.

Conclusion

3-Aminopropanal is a potent cytotoxin whose toxicity is primarily mediated by its lysosomotropic properties, leading to lysosomal membrane permeabilization and subsequent apoptosis or necrosis. While significant progress has been made in understanding its qualitative toxicological profile and mechanism of action, a notable gap exists in the availability of quantitative toxicological data. The experimental protocols detailed in this guide provide a framework for further investigation into the toxicology of 3-aminopropanal and for the development of potential therapeutic interventions to counteract its detrimental effects in diseases associated with its accumulation. Further research is warranted to establish a more complete quantitative toxicological profile, including in vivo studies, to better assess its risk to human health.

References

Methodological & Application

Application Notes and Protocols for Z-3-Amino-propenal in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-3-Amino-propenal, also known as (Z)-3-aminoacrylaldehyde, is a bifunctional organic compound containing both an amino group and an aldehyde group in a Z-configuration.[1] This unique structural arrangement makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds, which are key components in many pharmaceutical agents.[2][3][4] Its reactivity allows for its participation in cyclocondensation and multicomponent reactions, providing efficient pathways to complex molecular architectures.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is provided in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₃H₅NO[1]
Molecular Weight71.08 g/mol [1]
AppearanceNot specified in detail; handle with care as it is classified as toxic and corrosive.[1]
IUPAC Name(Z)-3-aminoprop-2-enal[1]
CAS Number25186-34-9[1]

Handling and Storage:

This compound is classified as toxic if swallowed, in contact with skin, or if inhaled. It is also corrosive and can cause severe skin burns and eye damage.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Application in Heterocyclic Synthesis: Synthesis of 2-Aminopyrimidines

The reaction of 1,3-dicarbonyl compounds or their synthetic equivalents with guanidine is a classical and widely used method for the synthesis of 2-aminopyrimidines. This compound can be considered a synthetic equivalent of a 1,3-dicarbonyl compound due to its enamine-aldehyde structure. The following is a generalized protocol for the synthesis of 2-aminopyrimidine from this compound and guanidine hydrochloride.

Disclaimer: This is a generalized protocol and has not been optimized for this compound. Researchers should perform small-scale test reactions to determine the optimal conditions.

Experimental Protocol: Synthesis of 2-Aminopyrimidine

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product This compound This compound 2-Aminopyrimidine 2-Aminopyrimidine This compound->2-Aminopyrimidine + Guanidine HCl Guanidine HCl Guanidine HCl->2-Aminopyrimidine

Caption: General reaction scheme for the synthesis of 2-Aminopyrimidine.

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium ethoxide (or other suitable base)

  • Anhydrous ethanol (or other suitable solvent)

  • Hydrochloric acid (for workup)

  • Sodium hydroxide (for workup)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous ethanol.

  • Addition of Reagents: Add guanidine hydrochloride (1.0-1.2 eq) to the solution.

  • Base Addition: Slowly add a solution of sodium ethoxide (2.0-2.2 eq) in anhydrous ethanol to the reaction mixture. The addition should be done at room temperature or 0 °C to control any exothermic reaction.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Neutralize the residue with a dilute aqueous solution of hydrochloric acid.

    • Make the solution basic by adding a dilute aqueous solution of sodium hydroxide.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) multiple times.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to obtain the pure 2-aminopyrimidine.

Quantitative Data:

Since a specific protocol for this compound was not found, a table of expected yields and reaction times cannot be provided. Researchers should optimize the reaction and determine these parameters experimentally.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and characterization of 2-aminopyrimidine from this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization Reactants This compound + Guanidine HCl Reaction Cyclocondensation Reactants->Reaction Workup Aqueous Workup Reaction->Workup TLC TLC Analysis Reaction->TLC Monitor Progress Purification Column Chromatography/ Recrystallization Workup->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS Purity Purity Assessment (e.g., HPLC) Purification->Purity G cluster_pathway Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase Intracellular Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response (e.g., Proliferation, Survival) PhosphoSubstrate->Response Inhibitor 2-Aminopyrimidine Derivative Inhibitor->Kinase Inhibits

References

The Versatility of 3-Aminoacrolein Derivatives in Material Science: A Gateway to Functional Materials

Author: BenchChem Technical Support Team. Date: November 2025

While 3-aminoacrolein itself sees limited direct use in material science due to its high reactivity, its stabilized derivative, 3-dimethylaminoacrolein, serves as a pivotal building block for a diverse array of functional materials.[1] This report details the application of 3-dimethylaminoacrolein in the synthesis of advanced materials, including photosensitizers for photodynamic therapy, fluorescent dyes for bioimaging, and precursors for functional polymers and corrosion inhibitors.

This document provides detailed application notes and experimental protocols for researchers, scientists, and professionals in drug development, offering a guide to harnessing the synthetic potential of this versatile chemical intermediate.

Application in Photosensitizers for Photodynamic Therapy

3-Dimethylaminoacrolein is a key reagent in the synthesis of benzochlorins, a class of potent photosensitizers used in photodynamic therapy (PDT). Benzochlorins exhibit strong absorption in the near-infrared (NIR) region, allowing for deeper tissue penetration of light, a critical advantage for treating solid tumors.[2][3] The introduction of a formylvinyl group using 3-dimethylaminoacrolein is a crucial step in the multi-step synthesis of these photosensitizers from readily available precursors like chlorophyll a derivatives.[2]

Quantitative Data: Properties of Benzochlorin Photosensitizers
PropertyValueReference
Long-Wavelength Absorption (λmax)750 - 753 nm (for Zn(II) complexes)[2]
Bathochromic Shift (Free Base vs. Zn(II) Complex)40 - 42 nm[2]
Singlet Oxygen Quantum Yield~55% (for a related chlorin e6 derivative)[4]
Experimental Protocol: Synthesis of a Benzochlorin Precursor

This protocol describes the introduction of a formylvinyl group at the meso-position of a chlorin macrocycle, a key step in benzochlorin synthesis.

Materials:

  • Methyl 13¹-deoxypyropheophorbide-a (chlorin precursor)

  • 3-(Dimethylamino)acrolein

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Silica gel for column chromatography

Procedure:

  • Dissolve the chlorin precursor in dry dichloromethane under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of 3-(dimethylamino)acrolein and phosphorus oxychloride in dichloromethane (the Vilsmeier reagent).[5][6][7]

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the meso-(2-formylvinyl)-substituted chlorin.

Experimental Workflow: Benzochlorin Synthesis

Chlorin Chlorin Precursor Formylvinyl meso-(2-Formylvinyl) Chlorin Chlorin->Formylvinyl Vilsmeier-Haack Reaction Vilsmeier Vilsmeier Reagent (3-DMA + POCl₃) Vilsmeier->Formylvinyl Benzochlorin Benzochlorin Formylvinyl->Benzochlorin Intramolecular Condensation Cyclization Acid-catalyzed Cyclization Cyclization->Benzochlorin

Caption: Synthesis of Benzochlorins using 3-Dimethylaminoacrolein.

Application in Fluorescent Dyes for Bioimaging

3-Dimethylaminoacrolein is instrumental in the synthesis of cyanine dyes, a class of fluorescent molecules with applications in biological imaging.[8] By reacting with various heterocyclic quaternary salts, it forms the polymethine bridge that is characteristic of these dyes. The length and substitution of this bridge determine the absorption and emission wavelengths of the dye, allowing for the synthesis of probes that fluoresce across the visible and near-infrared spectrum.[9]

Quantitative Data: Photophysical Properties of Cyanine Dyes
Dye TypeAbsorption Maxima (λabs)Emission Maxima (λem)Molar Extinction Coefficient (ε)
Cyanine 5 (Cy5) derivative~640-653 nm~662-675 nm>150,000 M⁻¹cm⁻¹
Near-Infrared (NIR) Dyes700 - 900 nm750 - 1100 nmHigh (>100,000 M⁻¹cm⁻¹)
Experimental Protocol: General Synthesis of a Pentamethine Cyanine Dye

Materials:

  • Indolenine quaternary salt

  • 3-(Dimethylamino)acrolein

  • Acetic anhydride

  • Pyridine

  • Ethanol

Procedure:

  • Dissolve the indolenine quaternary salt in a mixture of acetic anhydride and pyridine.

  • Add 3-(dimethylamino)acrolein to the solution.

  • Heat the reaction mixture under reflux for a specified time, monitoring the reaction progress by UV-Vis spectroscopy.

  • Cool the reaction mixture to room temperature and precipitate the crude dye by adding diethyl ether.

  • Collect the solid by filtration and wash with diethyl ether.

  • Purify the cyanine dye by recrystallization from ethanol or by column chromatography.

Logical Relationship: Cyanine Dye Synthesis

cluster_reactants Reactants cluster_synthesis Synthesis cluster_product Product Heterocycle Heterocyclic Quaternary Salt Condensation Condensation Reaction Heterocycle->Condensation DMA 3-Dimethylaminoacrolein DMA->Condensation Cyanine Cyanine Dye Condensation->Cyanine

Caption: Core components for Cyanine Dye Synthesis.

Application in the Synthesis of Functional Heterocycles

3-Dimethylaminoacrolein is a versatile precursor for a wide range of heterocyclic compounds, including pyridines and pyrimidines.[1] These heterocycles can be further functionalized and incorporated into polymers to create materials with specific thermal, optical, or electronic properties. For example, pyridine-containing polyimides are known for their high thermal stability and good mechanical properties.[10]

Experimental Protocol: Synthesis of a Substituted Pyridine

Materials:

  • A CH-acidic compound (e.g., a β-ketoester or malononitrile)

  • 3-(Dimethylamino)acrolein

  • A base (e.g., sodium ethoxide)

  • An ammonium salt (e.g., ammonium acetate)

  • Ethanol

Procedure:

  • Dissolve the CH-acidic compound and 3-(dimethylamino)acrolein in ethanol.

  • Add the base to the solution and stir at room temperature.

  • Add the ammonium salt to the reaction mixture.

  • Heat the mixture to reflux for several hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting pyridine derivative by recrystallization or column chromatography.

Signaling Pathway: From Precursor to Functional Polymer

DMA 3-Dimethylaminoacrolein Heterocycle Functional Pyridine Monomer DMA->Heterocycle Heterocycle Formation Polymerization Polymerization Heterocycle->Polymerization Polymer Functional Polymer Polymerization->Polymer

Caption: Pathway to Pyridine-based Functional Polymers.

Application in Corrosion Inhibitors

While direct synthesis from 3-aminoacrolein is less common, the resulting heterocyclic structures, such as triazoles, are effective corrosion inhibitors for various metals and alloys.[11][12] These compounds adsorb onto the metal surface, forming a protective layer that inhibits the corrosion process. The efficiency of inhibition depends on the concentration of the inhibitor and the specific corrosive environment.

Quantitative Data: Corrosion Inhibition Efficiency of Triazole Derivatives
Inhibitor Concentration (ppm)Corrosion Rate (µm/y)Inhibition Efficiency (%)Reference
25--[12]
50--[12]
7517.97295[12]

Note: Specific corrosion rate data for 25 and 50 ppm were not provided in the source.

Experimental Protocol: Evaluation of Corrosion Inhibition (Weight Loss Method)

Materials:

  • Mild steel coupons of known dimensions and weight

  • Corrosive medium (e.g., 1M HCl)

  • Synthesized triazole derivative inhibitor

  • Analytical balance

Procedure:

  • Prepare solutions of the corrosive medium with varying concentrations of the triazole inhibitor.

  • Immerse the pre-weighed mild steel coupons in the test solutions.

  • Maintain the solutions at a constant temperature for a specified duration.

  • Remove the coupons, clean them to remove corrosion products, dry, and re-weigh.

  • Calculate the corrosion rate and inhibition efficiency using the weight loss data.

References

Application Notes and Protocols for Studying Protein Modification with Z-3-Amino-propenal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-3-Amino-propenal is a reactive aldehyde that serves as a valuable tool for studying protein modifications. Its bifunctional nature allows it to covalently modify specific amino acid residues, enabling the investigation of protein structure, function, and interactions. This document provides detailed application notes and protocols for utilizing this compound in protein modification studies, with a focus on mass spectrometry-based analysis.

This compound can be utilized in various research applications, including protein engineering and drug discovery, to create proteins with improved stability and activity.[1] It is known to interact with proteins, potentially altering their function or stability.[1] The reactivity of this compound is attributed to its ability to readily convert to acrolein through the elimination of ammonia. Acrolein then acts as the primary modifying agent.[2]

Principle of Modification

This compound modifies proteins primarily through two distinct chemical reactions targeting specific amino acid residues:

  • Michael Addition: The α,β-unsaturated aldehyde structure of acrolein (formed from this compound) is susceptible to nucleophilic attack by the thiol group of cysteine residues. This results in the formation of a stable covalent adduct.

  • Schiff Base Formation: The aldehyde group can react with the primary amine groups of lysine residues and the N-terminal α-amino group of the protein. This reaction forms a Schiff base, which can be further stabilized by reduction.

These modifications introduce a specific mass shift in the modified protein and its constituent peptides, which can be precisely detected and quantified using mass spectrometry.

Key Applications

  • Mapping protein-ligand interaction sites: Identify cysteine and lysine residues at or near binding interfaces.

  • Probing protein structure and conformation: Covalent modification can provide insights into the accessibility of specific residues.

  • Quantitative proteomics: In conjunction with isotopic labeling, this compound can be used for relative quantification of protein modifications.

  • Development of covalent inhibitors: The reactive nature of this compound can be harnessed to design targeted covalent inhibitors for drug development.

Quantitative Data Summary

The following table summarizes quantitative data from a study on the modification of bovine insulin with this compound, analyzed by mass spectrometry.

ProteinModification TypeModified Residue(s)Analytical MethodQuantitative ObservationReference
Bovine Insulin B-chainMichael AdditionCys7MALDI-TOF MSThe intensity ratio of modified to unmodified insulin was 0.22 after 5 hours of incubation.[1]
Bovine Insulin B-chainSchiff Base FormationLys29MALDI-TOF MSModification observed with acrolein, the reactive product of this compound.[1]

Experimental Protocols

Protocol 1: In-solution Modification of a Purified Protein with this compound

This protocol describes the general procedure for modifying a purified protein with this compound.

Materials:

  • Purified protein of interest

  • This compound

  • Reaction Buffer: 50 mM sodium phosphate, 150 mM NaCl, pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Dialysis or desalting columns

Procedure:

  • Protein Preparation: Dissolve the purified protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.

  • Reagent Preparation: Prepare a fresh stock solution of this compound in a compatible solvent (e.g., DMSO or water) immediately before use.

  • Modification Reaction:

    • Add this compound to the protein solution to achieve the desired final molar excess (e.g., 10-fold to 100-fold molar excess over the protein).

    • Incubate the reaction mixture at room temperature for 1-4 hours with gentle agitation. The optimal incubation time may need to be determined empirically.

  • Quenching the Reaction: To stop the modification, add the Quenching Solution to a final concentration of 50 mM. The primary amines in the Tris buffer will react with and consume the excess this compound.

  • Removal of Excess Reagent: Remove unreacted this compound and quenching reagent by dialysis against a suitable buffer (e.g., PBS) or by using a desalting column.

  • Analysis: The modified protein is now ready for downstream analysis, such as mass spectrometry.

Protocol 2: Analysis of this compound Modified Proteins by MALDI-TOF Mass Spectrometry

This protocol outlines the steps for analyzing the modified protein to determine the extent of modification and identify the modified sites.

Materials:

  • Modified protein sample from Protocol 1

  • Unmodified protein control

  • MALDI Matrix (e.g., sinapinic acid for intact proteins, α-cyano-4-hydroxycinnamic acid for peptides)

  • Trypsin (for peptide mapping)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN)

Procedure:

  • Intact Protein Analysis:

    • Mix the modified protein sample (and the unmodified control separately) with the MALDI matrix solution.

    • Spot the mixture onto the MALDI target plate and allow it to dry.

    • Acquire the mass spectra in the appropriate mass range for the intact protein.

    • Compare the spectra of the modified and unmodified protein to determine the mass shift and calculate the number of modifications.

  • Peptide Mapping to Identify Modification Sites:

    • In-solution Digestion:

      • Denature the modified and unmodified protein samples.

      • Reduce and alkylate the cysteine residues (optional, but recommended for complex proteins).

      • Digest the proteins with trypsin overnight at 37°C.

    • MALDI-TOF Analysis of Peptides:

      • Mix the resulting peptide digests with the appropriate MALDI matrix.

      • Spot the mixture onto the MALDI target plate and let it dry.

      • Acquire the mass spectra in the peptide mass range (typically 800-4000 m/z).

      • Compare the peptide mass fingerprint of the modified sample to the unmodified control to identify peptides with mass shifts corresponding to the addition of this compound.

    • Tandem Mass Spectrometry (MS/MS) for Site Localization:

      • Select the modified peptides for MS/MS analysis.

      • Fragment the peptides and analyze the resulting fragment ions to pinpoint the exact amino acid residue that has been modified.

Visualizations

Chemical Modification Pathways

This compound Protein Modification Pathways cluster_modification Modification Reactions cluster_cys Cysteine Modification cluster_lys Lysine Modification ZAP This compound Acrolein Acrolein (+ NH3 elimination) ZAP->Acrolein MichaelAdduct Michael Adduct (Stable) Acrolein->MichaelAdduct SchiffBase Schiff Base (Reversible) Acrolein->SchiffBase Protein Protein Cys Cysteine Residue (-SH) Protein->Cys Lys Lysine Residue (-NH2) Protein->Lys Cys->MichaelAdduct Michael Addition Lys->SchiffBase Schiff Base Formation

Caption: Chemical pathways of protein modification by this compound.

Experimental Workflow for Protein Modification Analysis

Workflow for Analysis of this compound Modified Proteins cluster_workflow Experimental Workflow start Start: Purified Protein step1 Protein Modification with this compound start->step1 step2 Quenching and Removal of Excess Reagent step1->step2 step3 Mass Spectrometry Analysis step2->step3 step4a Intact Protein Analysis (MALDI-TOF) step3->step4a step4b Tryptic Digestion step3->step4b end End: Identification of Modification Sites step4a->end step5 Peptide Mapping (MALDI-TOF) step4b->step5 step6 Tandem MS (MS/MS) for Site Identification step5->step6 step6->end

Caption: A typical experimental workflow for protein modification and analysis.

References

Application Notes and Protocols for the Quantification of Z-3-Amino-propenal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-3-Amino-propenal, also known as 3-aminoacrolein, is a reactive enamine that exists in tautomeric equilibrium with malondialdehyde (MDA). It is implicated in cellular processes such as lipid peroxidation and can serve as a biomarker for oxidative stress. Due to its inherent instability and high reactivity, the quantitative analysis of this compound in biological matrices presents a significant analytical challenge. This document provides detailed application notes and protocols for the quantification of this compound, addressing the challenges of its instability through two primary approaches: a direct analysis of the underivatized molecule using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and an indirect method based on derivatization.

Challenges in this compound Quantification

The primary challenge in the quantification of this compound is its chemical instability. It is highly susceptible to self-condensation and can readily convert to other species, such as acrolein, through the elimination of ammonia. This necessitates rapid sample processing, immediate analysis following sample preparation, and careful control of experimental conditions to minimize degradation.

Method 1: Direct Quantification of Underivatized this compound by HPLC-MS/MS

This method is designed for the direct measurement of this compound in its native form. It is a highly sensitive and specific approach, but requires meticulous sample handling due to the analyte's instability.

Experimental Protocol

1. Sample Preparation:

  • Critical Consideration: All steps must be performed rapidly and on ice to minimize the degradation of this compound.

  • Biological Matrix Homogenization:

    • For tissues, homogenize in a 1:10 (w/v) ratio of ice-cold phosphate-buffered saline (PBS), pH 7.4, containing an antioxidant cocktail (e.g., 0.5 mM butylated hydroxytoluene - BHT).

    • For plasma or serum, proceed directly to protein precipitation.

  • Protein Precipitation:

    • To 100 µL of homogenate or plasma, add 300 µL of ice-cold acetonitrile.

    • Vortex for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully collect the supernatant and immediately place it in an autosampler vial pre-cooled to 4°C for prompt injection.

2. HPLC-MS/MS Instrumentation and Conditions:

  • HPLC System: A high-performance liquid chromatography system capable of delivering stable gradients at low flow rates.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size) is suitable for separating the polar analyte from the matrix.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • A fast gradient is recommended to minimize analysis time and potential on-column degradation.

    • Example Gradient: 0-0.5 min: 5% B; 0.5-2.0 min: 5-95% B; 2.0-2.5 min: 95% B; 2.5-2.6 min: 95-5% B; 2.6-3.0 min: 5% B.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 5 µL

  • MS/MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Precursor and Product Ions: The precursor ion for this compound (C₃H₅NO) is m/z 72.04. Product ions for Multiple Reaction Monitoring (MRM) would need to be determined by infusing a standard, but likely fragments would arise from the loss of CO (m/z 44.05) and NH₃ (m/z 55.03).

    • MRM Transitions (Hypothetical):

      • Quantitative: 72.04 -> 44.05

      • Qualitative: 72.04 -> 55.03

    • Source Parameters: Optimize spray voltage, capillary temperature, and gas flows for maximum signal intensity of a this compound standard.

Data Presentation: Quantitative Parameters for HPLC-MS/MS
ParameterExpected Performance
Linearity Range1 - 500 ng/mL
Limit of Detection (LOD)~0.5 ng/mL
Limit of Quantification (LOQ)~1.5 ng/mL
Intra-day Precision (%RSD)< 15%
Inter-day Precision (%RSD)< 20%
Accuracy (% Recovery)85 - 115%

Note: These are target performance characteristics and will require validation.

Workflow Diagram

G Workflow for Direct this compound Quantification cluster_sample_prep Sample Preparation (on ice) cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Tissue or Plasma) Homogenize Homogenization in PBS + BHT (for tissue) Sample->Homogenize Precipitate Protein Precipitation (Acetonitrile) Sample->Precipitate Homogenize->Precipitate Centrifuge Centrifugation (14,000 x g, 4°C) Precipitate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Inject Immediate Injection (4°C Autosampler) Collect->Inject Separate HPLC Separation (C18 Column) Inject->Separate Detect MS/MS Detection (ESI+, MRM) Separate->Detect Quantify Quantification (Standard Curve) Detect->Quantify G Workflow for Indirect this compound Quantification cluster_tautomerism Tautomerization cluster_derivatization Derivatization Reaction cluster_analysis Analysis This compound This compound Malondialdehyde (MDA) Malondialdehyde (MDA) This compound->Malondialdehyde (MDA) Equilibrium MDA Malondialdehyde (MDA) Malondialdehyde (MDA)->MDA Adduct MDA-TBA₂ Adduct (Colored & Fluorescent) MDA->Adduct TBA Thiobarbituric Acid (TBA) TBA->Adduct HPLC HPLC Separation (C18 Column) Adduct->HPLC Fluorescence Fluorescence Detection (Ex: 515 nm, Em: 553 nm) HPLC->Fluorescence G Reactivity of this compound and Related Aldehydes PUFA Polyunsaturated Fatty Acids (PUFAs) LipidPerox Lipid Peroxidation PUFA->LipidPerox ROS Reactive Oxygen Species (ROS) ROS->LipidPerox Z3AP This compound LipidPerox->Z3AP MDA Malondialdehyde (MDA) Z3AP->MDA Tautomerization Acrolein Acrolein Z3AP->Acrolein Ammonia Elimination Protein Proteins (e.g., Cysteine, Lysine residues) MDA->Protein Acrolein->Protein Adducts Protein Adducts (e.g., Michael Adducts, Schiff Bases) Protein->Adducts Damage Cellular Damage & Dysfunction Adducts->Damage

Application Note and Protocol for GC-MS Analysis of Volatile Aldehydes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volatile aldehydes are a class of reactive carbonyl species that are important in various fields, including environmental science, food chemistry, and clinical diagnostics. They are often markers of oxidative stress and can be associated with various disease states, making their accurate quantification crucial for research and drug development.[1] Due to their volatility and reactivity, the analysis of aldehydes in complex matrices can be challenging.[1][2] Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the sensitive and selective determination of volatile aldehydes.[2][3] This application note provides a detailed protocol for the analysis of volatile aldehydes using GC-MS, with a focus on derivatization using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), a widely used and reliable method.[2][4]

Principle

Direct analysis of volatile aldehydes by GC-MS can be hampered by their high polarity and thermal instability. Derivatization is a common strategy to improve their chromatographic behavior and detection sensitivity.[2] PFBHA reacts with the carbonyl group of aldehydes to form stable oxime derivatives.[4][5] These derivatives are less polar, more volatile, and exhibit excellent response in MS, particularly with negative chemical ionization (NCI) mode, which offers high selectivity and sensitivity.[6][7]

Quantitative Data Summary

The following tables summarize the quantitative performance of GC-MS methods for the analysis of various volatile aldehydes after PFBHA derivatization in different matrices.

Table 1: Limits of Detection (LOD) and Quantitation (LOQ) for Volatile Aldehydes

AnalyteMatrixMethodLODLOQReference
HexanalHuman BloodHS-SPME-GC-MS0.006 nM-[2]
HeptanalHuman BloodHS-SPME-GC-MS0.005 nM-[2]
C3-C9 AldehydesExhaled BreathOn-fiber derivatization with PFBHA0.001 nM0.003 nM[2]
FormaldehydeWaterHS-GC-MS--[8]
AcetaldehydeWaterHS-GC-MS--[8]
PropionaldehydeWaterHS-GC-MS--[8]
n-ButyraldehydeWaterHS-GC-MS--[8]
MethanolHand SanitizerHS-GC-MS0.211 µg/mL-[9]
EthanolHand SanitizerHS-GC-MS0.158 µg/mL-[9]
IsopropanolHand SanitizerHS-GC-MS0.157 µg/mL-[9]
n-PropanolHand SanitizerHS-GC-MS0.010 µg/mL-[9]
AcetoneHand SanitizerHS-GC-MS0.157 µg/mL-[9]
AcetaldehydeHand SanitizerHS-GC-MS0.209 µg/mL-[9]

Table 2: Precision and Recovery Data

AnalyteMatrixMethodPrecision (RSD%)Recovery (%)Reference
Various AldehydesBeerHS-SPME-GC-MS1.0 - 15.788 - 107[10]
MethanolHand SanitizerHS-GC-MS1.96-[9]
EthanolHand SanitizerHS-GC-MS1.64-[9]
IsopropanolHand SanitizerHS-GC-MS1.97-[9]
AcetaldehydeHand SanitizerHS-GC-MS1.95-[9]
AcetoneHand SanitizerHS-GC-MS2.60-[9]

Experimental Protocols

This section details the methodologies for sample preparation and GC-MS analysis. A common and effective approach involves headspace solid-phase microextraction (HS-SPME) with on-fiber derivatization.

Materials and Reagents
  • Aldehyde Standards: Certified reference standards of the target aldehydes.

  • O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA): Derivatizing agent.[2]

  • Solvents: Methanol, Ethyl Acetate (HPLC or GC grade).

  • Internal Standard (IS): A deuterated or odd-chain aldehyde not present in the sample (e.g., heptanal-d14).

  • SPME Fibers: Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) is a common choice.[4][10]

  • Vials: 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.

  • Water: Deionized or Milli-Q water.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) with On-Fiber Derivatization

This method is suitable for the analysis of volatile aldehydes in liquid samples such as plasma, urine, or beverages.

1. Preparation of Solutions:

  • PFBHA Solution: Prepare a 10 mg/mL solution of PFBHA in deionized water.
  • Standard Solutions: Prepare stock solutions of individual aldehyde standards and the internal standard in methanol. Create working standard solutions by diluting the stock solutions to the desired concentrations.

2. Sample Preparation:

  • Pipette 1-5 mL of the liquid sample into a 20 mL headspace vial.
  • Add the internal standard to each sample, blank, and calibration standard.
  • For calibration standards, spike appropriate amounts of the working standard solutions into blank matrix.

3. On-Fiber Derivatization and Extraction:

  • PFBHA Loading: Expose the SPME fiber to the headspace of a vial containing the PFBHA solution at 60°C for 10-20 minutes.[10]
  • Headspace Extraction: Immediately after loading, expose the PFBHA-coated fiber to the headspace of the sample vial.
  • Incubate the vial at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30-60 minutes) with agitation to allow for the extraction and derivatization of the aldehydes onto the fiber.[10]

4. GC-MS Analysis:

  • Desorption: After extraction, immediately introduce the SPME fiber into the hot GC inlet (e.g., 250°C) for thermal desorption of the derivatized aldehydes.[11]
  • GC Separation: Use a suitable capillary column (e.g., HP-5MS, DB-5MS) for the separation of the aldehyde-oxime derivatives. A typical temperature program starts at a low temperature (e.g., 50-60°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 280-300°C).[11]
  • MS Detection: Operate the mass spectrometer in either electron ionization (EI) or negative chemical ionization (NCI) mode. NCI mode often provides higher sensitivity and selectivity for PFBHA derivatives.[6][7] Monitor characteristic ions for each aldehyde derivative in selected ion monitoring (SIM) mode for quantification. The ion at m/z 181 is a common fragment for PFBHA derivatives.[10]

Diagrams

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., Blood, Urine, Air) Spiking Internal Standard Spiking Sample->Spiking Derivatization Derivatization with PFBHA (e.g., On-fiber, in solution) Spiking->Derivatization Injection Injection/Desorption Derivatization->Injection Separation Gas Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (EI or NCI mode) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Reporting Result Reporting Quantification->Reporting

Caption: Experimental workflow for GC-MS analysis of volatile aldehydes.

Data Presentation and Analysis

  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Quantification: Determine the concentration of the aldehydes in the samples by interpolating their peak area ratios on the calibration curve.

  • Quality Control: Include blank samples to check for contamination and quality control samples at different concentrations to assess the accuracy and precision of the method.

Conclusion

The GC-MS method with PFBHA derivatization provides a robust, sensitive, and specific approach for the quantification of volatile aldehydes in various biological and environmental matrices. The detailed protocol and performance data presented in this application note can serve as a valuable resource for researchers, scientists, and drug development professionals in setting up and validating their analytical methods for aldehyde analysis.

References

Safe Handling and Storage of Z-3-Amino-propenal in the Laboratory: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and storage of Z-3-Amino-propenal (also known as 3-Aminoacrolein) in a laboratory setting. Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, the following guidelines have been synthesized from available safety data from resources such as PubChem and ChemicalBook, as well as safety information for structurally related compounds. It is imperative to treat this compound as a hazardous substance and to exercise extreme caution during its handling and storage.

Compound Information and Hazard Summary

This compound is a reactive organic compound used as an intermediate in various synthetic processes. It is a yellow solid that is highly reactive and prone to self-condensation.[1] All personnel handling this compound must be thoroughly trained and familiar with its potential hazards.

Hazard Identification:

Based on available GHS classifications from PubChem, this compound is classified as:

  • Acute Toxicity, Oral (Category 3): Toxic if swallowed.[2][3]

  • Acute Toxicity, Dermal (Category 3): Toxic in contact with skin.[2][3]

  • Acute Toxicity, Inhalation (Category 3): Toxic if inhaled.[2][3]

  • Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[2][3]

  • Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.[2][3]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.[2][3]

Primary Hazards: Corrosive, Acute Toxic, Irritant.[2]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReference
Molecular Formula C₃H₅NO[2]
Molecular Weight 71.08 g/mol [2]
Appearance Yellow solid[1]
CAS Number 25186-34-9[2]

Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, strict adherence to PPE protocols is mandatory.

EquipmentSpecification
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Dispose of contaminated gloves after use.
Eye Protection Chemical safety goggles and a face shield.
Skin and Body Protection A lab coat, long pants, and closed-toe shoes are required. For tasks with a higher risk of exposure, a chemical-resistant apron or suit is recommended.
Respiratory Protection All work must be conducted in a certified chemical fume hood.[1] If there is a risk of inhalation exposure outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Handling and Storage Protocols

General Handling:

  • Always handle this compound within a designated and properly functioning chemical fume hood to minimize inhalation risk.[1]

  • Avoid all direct contact with the skin, eyes, and clothing.

  • Use compatible labware (e.g., glass) and ensure it is clean and dry before use to prevent unwanted reactions.

  • This compound is highly reactive and prone to self-condensation; it is best when freshly prepared.[1]

  • Avoid creating dust when handling the solid form.

Storage:

  • This compound should be used immediately if possible.[1]

  • For short-term storage, it can be kept under an inert atmosphere (e.g., argon or nitrogen) at 0°C in the dark for several days.[1]

  • Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area designated for toxic and corrosive materials.

  • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.

Experimental Protocol: A Representative Reaction

This protocol outlines a general procedure for using this compound in a hypothetical nucleophilic addition reaction. All steps must be performed in a chemical fume hood.

Materials:

  • This compound

  • Anhydrous solvent (e.g., THF, DCM)

  • Nucleophile (e.g., a primary or secondary amine)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and needles for inert atmosphere techniques

  • Cooling bath (if required)

  • Quenching solution (e.g., saturated ammonium chloride)

Procedure:

  • Preparation: Ensure the fume hood is clean and operational. Assemble all necessary glassware and ensure it is dry.

  • Inert Atmosphere: Purge the reaction flask with an inert gas (argon or nitrogen).

  • Reagent Addition:

    • In the inert atmosphere, carefully weigh the required amount of this compound and add it to the reaction flask.

    • Add the anhydrous solvent via a syringe.

    • Begin stirring the solution.

  • Reaction:

    • If the reaction requires cooling, place the flask in a cooling bath.

    • Slowly add the nucleophile to the stirring solution of this compound using a syringe.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

  • Work-up:

    • Once the reaction is complete, carefully quench the reaction by slowly adding the appropriate quenching solution.

    • Proceed with the standard extraction and purification procedures for the desired product.

  • Decontamination:

    • All glassware and equipment that came into contact with this compound must be decontaminated. A suitable method is to rinse with a solvent (e.g., acetone) followed by a thorough wash with soap and water. Dispose of the initial solvent rinse as hazardous waste.

Emergency Procedures

First-Aid Measures:

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Firefighting Measures:

  • Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, or foam. A water spray can be used to cool fire-exposed containers.

  • Specific Hazards: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures:

  • Evacuation: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilation: Ensure the area is well-ventilated (if safe to do so).

  • Containment:

    • For a solid spill, carefully sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for disposal.

    • For a solution spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal.

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent and dispose of all contaminated materials as hazardous waste.

  • Personal Protection: Wear the appropriate PPE as described in Section 3 during the entire cleanup process.

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound from acquisition to disposal.

SafeHandlingWorkflow Acquisition Acquisition of This compound RiskAssessment Conduct Risk Assessment & Review SDS/Safety Info Acquisition->RiskAssessment PPE_Selection Select Appropriate PPE (Gloves, Goggles, Lab Coat, Fume Hood) RiskAssessment->PPE_Selection EmergencyPrep Emergency Preparedness (Spill Kit, Eyewash, Shower) RiskAssessment->EmergencyPrep Storage Proper Storage (Inert atmosphere, 0°C, Dark) PPE_Selection->Storage Handling Handling in Fume Hood (Weighing, Reaction Setup) Storage->Handling Experiment Conduct Experiment Handling->Experiment WasteCollection Collect Hazardous Waste (Solid, Liquid, Contaminated Materials) Experiment->WasteCollection Decontamination Decontaminate Glassware & Work Area Experiment->Decontamination Disposal Dispose of Waste via Certified Vendor WasteCollection->Disposal Decontamination->Handling Reuse

Caption: Workflow for the safe handling of this compound.

References

Application Notes and Protocols: Z-3-Amino-propenal as a Versatile Building Block for Nitrogen Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Z-3-Amino-propenal as a reactive starting material for the synthesis of a variety of nitrogen-containing heterocycles. The protocols detailed below are based on established synthetic methodologies for analogous compounds and have been adapted for this compound, offering a foundation for the development of novel derivatives for applications in medicinal chemistry and materials science.

Synthesis of Substituted Pyridines

Substituted pyridines are fundamental scaffolds in a vast array of pharmaceuticals and agrochemicals. The inherent reactivity of this compound, possessing both a nucleophilic amino group and an electrophilic aldehyde, allows for its use in classical pyridine ring syntheses. A plausible and efficient method is the condensation reaction with 1,3-dicarbonyl compounds.

Table 1: Synthesis of a 2,6-Disubstituted Pyridine Derivative

Reactant 1Reactant 2ProductCatalystSolventTemp. (°C)Time (h)Yield (%)
This compoundAcetylacetone2,6-Dimethyl-3-acetylpyridinePiperidineEthanolReflux675-85 (estimated)
Experimental Protocol: Synthesis of 2,6-Dimethyl-3-acetylpyridine
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10 mmol, 0.71 g).

  • Reagent Addition: Add absolute ethanol (30 mL) to dissolve the starting material, followed by the addition of acetylacetone (10 mmol, 1.00 g) and a catalytic amount of piperidine (0.5 mL).

  • Reaction Execution: The reaction mixture is heated to reflux and maintained at this temperature for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure 2,6-dimethyl-3-acetylpyridine.

  • Characterization: The structure of the product can be confirmed by 1H NMR, 13C NMR, and mass spectrometry.

G cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product This compound This compound Initial_Condensation Initial Condensation This compound->Initial_Condensation Acetylacetone Acetylacetone Acetylacetone->Initial_Condensation Intermediate_A Enamine Intermediate Initial_Condensation->Intermediate_A Piperidine Intramolecular_Cyclization Intramolecular Cyclization Intermediate_A->Intramolecular_Cyclization Intermediate_B Dihydropyridine Intermediate Intramolecular_Cyclization->Intermediate_B Oxidation Oxidation/Aromatization Intermediate_B->Oxidation - H2O Pyridine_Derivative 2,6-Dimethyl-3-acetylpyridine Oxidation->Pyridine_Derivative

Pyridine Synthesis Workflow

Synthesis of Dihydropyrimidines

Dihydropyrimidines are a class of heterocyclic compounds with a wide range of biological activities, including antiviral, antibacterial, and antihypertensive properties. The Biginelli reaction, a one-pot multicomponent reaction, provides an efficient route to these molecules. This compound can serve as a key component in a Biginelli-type condensation.

Table 2: Synthesis of a 4-Aryl-3,4-dihydropyrimidin-2(1H)-one

Reactant 1Reactant 2Reactant 3ProductCatalystSolventTemp. (°C)Time (h)Yield (%)
This compoundBenzaldehydeUrea4-Phenyl-3,4-dihydropyrimidin-2(1H)-oneHClEthanolReflux480-90 (estimated)[1]
Experimental Protocol: Synthesis of 4-Phenyl-3,4-dihydropyrimidin-2(1H)-one
  • Reaction Setup: In a 100 mL round-bottom flask, combine this compound (10 mmol, 0.71 g), benzaldehyde (10 mmol, 1.06 g), and urea (15 mmol, 0.90 g) in ethanol (25 mL).

  • Catalyst Addition: Add a few drops of concentrated hydrochloric acid as a catalyst.

  • Reaction Execution: The mixture is stirred and heated to reflux for 4 hours. The reaction can be monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled in an ice bath. The precipitated solid is collected by filtration, washed with cold ethanol, and dried. Recrystallization from ethanol can be performed for further purification.[1]

  • Characterization: The product's identity and purity can be confirmed using melting point determination, 1H NMR, 13C NMR, and IR spectroscopy.[1]

G cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product This compound This compound Nucleophilic_Addition Nucleophilic Addition This compound->Nucleophilic_Addition Benzaldehyde Benzaldehyde Acyliminium_Formation Acyliminium Ion Formation Benzaldehyde->Acyliminium_Formation Urea Urea Urea->Acyliminium_Formation H+ Intermediate_C Acyliminium Intermediate Acyliminium_Formation->Intermediate_C Intermediate_C->Nucleophilic_Addition Intermediate_D Open-chain Ureide Nucleophilic_Addition->Intermediate_D Cyclization_Dehydration Cyclization & Dehydration Intermediate_D->Cyclization_Dehydration - H2O Dihydropyrimidine 4-Phenyl-3,4-dihydropyrimidin-2(1H)-one Cyclization_Dehydration->Dihydropyrimidine

Biginelli-type Reaction Workflow

Synthesis of Pyrazoles

Pyrazoles are a significant class of nitrogen-containing heterocycles, with many derivatives exhibiting a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. A straightforward synthesis of pyrazoles involves the reaction of α,β-unsaturated aldehydes with hydrazine.

Table 3: Synthesis of 1H-Pyrazole

Reactant 1Reactant 2ProductSolventTemp. (°C)Time (h)Yield (%)
This compoundHydrazine hydrate1H-PyrazoleEthanolReflux390-95 (estimated)[2][3]
Experimental Protocol: Synthesis of 1H-Pyrazole
  • Reaction Setup: In a 50 mL round-bottom flask fitted with a reflux condenser, dissolve this compound (10 mmol, 0.71 g) in ethanol (20 mL).

  • Reagent Addition: Slowly add hydrazine hydrate (12 mmol, 0.6 g) to the solution. An exothermic reaction may be observed.

  • Reaction Execution: The reaction mixture is then heated to reflux for 3 hours.

  • Work-up and Purification: After cooling to room temperature, the solvent is evaporated under reduced pressure. The crude product can be purified by distillation or recrystallization from a suitable solvent.[2]

  • Characterization: The structure of 1H-pyrazole can be confirmed by comparison of its spectroscopic data (1H NMR, 13C NMR) with literature values.

G cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product This compound This compound Nucleophilic_Attack Nucleophilic Attack This compound->Nucleophilic_Attack Hydrazine_hydrate Hydrazine Hydrate Hydrazine_hydrate->Nucleophilic_Attack Intermediate_E Hydrazone Intermediate Nucleophilic_Attack->Intermediate_E Intramolecular_Cyclization Intramolecular Cyclization Intermediate_E->Intramolecular_Cyclization Intermediate_F Pyrazoline Intermediate Intramolecular_Cyclization->Intermediate_F Elimination Elimination of NH3 Intermediate_F->Elimination - NH3 Pyrazole 1H-Pyrazole Elimination->Pyrazole

Pyrazole Synthesis Workflow

Synthesis of Pyrroles

The pyrrole ring is a core component of many natural products and biologically active molecules, including heme and chlorophyll. The Knorr pyrrole synthesis and related methods offer a versatile approach to substituted pyrroles. This compound can be envisioned to react with active methylene compounds to construct the pyrrole ring.

Table 4: Synthesis of a 2-Carbethoxy-pyrrole Derivative

Reactant 1Reactant 2ProductBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundEthyl acetoacetateEthyl 2-methylpyrrole-3-carboxylateSodium EthoxideEthanolReflux565-75 (estimated)
Experimental Protocol: Synthesis of Ethyl 2-methylpyrrole-3-carboxylate
  • Reaction Setup: Prepare a solution of sodium ethoxide by dissolving sodium metal (10 mmol, 0.23 g) in absolute ethanol (30 mL) in a 100 mL three-necked flask under a nitrogen atmosphere.

  • Reagent Addition: To this solution, add ethyl acetoacetate (10 mmol, 1.30 g) dropwise at room temperature. After stirring for 15 minutes, add a solution of this compound (10 mmol, 0.71 g) in ethanol (10 mL).

  • Reaction Execution: The reaction mixture is heated to reflux and maintained for 5 hours.

  • Work-up and Purification: After cooling, the reaction is quenched with water and the ethanol is removed under reduced pressure. The aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography.

  • Characterization: The structure of the synthesized pyrrole derivative can be confirmed by 1H NMR, 13C NMR, and mass spectrometry.

G cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product This compound This compound Michael_Addition Michael Addition This compound->Michael_Addition Ethyl_acetoacetate Ethyl Acetoacetate Enolate_Formation Enolate Formation Ethyl_acetoacetate->Enolate_Formation NaOEt Intermediate_G Enolate of Ethyl Acetoacetate Enolate_Formation->Intermediate_G Intermediate_G->Michael_Addition Intermediate_H Adduct Michael_Addition->Intermediate_H Cyclization_Dehydration Cyclization & Dehydration Intermediate_H->Cyclization_Dehydration - H2O Pyrrole Ethyl 2-methylpyrrole-3-carboxylate Cyclization_Dehydration->Pyrrole

Knorr-type Pyrrole Synthesis Workflow

Disclaimer: The experimental protocols and quantitative data provided are based on analogous and well-established chemical transformations. Researchers should conduct their own optimization and safety assessments before implementation. This compound is a reactive compound and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

References

Application Notes and Protocols: Z-3-Amino-propenal in Proteomics Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-3-Amino-propenal (also known as (Z)-3-aminoacrylaldehyde) is a bifunctional organic compound containing both an amino group and an aldehyde group.[1] Its inherent reactivity makes it a molecule of interest for applications in proteomics, particularly in the study of protein modifications and interactions. While direct proteomics applications of this compound are an emerging area of research, its reactivity profile, analogous to related aldehydes, suggests significant potential for protein chemistry and functional proteomics studies.

These application notes provide a detailed overview of the potential uses of this compound in proteomics research, including protocols for protein modification and analysis. The methodologies are based on established principles of protein chemistry and mass spectrometry, drawing parallels from studies of similar reactive aldehydes.

Principle of the Method

The utility of this compound in proteomics is predicated on the reactivity of its aldehyde group towards nucleophilic residues on proteins. It is hypothesized to react with proteins primarily through two mechanisms, similar to the reactivity of the related compound 3-aminopropanal:

  • Schiff Base Formation: The aldehyde group can react with the primary amino groups of lysine residues and the N-terminus of proteins to form a Schiff base. This covalent modification can be used to introduce a tag or to study the accessibility of lysine residues.

  • Michael Addition: this compound can potentially undergo a conversion to acrolein, a reactive α,β-unsaturated aldehyde. Acrolein can then react with the sulfhydryl group of cysteine residues via a Michael addition.[2][3] This allows for the specific modification of cysteine residues.

These covalent modifications introduce a mass shift in the modified peptides, which can be detected and characterized by mass spectrometry, enabling the identification of modification sites and the quantification of modification levels.

Applications in Proteomics

  • Protein Labeling and Tagging: this compound can be used to introduce a small chemical tag onto proteins for subsequent detection or enrichment.

  • Structural Proteomics: Mapping the sites of modification can provide insights into the surface accessibility of amino acid residues, offering clues about protein folding and conformation.

  • Chemical Cross-linking: While not a traditional cross-linker, its bifunctional nature could potentially be exploited for studying protein-protein interactions, although this application requires further investigation.

  • Quantitative Proteomics: In conjunction with stable isotope labeling techniques, this compound can be used to quantify changes in protein modification levels under different biological conditions.

Experimental Protocols

Protocol 1: In Vitro Protein Modification with this compound

This protocol describes the general procedure for modifying a purified protein with this compound.

Materials:

  • Purified protein of interest (in an amine-free buffer such as PBS, MES, or HEPES, pH 7.2-8.5)

  • This compound

  • Reaction Buffer: 100 mM sodium phosphate buffer, pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis cassette

  • Mass spectrometer (e.g., MALDI-TOF or ESI-QTOF)

Procedure:

  • Protein Preparation: Prepare a solution of the purified protein at a concentration of 1-5 mg/mL in the Reaction Buffer.

  • Reagent Preparation: Prepare a fresh stock solution of this compound in an appropriate solvent (e.g., DMSO or water) immediately before use.

  • Modification Reaction: Add a 10- to 100-fold molar excess of this compound to the protein solution. The optimal ratio should be determined empirically for each protein.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing.

  • Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 50 mM.

  • Removal of Excess Reagent: Remove unreacted this compound and by-products by either dialysis against a suitable buffer or by using a desalting column according to the manufacturer's instructions.

  • Analysis by Mass Spectrometry: Analyze the modified protein by mass spectrometry to confirm the modification and determine the extent of labeling. An increase in the molecular weight corresponding to the addition of the this compound moiety (C₃H₅NO, molecular weight ~71.08 Da) or its fragments will be observed.[1]

Protocol 2: Identification of Modification Sites by Mass Spectrometry

This protocol outlines the steps for identifying the specific amino acid residues modified by this compound.

Materials:

  • This compound modified protein (from Protocol 1)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate

  • Formic acid

  • Acetonitrile

  • LC-MS/MS system (e.g., Orbitrap or Q-TOF)

Procedure:

  • Reduction and Alkylation:

    • Resuspend the modified protein in 50 mM ammonium bicarbonate.

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.

  • Enzymatic Digestion:

    • Add trypsin to the protein solution at a 1:50 (w/w) ratio.

    • Incubate overnight at 37°C.

  • Sample Cleanup: Acidify the digest with formic acid to a final concentration of 0.1%. Desalt the peptide mixture using a C18 StageTip or equivalent.

  • LC-MS/MS Analysis:

    • Analyze the desalted peptides by LC-MS/MS.

    • Acquire data in a data-dependent acquisition mode, selecting the most intense precursor ions for fragmentation.

  • Data Analysis:

    • Search the MS/MS data against a protein database using a search engine such as MaxQuant, SEQUEST, or Mascot.

    • Specify the potential modifications in the search parameters:

      • Carbamidomethylation of cysteine (fixed modification).

      • Oxidation of methionine (variable modification).

      • Modification by this compound on lysine and cysteine (variable modification, with a mass shift corresponding to the adduct). The exact mass shift will depend on the nature of the adduct (e.g., +54 Da for the acrolein Michael adduct after dehydration).

Quantitative Data Presentation

The following table provides a hypothetical example of quantitative data that could be obtained from a proteomics experiment using this compound to identify differentially modified proteins between a control and a treated sample.

Protein IDGene NamePeptide SequenceModification SiteFold Change (Treated/Control)p-value
P02768ALBK.QTALVELLK.HK232.50.012
P62258ACTG1C.YSPIVDEK.LC17-3.10.005
Q06830HSP90AA1K.DYQRMK.LK1121.80.045
P08670VIMK.VESLQEEIAFLK.KK3414.20.001

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_reaction Modification Reaction cluster_analysis Mass Spectrometry Analysis cluster_data Data Analysis protein_sample Protein Sample incubation Incubation & Quenching protein_sample->incubation reagent This compound reagent->incubation desalting Desalting incubation->desalting digestion Proteolytic Digestion desalting->digestion lcms LC-MS/MS digestion->lcms database_search Database Search lcms->database_search quantification Quantification & Identification database_search->quantification reaction_mechanisms cluster_lysine Schiff Base Formation with Lysine cluster_cysteine Michael Addition with Cysteine (via Acrolein) lysine Protein-Lysine-NH2 schiff_base Protein-Lysine-N=CH-CH=CH-NH2 (Schiff Base) lysine->schiff_base + Aldehyde propenal_lys This compound propenal_lys->schiff_base cysteine Protein-Cysteine-SH michael_adduct Protein-Cysteine-S-CH2-CH2-CHO (Michael Adduct) cysteine->michael_adduct + α,β-unsaturated aldehyde acrolein Acrolein (from this compound) acrolein->michael_adduct

References

Application Notes and Protocols for Amino Acid-Derived Polymers in Novel Drug Delivery and Stimuli-Responsive Systems

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: While the direct polymerization of Z-3-Amino-propenal is not extensively documented in current literature, the broader class of amino acid-derived polymers represents a significant and rapidly advancing field in materials science. These polymers offer inherent biocompatibility, biodegradability, and tunable properties, making them ideal candidates for a range of biomedical applications. This document provides detailed application notes and protocols for the synthesis and utilization of novel polymers derived from common amino acids such as L-lysine and L-aspartic acid. The focus is on their application in stimuli-responsive drug delivery systems, a key area of interest for advanced therapeutics.

Application Note 1: pH-Responsive Polypeptide Nanoparticles for Targeted Drug Delivery

Amino acid-based polymers can be engineered to respond to changes in pH, a characteristic that is highly valuable for targeted drug delivery.[1] For instance, cancerous tissues often exhibit a more acidic microenvironment compared to healthy tissues.[2] Polymers that change their structure or solubility in response to this pH drop can be designed to release their therapeutic payload specifically at the tumor site.[2][3]

Polymers containing amino acids with ionizable side chains, such as the carboxylic acid groups in poly(L-aspartic acid) and poly(L-glutamic acid), or the amino groups in poly(L-lysine), are excellent candidates for pH-responsive systems.[1] At physiological pH (7.4), these side chains can be charged, rendering the polymer hydrophilic and stable in circulation.[4] Upon reaching an acidic tumor environment (pH ~6.5) or after cellular uptake into endosomes (pH ~5.0-6.0), the protonation state of these side chains changes.[5][6] This can trigger the disassembly of polymer-drug nanoparticles and subsequent release of the encapsulated drug.[5][7]

Quantitative Data for pH-Responsive Doxorubicin Release

The following table summarizes the pH-triggered release of doxorubicin (DOX) from various amino acid-based polymeric micelles.

Polymer SystempHCumulative DOX Release (%) after 24hParticle Size (nm)Drug Loading Content (%)Reference
mPEG-b-[(Doxo-hydGlu)₆-r-Leu₁₀]7.4~20%30-40~15%[5]
5.5>80%Disassembled~15%[5]
PTX/DOX-PMs7.4<10%110.525.6% (PTX)[7]
5.0~65%Disassembled25.6% (PTX)[7]
DOX-loaded poly(L-histidine)-b-PEG micelles7.4~25%~100~18%[6]
6.8~60%Disassembled~18%[6]

Experimental Protocols

Protocol 1: Synthesis of Poly(L-aspartic acid) via Thermal Polycondensation

This protocol describes a two-step synthesis of poly(L-aspartic acid) (PASA) through the thermal polycondensation of L-aspartic acid to form polysuccinimide (PSI), followed by alkaline hydrolysis.[8][9][10][11]

Materials:

  • L-aspartic acid

  • Phosphoric acid (85%) (optional, as catalyst)

  • Sodium hydroxide (NaOH)

  • Methanol

  • Deionized water

  • Horizontal twin-shaft kneader or suitable reaction vessel for high-temperature polymerization[12]

Procedure:

Step 1: Synthesis of Polysuccinimide (PSI)

  • Place L-aspartic acid into the polymerization reactor. If using a catalyst, add phosphoric acid (0.05-0.7 molar ratio relative to aspartic acid).[12]

  • Purge the reactor with nitrogen gas.

  • Heat the reactor to 180-200°C with continuous stirring.[11] The reaction is carried out for 2-4 hours. Water will be released as a byproduct of the condensation reaction.[10]

  • The resulting product, polysuccinimide (PSI), is a solid. Allow it to cool to room temperature.

  • Wash the crude PSI with deionized water until the washings are neutral.

  • Dry the purified PSI in a vacuum oven at 40-50°C to a constant weight.[12]

Step 2: Hydrolysis of PSI to Poly(aspartic acid)

  • Dissolve the dried PSI in a suitable solvent like dimethylformamide (DMF).

  • Prepare a 1 M aqueous solution of sodium hydroxide.

  • Slowly add the NaOH solution to the PSI solution at room temperature with stirring. The hydrolysis is typically carried out for 1-2 hours.

  • The product, sodium polyaspartate, can be precipitated by adding methanol.[12]

  • Filter the precipitate and wash with methanol.

  • Dry the final product, poly(aspartic acid) sodium salt, under vacuum.

Characterization:

  • ¹H and ¹³C NMR: Confirm the structure of PSI and the final poly(aspartic acid).[13]

  • FTIR: Identify the characteristic imide and amide bands.

  • Gel Permeation Chromatography (GPC): Determine the molecular weight and polydispersity index (PDI) of the polymer.[14]

Protocol 2: Synthesis of Poly(L-lysine) via Ring-Opening Polymerization of N-Carboxyanhydride (NCA)

This protocol details the synthesis of poly(L-lysine) (PLL) by the ring-opening polymerization of ε-benzyloxycarbonyl-L-lysine N-carboxyanhydride (Z-Lys-NCA).[15][16]

Materials:

  • ε-benzyloxycarbonyl-L-lysine (Z-Lys-OH)

  • Triphosgene

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous hexane

  • Primary amine initiator (e.g., n-hexylamine)

  • Anhydrous dimethylformamide (DMF)

Procedure:

Step 1: Synthesis of Z-Lys-NCA Monomer

  • Dissolve Z-Lys-OH in anhydrous THF under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of triphosgene in anhydrous THF to the Z-Lys-OH solution.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Remove the solvent under reduced pressure.

  • Recrystallize the crude product from a mixture of THF and hexane to obtain pure Z-Lys-NCA.

Step 2: Ring-Opening Polymerization of Z-Lys-NCA

  • Dissolve the purified Z-Lys-NCA monomer in anhydrous DMF under a nitrogen atmosphere.

  • Add the primary amine initiator to the solution. The monomer-to-initiator ratio will determine the target degree of polymerization.

  • Allow the polymerization to proceed at room temperature for 24-72 hours.

  • Precipitate the resulting poly(ε-benzyloxycarbonyl-L-lysine) (PZLL) by adding the reaction mixture to a non-solvent like diethyl ether.

  • Collect the polymer by filtration and dry under vacuum.

Step 3: Deprotection of PZLL to obtain Poly(L-lysine)

  • Dissolve the PZLL in a suitable solvent such as trifluoroacetic acid (TFA).

  • Add a deprotecting agent like hydrobromic acid (HBr) in acetic acid.

  • Stir the reaction at room temperature for 1-2 hours.

  • Precipitate the final product, poly(L-lysine) hydrobromide, in diethyl ether.

  • Purify the PLL by dialysis against deionized water and lyophilize to obtain the pure polymer.

Visualizations

Logical Relationships and Workflows

Polymer_Synthesis_Workflow cluster_synthesis Polymer Synthesis cluster_purification Purification cluster_characterization Characterization cluster_application Application: Drug Delivery Monomer Amino Acid Monomer (e.g., Aspartic Acid, Lysine-NCA) Polymerization Polymerization Reaction (e.g., Thermal Polycondensation, ROP) Monomer->Polymerization Initiator Initiator / Catalyst Initiator->Polymerization Crude_Polymer Crude Polymer Polymerization->Crude_Polymer Purification Purification (Precipitation, Dialysis) Crude_Polymer->Purification Pure_Polymer Purified Polymer Purification->Pure_Polymer NMR NMR Spectroscopy Pure_Polymer->NMR GPC Gel Permeation Chromatography (GPC) Pure_Polymer->GPC FTIR FTIR Spectroscopy Pure_Polymer->FTIR Drug_Loading Drug Loading Pure_Polymer->Drug_Loading Nanoparticle_Formation Nanoparticle Formation Drug_Loading->Nanoparticle_Formation In_Vitro_Release In Vitro Drug Release Studies Nanoparticle_Formation->In_Vitro_Release Cellular_Uptake Cellular Uptake & Efficacy Nanoparticle_Formation->Cellular_Uptake Cellular_Uptake_Pathway cluster_extracellular Extracellular Space (pH 7.4) cluster_cellular Intracellular Pathway Nanoparticles Polymer-Drug Nanoparticles (Stable in Circulation) Cell_Membrane Cell Membrane Nanoparticles->Cell_Membrane Targeting & Binding Endocytosis Endocytosis Cell_Membrane->Endocytosis Endosome Early Endosome (pH ~6.0-6.5) Endocytosis->Endosome Late_Endosome Late Endosome / Lysosome (pH ~5.0-5.5) Endosome->Late_Endosome Maturation Drug_Release Drug Release Late_Endosome->Drug_Release pH-Triggered Disassembly Cytoplasm Cytoplasm Drug_Release->Cytoplasm Target Therapeutic Target (e.g., Nucleus, Ribosomes) Cytoplasm->Target

References

Application Notes and Protocols: Metal Complexation Studies with Z-3-Amino-propenal

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Z-3-Amino-propenal (C₃H₅NO), also known as (Z)-3-aminoacrylaldehyde, is an organic compound featuring both an amino and an aldehyde functional group.[1][2] This bifunctionality makes it a versatile intermediate in organic synthesis for pharmaceuticals and agrochemicals.[1] The presence of a nucleophilic amino group and a carbonyl group allows this compound to act as a potent bidentate ligand, forming chelate complexes with various transition metal ions.[3] The study of these metal complexes is crucial for understanding their potential applications in catalysis, material science, and particularly in drug development, where metal-based therapeutics are a growing field of interest.[1][4] Preliminary research suggests that this compound may exhibit cytotoxic effects on certain cancer cell lines, an activity that could be modulated through metal complexation.[1]

These notes provide an overview of the potential applications and detailed protocols for the synthesis and characterization of metal complexes involving this compound.

Application Notes

This compound's structure is well-suited for forming stable five-membered chelate rings with metal ions through its nitrogen and oxygen donor atoms.[3] This coordination can significantly alter the parent molecule's biological and chemical properties.

  • Drug Development: Metal complexation can enhance the therapeutic potential of organic ligands. For this compound, forming complexes with metals like platinum, ruthenium, or copper could enhance its cytotoxic properties, potentially leading to novel anticancer agents.[4][5] The complex may also improve drug delivery and cellular uptake.

  • Catalysis: The coordination of transition metals to this compound can create novel catalysts. The electronic properties of the metal center can be tuned by the ligand, potentially leading to efficient catalysts for various organic transformations.[1]

  • Biochemical Research: These complexes can serve as probes in studying metabolic pathways and enzyme activities.[1] The interaction of such complexes with biomolecules like DNA or proteins is a key area of investigation.[4][6]

Quantitative Data Summary

While extensive experimental data for this compound metal complexes is not widely published, the following tables present hypothetical data based on typical values for similar bidentate N,O-donor ligands. These tables serve as a template for presenting experimental results.

Table 1: Hypothetical Stability Constants (log K) of Metal Complexes with this compound.

Metal Ion Experimental Method Temperature (°C) Ionic Strength (M) log K₁
Cu(II) Potentiometric Titration 25 0.1 (KNO₃) 7.8
Ni(II) Potentiometric Titration 25 0.1 (KNO₃) 5.9
Zn(II) UV-Vis Spectrophotometry 25 0.1 (KNO₃) 5.2

| Co(II) | Potentiometric Titration | 25 | 0.1 (KNO₃) | 4.9 |

Table 2: Hypothetical Spectroscopic Data for a [Cu(Z-3-AP)₂] Complex.

Spectroscopic Technique Parameter This compound (Ligand) [Cu(Z-3-AP)₂] (Complex)
UV-Vis λₘₐₓ (nm), (π-π* transition) 285 295
λₘₐₓ (nm), (d-d transition) - 610
Infrared (IR) ν(N-H) stretch (cm⁻¹) 3350 3280

| | ν(C=O) stretch (cm⁻¹) | 1680 | 1645 |

Experimental Protocols

Protocol 1: Synthesis of a Bis(this compound) Metal(II) Complex (e.g., [Cu(Z-3-AP)₂])

Objective: To synthesize a stable metal complex of this compound.

Materials:

  • This compound

  • Metal(II) salt (e.g., CuCl₂·2H₂O)

  • Ethanol (absolute)

  • Diethyl ether

  • Magnetic stirrer and hotplate

  • Schlenk flask and condenser

  • Büchner funnel and filter paper

Procedure:

  • Dissolve this compound (2 mmol) in 20 mL of absolute ethanol in a 100 mL Schlenk flask with stirring.

  • In a separate beaker, dissolve the metal(II) salt (1 mmol) in 10 mL of absolute ethanol.

  • Add the metal salt solution dropwise to the ligand solution at room temperature over 15 minutes. A color change and/or precipitation should be observed.

  • Attach a condenser and reflux the reaction mixture at 60°C for 3 hours with continuous stirring.

  • Allow the mixture to cool to room temperature. If a precipitate has formed, collect it by vacuum filtration. If no precipitate forms, reduce the solvent volume by half using a rotary evaporator.

  • Wash the collected solid product three times with 5 mL of cold diethyl ether to remove any unreacted ligand.

  • Dry the final product under vacuum for 24 hours.

  • Store the complex in a desiccator. Characterize the product using IR, UV-Vis spectroscopy, and elemental analysis.

Protocol 2: Determination of Complex Stoichiometry using UV-Vis Spectroscopy (Job's Plot)

Objective: To determine the metal-to-ligand ratio of the complex in solution.

Materials:

  • Stock solution of this compound (1 mM in ethanol)

  • Stock solution of a metal(II) salt (1 mM in ethanol)

  • UV-Vis Spectrophotometer

  • 1 cm path length quartz cuvettes

  • Calibrated micropipettes

Procedure:

  • Prepare a series of solutions in 10 mL volumetric flasks by mixing the stock solutions of the metal salt (M) and the ligand (L) in varying mole fractions (Xₘ = [M] / ([M] + [L])), keeping the total molar concentration constant. The mole fractions should range from 0 to 1 (e.g., 0, 0.1, 0.2, ..., 0.9, 1.0).

  • For example, for a mole fraction of 0.1, mix 0.1 mL of the metal stock and 0.9 mL of the ligand stock, and dilute to 10 mL with ethanol.

  • Allow the solutions to equilibrate for 30 minutes.

  • Measure the absorbance of each solution at the wavelength of maximum absorption (λₘₐₓ) of the complex. This wavelength should be determined beforehand by scanning a solution of the complex.

  • Correct the absorbance by subtracting the absorbance that would be expected if no complex formation occurred (A_corr = A_obs - εₘ[M] - εₗ[L]).

  • Plot the corrected absorbance versus the mole fraction of the metal (Xₘ).

  • The maximum of the plot corresponds to the mole fraction of the metal in the complex, from which the stoichiometry can be determined (e.g., a maximum at Xₘ = 0.33 indicates a 1:2 M:L ratio).

Protocol 3: Calculation of Conditional Stability Constant (K)

Objective: To quantify the binding affinity between the metal and the ligand.

Methodology (based on the Ruzic method for a 1:1 complex): This method assumes the formation of a 1:1 complex and is often used in voltammetric or spectroscopic titrations.[7]

  • Perform a titration by adding increasing amounts of the metal ion solution ([M]t) to a fixed concentration of the ligand solution.

  • Measure a signal that is proportional to the concentration of the free metal ion ([M]f), such as current intensity in voltammetry or absorbance at a specific wavelength.[7]

  • Assuming only a 1:1 complex (ML) is formed, the conditional stability constant K is given by: K = [ML] / ([M]f * [L]f)

  • This can be rearranged into a linear equation: [M]f / ([M]t - [M]f) = (1/K * [L]₀) + ([M]f / [L]₀) where [L]₀ is the total ligand concentration.[7]

  • Plot [M]f / ([M]t - [M]f) versus [M]f.

  • If the plot is linear, it supports the 1:1 complex model. The stability constant K and the total ligand concentration [L]₀ can be calculated from the slope and the y-intercept of the line.[7]

Visualizations

experimental_workflow start_end start_end process process decision decision output output start Start ligand_prep Prepare this compound Solution start->ligand_prep metal_prep Prepare Metal Salt Solution start->metal_prep synthesis Synthesize Complex (Protocol 1) ligand_prep->synthesis metal_prep->synthesis isolate Isolate Crude Product (Filtration) synthesis->isolate purify Purify Complex (Recrystallization) isolate->purify characterize Characterize Product purify->characterize uv_vis UV-Vis & IR Spectroscopy characterize->uv_vis elemental Elemental Analysis characterize->elemental end End uv_vis->end elemental->end

Caption: Workflow for Synthesis and Characterization.

stoichiometry_determination input input process process data data output output stock_L Stock Ligand Solution (L) mix Prepare Solutions with Varying Mole Fractions (Total M+L is constant) stock_L->mix stock_M Stock Metal Solution (M) stock_M->mix measure Measure Absorbance at λmax of Complex mix->measure plot Plot Absorbance vs. Mole Fraction of Metal measure->plot result Determine Stoichiometry from Plot Maximum plot->result

Caption: Logic for Stoichiometry by Job's Plot.

hypothetical_pathway cluster_cell extracellular extracellular membrane Cell Membrane intracellular intracellular protein protein effect effect inhibitor inhibitor complex [M(Z-3-AP)n] Complex uptake Cellular Uptake complex->uptake inhibitor_node Inhibition uptake->inhibitor_node mapk_pathway MAP Kinase Pathway proliferation Cell Proliferation & Survival mapk_pathway->proliferation apoptosis Apoptosis inhibitor_node->mapk_pathway inhibitor_node->apoptosis Activation

Caption: Hypothetical Signaling Pathway Inhibition.

References

Troubleshooting & Optimization

Low yield in Z-3-Amino-propenal synthesis troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of Z-3-Amino-propenal.

Troubleshooting Low Yield in this compound Synthesis

Low yields in the synthesis of this compound are a common issue, primarily stemming from the compound's inherent instability and propensity for self-condensation. This guide addresses common problems and provides systematic solutions.

FAQ 1: My yield of this compound is consistently low. What are the most likely causes?

Low yields can be attributed to several factors. The most common are:

  • Product Instability: this compound is highly reactive and can readily undergo self-condensation or polymerization, especially under non-optimized reaction conditions.[1] It is recommended to use the product immediately after preparation.[1]

  • Suboptimal Synthesis Method: The choice of synthetic route significantly impacts the yield. Some methods are known to be erratic and produce low yields.

  • Impure Starting Materials: The purity of reagents, particularly the starting aldehyde, is crucial.

  • Inefficient Purification: The product can be lost during workup and purification due to its reactivity and solubility in common solvents.

Troubleshooting Workflow for Low Yield

To systematically troubleshoot low yields, follow the logical workflow outlined below.

TroubleshootingWorkflow start Low Yield Observed check_method Review Synthesis Method start->check_method isoxazole_path Using Isoxazole Hydrogenation? check_method->isoxazole_path check_conditions Verify Reaction Conditions (Temperature, Pressure, Catalyst) isoxazole_path->check_conditions Yes alternative_methods Consider Alternative Synthesis Routes isoxazole_path->alternative_methods No check_reagents Assess Starting Material Purity check_conditions->check_reagents check_purification Evaluate Purification Technique check_reagents->check_purification product_handling Assess Product Handling (Freshness, Storage) check_purification->product_handling final_product Improved Yield product_handling->final_product Optimized alternative_methods->check_method

Caption: A step-by-step workflow for troubleshooting low yields in this compound synthesis.

FAQs and Detailed Troubleshooting Guides

FAQ 2: Which synthesis method for this compound gives the best yield?

The partial hydrogenation of isoxazole is reported to be the most satisfactory method, yielding up to 82% of this compound.[1] Alternative methods, such as the reaction of ammonia with propargyl aldehyde or a route involving 1,1,3,3-tetraethoxypropane, are generally less reliable and may result in lower yields.[1]

Comparison of Synthesis Methods

Synthesis MethodStarting MaterialsReported YieldRemarksReference
Partial Hydrogenation of Isoxazole Isoxazole, Raney Nickel, Hydrogenup to 82% Most reliable and highest yielding method reported.[1]
Reaction with Propargyl Aldehyde Propargyl Aldehyde, AmmoniaErratic, not quantifiedPropargyl aldehyde is not widely commercially available.[1]
Route via 1,1,3,3-Tetraethoxypropane 1,1,3,3-Tetraethoxypropane, AmmoniaNot specifiedDetails of the procedure are not readily available.[1]
Experimental Protocol: Partial Hydrogenation of Isoxazole

This protocol is adapted from the most successful reported synthesis of this compound.[1]

Materials:

  • Isoxazole

  • Anhydrous Methanol

  • Raney Nickel

  • Hydrogen Gas

Procedure:

  • In a suitable hydrogenation vessel, dissolve isoxazole (e.g., 5 g, 0.073 mol) in anhydrous methanol (100 mL).

  • Carefully add Raney Nickel (1.0 g) to the solution.

  • Pressurize the vessel with hydrogen gas to 40 psi.

  • Agitate the mixture until one equivalent of hydrogen has been absorbed and the uptake ceases.

  • Carefully filter the mixture to remove the Raney Nickel catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • The product can be purified by recrystallization from a chloroform-petroleum ether mixture (1:1) or by sublimation.[1]

Expected Yield: Approximately 4.2 g (82%) of a yellow solid.[1]

FAQ 3: My reaction mixture turns dark and I isolate a polymeric material instead of the desired product. What is happening and how can I prevent it?

This is a classic sign of self-condensation or polymerization of the this compound product.[1] As an enamine, it possesses both a nucleophilic amino group and an electrophilic aldehyde, making it highly susceptible to intermolecular reactions.

Troubleshooting Self-Condensation

SelfCondensation start Self-Condensation Observed temp_control Maintain Low Reaction Temperature start->temp_control conc_control Use Dilute Reaction Conditions start->conc_control time_control Minimize Reaction Time start->time_control immediate_use Use Product Immediately After Synthesis temp_control->immediate_use conc_control->immediate_use time_control->immediate_use purification_method Choose a Rapid and Mild Purification Method (e.g., Sublimation) immediate_use->purification_method success Reduced Polymerization purification_method->success

Caption: Key strategies to prevent the self-condensation of this compound.

Preventative Measures:

  • Temperature Control: Maintain the reaction and purification at low temperatures to minimize the rate of self-condensation.

  • Concentration: Work with dilute solutions to reduce the frequency of intermolecular collisions.

  • Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed.

  • Immediate Use: As this compound is unstable, it is best to use it immediately in the next step of your synthesis.[1] If storage is unavoidable, it should be kept under an inert atmosphere at 0°C in the dark for no more than a few days.[1]

  • pH Control: Avoid strongly acidic or basic conditions during workup, as these can catalyze both hydrolysis of the enamine and self-condensation.

FAQ 4: What is the best way to purify crude this compound?

Given the instability of the product, the purification method should be rapid and mild.

  • Sublimation: This is an effective method for purifying the solid product and can help to remove non-volatile impurities.[1]

  • Recrystallization: Recrystallization from a mixture of chloroform and petroleum ether (1:1) has been reported to be successful.[1]

  • Chromatography: While possible, column chromatography on silica gel or alumina should be approached with caution. The acidic nature of silica gel can lead to product degradation. If chromatography is necessary, consider using a deactivated stationary phase and elute quickly with a non-protic solvent system.

Note: Always handle this compound in a well-ventilated fume hood due to its potential toxicity.[1]

References

Technical Support Center: Optimizing Reaction Conditions for Z-3-Amino-propenal Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Z-3-Amino-propenal. Due to the limited publicly available stability data for this specific compound, this guide focuses on general principles and best practices derived from the chemistry of related enaminones and aldehydes. It provides a framework for systematic investigation and optimization of your experimental conditions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is changing color (e.g., turning yellow/brown). What could be the cause?

A1: Color change is a common indicator of degradation or side reactions. For enaminones like this compound, this could be due to:

  • Polymerization: Aldehyd functionalities are prone to self-condensation or polymerization, especially at elevated temperatures or in the presence of acidic or basic catalysts.

  • Oxidation: The double bond and the amino group can be susceptible to oxidation, leading to the formation of colored byproducts. Exposure to air (oxygen) can facilitate this process.

  • Hydrolysis: The enamine functionality can be sensitive to water, potentially leading to hydrolysis back to the corresponding amine and carbonyl compounds, which may then undergo further reactions.

Q2: I am observing a decrease in the concentration of this compound over time, even when stored. How can I improve its storage stability?

A2: To enhance storage stability, consider the following:

  • Temperature: Store at low temperatures (e.g., -20°C or -80°C) to slow down degradation kinetics.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Solvent: Choose a dry, aprotic solvent. The presence of water can promote hydrolysis.

  • Light: Protect the compound from light, as photo-degradation can occur.

Q3: What are the key factors that influence the stability of this compound in a reaction mixture?

A3: The primary factors affecting stability during a reaction are:

  • pH: Both acidic and basic conditions can catalyze degradation. It is crucial to determine the optimal pH range for your specific reaction.

  • Temperature: Higher temperatures accelerate reaction rates but also increase the rate of degradation.

  • Solvent: The polarity and protic nature of the solvent can significantly impact stability.

  • Presence of Catalysts: Metal ions or other catalysts can promote decomposition pathways.

  • Concentration: Higher concentrations may favor side reactions like polymerization.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Low or no yield of the desired product Degradation of this compound starting material.1. Confirm the purity and integrity of the starting material before use. 2. Optimize reaction conditions (pH, temperature, solvent) to minimize degradation. 3. Consider adding the this compound to the reaction mixture in portions.
Formation of insoluble material (precipitate) Polymerization of this compound.1. Lower the reaction temperature. 2. Decrease the concentration of this compound. 3. Investigate the effect of pH on solubility and polymerization.
Inconsistent reaction outcomes Instability of this compound under the reaction or storage conditions.1. Establish a strict protocol for the handling and storage of this compound. 2. Perform a stability study to determine the optimal conditions for your specific application.
Appearance of multiple spots on TLC/LC-MS analysis Degradation into multiple byproducts.1. Analyze the byproducts to understand the degradation pathway. 2. Modify the reaction conditions to disfavor the identified degradation pathway (e.g., change pH, add antioxidant).

Experimental Protocols

General Protocol for Assessing this compound Stability

This protocol provides a framework for systematically evaluating the stability of this compound under different conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable, dry, aprotic solvent (e.g., acetonitrile, THF) of known concentration.

2. Experimental Setup:

  • Set up a matrix of conditions to be tested. This should include variations in:
  • pH: Use buffered solutions to maintain a constant pH. Test a range of pH values relevant to your reaction (e.g., pH 4, 7, 9).
  • Temperature: Test at different temperatures (e.g., 4°C, room temperature, 37°C, 50°C).
  • Solvent: Evaluate stability in different solvents relevant to your process.

3. Stability Study:

  • Add an aliquot of the this compound stock solution to each of the test conditions.
  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a sample from each condition.
  • Immediately quench any reaction if necessary (e.g., by dilution in a cold, neutral solvent).

4. Analysis:

  • Analyze the samples by a suitable analytical method (e.g., HPLC, LC-MS) to quantify the remaining this compound and identify any major degradation products.

5. Data Analysis:

  • Plot the concentration of this compound versus time for each condition.
  • Determine the rate of degradation under each condition. This will allow you to identify the optimal conditions for stability.

Data Presentation

The following table template can be used to organize and present your experimental stability data.

Table 1: Stability of this compound under Various Conditions

Condition pH Temperature (°C) Solvent Initial Conc. (mM) Conc. at 1h (mM) Conc. at 4h (mM) Conc. at 24h (mM) % Degradation at 24h
14.025Acetonitrile1.0
27.025Acetonitrile1.0
39.025Acetonitrile1.0
47.04Acetonitrile1.0
57.037Acetonitrile1.0
67.025Methanol1.0
77.025Water1.0

Visualizations

Hypothetical Degradation Pathway

The following diagram illustrates a potential degradation pathway for a generic enamine, which may be relevant for understanding the instability of this compound.

This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis + H2O Polymerization Polymerization This compound->Polymerization [H+] or [OH-] Oxidation Oxidation This compound->Oxidation + [O] Degradation_Products1 Amine + Aldehyde Hydrolysis->Degradation_Products1 Degradation_Products2 Polymer Polymerization->Degradation_Products2 Degradation_Products3 Oxidized Products Oxidation->Degradation_Products3

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Stability Assessment

This diagram outlines the general workflow for conducting a stability study of this compound.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Solution Prepare Stock Solution of this compound Incubation Incubate under Test Conditions Stock_Solution->Incubation Test_Conditions Define Test Conditions (pH, Temp, Solvent) Test_Conditions->Incubation Sampling Sample at Time Points Incubation->Sampling Analysis Analyze Samples (HPLC, LC-MS) Sampling->Analysis Data_Processing Process Data and Determine Degradation Rate Analysis->Data_Processing

Technical Support Center: Purification of Z-3-Amino-propenal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Z-3-Amino-propenal from a typical reaction mixture. The guidance is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for purifying this compound from a reaction mixture?

A1: A common method for purifying this compound involves a multi-step process. The crude reaction mixture is typically dissolved in an organic solvent like ether. This is followed by an acid wash (e.g., with 2N HCl) to extract the basic this compound into the aqueous layer. The acidic aqueous layer is then neutralized or made basic with a base such as sodium carbonate, and the product is re-extracted into an organic solvent. After drying the organic extract, the final purification is achieved by distillation, often under reduced pressure.

Q2: What are the key physical and chemical properties of this compound to consider during purification?

A2: this compound is a relatively small molecule with the chemical formula C₃H₅NO. As an enamine and an aldehyde, it possesses both nucleophilic and electrophilic characteristics. Its amino group makes it basic, allowing for extraction with acids. It is important to be aware of its potential instability, especially at high temperatures or under strongly acidic or basic conditions, which can lead to polymerization or decomposition.

Q3: Is this compound stable during storage?

A3: Enamines and aldehydes can be sensitive to air, light, and temperature. For long-term storage, it is advisable to keep the purified this compound under an inert atmosphere (e.g., argon or nitrogen), at a low temperature, and protected from light.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or no product after extraction 1. Incomplete extraction from the organic layer into the acidic aqueous layer. 2. Product degradation due to prolonged exposure to strong acid. 3. The aqueous layer was not made sufficiently basic before back-extraction.1. Perform multiple extractions with the acidic solution. Ensure vigorous mixing of the two phases. 2. Minimize the time the product spends in the acidic solution. Work quickly and keep the solutions cool. 3. Check the pH of the aqueous layer after adding the base to ensure it is sufficiently basic to deprotonate the amine.
Product decomposes during distillation 1. The distillation temperature is too high. 2. Presence of acidic or basic impurities that catalyze decomposition.1. Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point. 2. Ensure the product is thoroughly washed and neutralized before distillation.
Purified product is colored (yellow or brown) 1. Presence of polymeric impurities. 2. Thermal decomposition during distillation.1. Consider a pre-purification step, such as passing the crude extract through a short plug of neutral alumina. 2. Use a lower distillation temperature under a higher vacuum.
Poor separation during column chromatography on silica gel 1. This compound is basic and interacts strongly with the acidic silica gel, leading to streaking and decomposition.1. Option A: Add a small amount of a volatile base, such as triethylamine (e.g., 0.1-1%), to the eluent system. 2. Option B: Use a less acidic stationary phase, such as neutral alumina or amine-functionalized silica gel.

Experimental Protocols

Protocol 1: Purification of this compound by Acid-Base Extraction and Distillation

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as diethyl ether or dichloromethane.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract the this compound by washing with 2N hydrochloric acid. Repeat the extraction 2-3 times to ensure complete transfer of the amine into the aqueous phase.

  • Neutralization and Back-Extraction: Combine the acidic aqueous extracts. In a clean separatory funnel, carefully add a base, such as a saturated solution of sodium carbonate or sodium bicarbonate, until the solution is basic (confirm with pH paper). Extract the liberated this compound back into an organic solvent (e.g., diethyl ether) by performing 3-4 extractions.

  • Drying: Combine the organic extracts and dry them over an anhydrous drying agent, such as anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Distillation: Purify the resulting crude product by distillation. It is highly recommended to perform this under reduced pressure to avoid thermal decomposition.

Quantitative Data Summary

ParameterValueSource
Molecular FormulaC₃H₅NO--INVALID-LINK--
Molecular Weight71.08 g/mol --INVALID-LINK--
Boiling Point (Predicted)Data not available. Distillation under reduced pressure is recommended.N/A
Purity (Typical, after distillation)>95% (This is a general expectation and can vary)N/A

Purification Workflow

PurificationWorkflow cluster_extraction Acid-Base Extraction cluster_final_purification Final Purification crude Crude Reaction Mixture dissolve Dissolve in Organic Solvent crude->dissolve acid_wash Wash with 2N HCl dissolve->acid_wash separate_layers1 Separate Layers acid_wash->separate_layers1 aqueous_layer Aqueous Layer (contains protonated product) separate_layers1->aqueous_layer Collect organic_layer1 Organic Layer (impurities) separate_layers1->organic_layer1 Discard neutralize Neutralize with Base aqueous_layer->neutralize back_extract Extract with Organic Solvent neutralize->back_extract separate_layers2 Separate Layers back_extract->separate_layers2 aqueous_layer2 Aqueous Layer (salts) separate_layers2->aqueous_layer2 Discard organic_layer2 Organic Layer (contains product) separate_layers2->organic_layer2 Collect dry Dry Organic Layer organic_layer2->dry evaporate Remove Solvent dry->evaporate distill Vacuum Distillation evaporate->distill pure_product Pure this compound distill->pure_product

Caption: Workflow for the purification of this compound.

Stability issues of Z-3-Amino-propenal in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of Z-3-Amino-propenal in various solvents. The information is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a significant concern?

A1: this compound is an enamine, a class of compounds characterized by an amine group attached to a double bond. Enamines are highly useful synthetic intermediates, but they are susceptible to hydrolysis, especially in the presence of water or acid, which reverts them to their constituent carbonyl compound and amine.[1][2] This inherent instability can lead to sample degradation, affecting experimental reproducibility and the purity of reaction products.

Q2: What are the primary factors that influence the stability of this compound in solution?

A2: The stability of this compound is primarily dictated by the solvent system and storage conditions. Key factors include:

  • Presence of Protic Solvents: Solvents with acidic protons (e.g., water, alcohols) can facilitate hydrolysis.[1]

  • pH of the Solution: Acidic conditions significantly accelerate the rate of hydrolysis, while neutral or basic conditions are generally more favorable for stability.[1][3]

  • Temperature: Higher temperatures can increase the rate of degradation.

  • Presence of Moisture: As a primary driver of hydrolysis, even trace amounts of water in aprotic solvents can lead to degradation over time.[4]

  • Exposure to Air: While hydrolysis is the main concern, oxidative degradation can also occur, though it is less characterized for this specific molecule.

Q3: What are the visible signs of this compound degradation?

A3: Degradation of this compound solutions may be indicated by a color change (often turning yellow or brown), the formation of precipitates, or a noticeable change in the solution's pH. For definitive confirmation, analytical techniques such as ¹H NMR spectroscopy (observing the disappearance of enamine proton signals) or chromatography (e.g., HPLC) are recommended to monitor the compound's purity over time.[4]

Q4: Which solvents are recommended for dissolving and storing this compound?

A4: For maximal stability, it is recommended to use dry, aprotic, and non-polar or polar aprotic solvents.

  • Short-term (for immediate use): High-purity, anhydrous solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are suitable.

  • Long-term Storage: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are often preferred for creating stock solutions, which should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or -80°C).[5][6]

Troubleshooting Guide

Use this guide to diagnose and resolve common stability issues encountered during your experiments.

Problem: My this compound solution rapidly changed color and my analytical results show significant degradation.

G Troubleshooting this compound Instability start Start: Degradation Observed q_solvent What solvent was used? start->q_solvent a_protic Protic (e.g., Water, Methanol) q_solvent->a_protic Protic a_aprotic Aprotic (e.g., DMSO, Acetonitrile) q_solvent->a_aprotic Aprotic r_protic High risk of hydrolysis. Solution: Switch to a dry, aprotic solvent. Store under inert gas. a_protic->r_protic q_anhydrous Was the aprotic solvent anhydrous? a_aprotic->q_anhydrous a_no No / Unsure q_anhydrous->a_no No a_yes Yes q_anhydrous->a_yes Yes r_moisture Trace moisture causes hydrolysis. Solution: Use freshly opened anhydrous solvent or dry the solvent before use. a_no->r_moisture q_additives Were any acidic additives used (e.g., TFA, HCl)? a_yes->q_additives a_acid_yes Yes q_additives->a_acid_yes Yes a_acid_no No q_additives->a_acid_no No r_acid Acid catalyzes rapid hydrolysis. Solution: Avoid acidic conditions. If required, add acid immediately before use. a_acid_yes->r_acid end_node Consider other factors: - Storage Temperature (use <= -20°C) - Air Exposure (use inert gas) a_acid_no->end_node

Caption: Troubleshooting flowchart for this compound degradation.

Data Summary: Solvent Stability Profile

Due to limited direct experimental data for this compound in the literature, this table provides an illustrative summary of expected stability based on the general principles of enamine chemistry.

SolventTypeExpected Relative StabilityKey Considerations
Water / Buffers (pH < 7) Polar ProticVery LowRapid acid-catalyzed hydrolysis is expected.[1] Avoid.
Methanol / Ethanol Polar ProticLowProtic nature facilitates hydrolysis, though slower than in aqueous acid.
Acetonitrile (anhydrous) Polar AproticHighGood choice for reactions if kept dry. Susceptible to trace moisture.
DMSO (anhydrous) Polar AproticHighExcellent for preparing stable, long-term stock solutions.[4]
DMF (anhydrous) Polar AproticHighSimilar to DMSO, good for stock solutions. Ensure purity.
Dichloromethane (anhydrous) Non-polar AproticModerate to HighGood for short-term use. Volatility can concentrate impurities.
THF (anhydrous) Non-polar AproticModerate to HighCan form peroxides; use inhibitor-free, fresh solvent.

Degradation Pathway

The primary degradation pathway for this compound in the presence of water and an acid catalyst is hydrolysis, which breaks the enamine down into malondialdehyde and ammonia.

Caption: Proposed hydrolysis pathway of this compound.

Experimental Protocols

Protocol: Assessment of this compound Stability via HPLC-UV

This protocol outlines a method to quantify the stability of this compound in a chosen solvent over time.

1. Objective: To determine the degradation rate of this compound in a specific solvent by monitoring its concentration at various time points.

2. Materials & Equipment:

  • This compound

  • Anhydrous solvent of interest (e.g., DMSO, Acetonitrile)

  • HPLC system with UV detector

  • Appropriate HPLC column (e.g., C18)

  • Volumetric flasks and autosampler vials

  • Inert gas (Argon or Nitrogen)

  • Temperature-controlled incubator or water bath

3. Workflow Diagram:

G Experimental Workflow for Stability Testing prep 1. Prepare Stock Solution (e.g., 10 mM in anhydrous DMSO) under inert atmosphere. aliquot 2. Aliquot into Vials (e.g., 100 µL per vial) and seal. prep->aliquot incubate 3. Incubate Samples at desired temperature (e.g., 25°C). aliquot->incubate timepoint 4. Time-Point Sampling (t=0, 1, 4, 8, 24 hours) incubate->timepoint quench 5. Quench & Dilute Dilute sample in mobile phase to stop reaction and prepare for HPLC. timepoint->quench analyze 6. HPLC Analysis Inject and measure peak area of this compound. quench->analyze plot 7. Data Analysis Plot concentration vs. time to determine degradation rate. analyze->plot

Caption: Workflow for assessing this compound stability.

4. Procedure:

  • Stock Solution Preparation: Under an inert atmosphere, accurately weigh this compound and dissolve it in the chosen anhydrous solvent to a known concentration (e.g., 10 mg/mL).

  • Sample Preparation: Dispense equal volumes of the stock solution into several HPLC vials. Seal each vial tightly.

  • Time=0 Analysis: Immediately take one vial, dilute it to an appropriate concentration with the mobile phase, and inject it into the HPLC system. This is your baseline (t=0) measurement.

  • Incubation: Place the remaining vials in an incubator set to the desired study temperature (e.g., 25°C, 40°C).

  • Time-Point Sampling: At predetermined intervals (e.g., 1, 2, 4, 8, 24, 48 hours), remove one vial from the incubator.

  • Analysis: Dilute and analyze the sample by HPLC as done for the t=0 sample. Record the peak area corresponding to this compound.

5. Data Analysis:

  • Calculate the concentration of this compound at each time point relative to the t=0 sample.

  • Plot the percentage of remaining this compound against time.

  • From this plot, you can determine the compound's half-life (t₁/₂) in the tested condition and calculate the degradation rate constant.

References

Technical Support Center: Improving the Selectivity of (Z)-3-Aminopropenal Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the selectivity of reactions involving (Z)-3-aminopropenal.

Troubleshooting Guides

This section addresses common issues encountered during experiments with (Z)-3-aminopropenal, offering potential causes and solutions in a question-and-answer format.

Question 1: Low or no yield of the desired Michael addition product.

Potential Causes:

  • Decomposition of (Z)-3-aminopropenal: This molecule can be unstable and prone to polymerization or decomposition, especially under harsh reaction conditions.

  • Inefficient nucleophile activation: The nucleophile may not be sufficiently activated to initiate the Michael addition.

  • Steric hindrance: Bulky substituents on either the nucleophile or the aminopropenal can hinder the reaction.

  • Incorrect stoichiometry: An inappropriate ratio of reactants can lead to low conversion of the limiting reagent.

Solutions:

  • Reaction Conditions:

    • Maintain a low reaction temperature (e.g., 0 °C to room temperature) to minimize decomposition.

    • Use an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Nucleophile Activation:

    • If using a carbon nucleophile (e.g., a malonate ester), ensure the use of an appropriate base to generate the enolate. Weaker bases are often preferred for Michael additions to avoid side reactions.[1]

    • For thiol or amine nucleophiles, the reaction can often proceed without a strong base, but a weak base can be used to deprotonate the nucleophile and increase its reactivity.

  • Reagent Purity and Stoichiometry:

    • Use freshly purified (Z)-3-aminopropenal if possible.

    • Carefully control the stoichiometry of the reactants. A slight excess of the nucleophile can sometimes improve yields.

Question 2: Formation of multiple products and low chemoselectivity (1,2- vs. 1,4-addition).

Potential Causes:

  • (Z)-3-Aminopropenal is an α,β-unsaturated aldehyde, presenting two electrophilic sites: the carbonyl carbon (position 1) and the β-carbon (position 3). Nucleophilic attack can occur at either site, leading to 1,2-addition (at the carbonyl) or 1,4-addition (Michael addition).

  • Hard vs. Soft Nucleophiles: "Hard" nucleophiles (e.g., organolithium reagents) tend to favor 1,2-addition, while "soft" nucleophiles (e.g., thiols, amines, cuprates) generally favor 1,4-addition.[1]

  • Reaction Temperature: Lower temperatures often favor the kinetically controlled 1,2-addition product, whereas higher temperatures can lead to the thermodynamically more stable 1,4-addition product.[2][3][4][5]

Solutions:

  • Choice of Nucleophile: To favor the desired 1,4-Michael addition, use "soft" nucleophiles.

  • Temperature Control: Conduct the reaction at a temperature that favors the desired product. For 1,4-addition, this may involve running the reaction at or slightly above room temperature, but care must be taken to avoid decomposition.

  • Catalyst Selection: The use of a suitable catalyst can significantly enhance the selectivity of the reaction. For example, Lewis acids can activate the enal for conjugate addition.

Question 3: Poor diastereoselectivity or enantioselectivity in the Michael addition product.

Potential Causes:

  • Lack of stereocontrol in the reaction: The transition state of the reaction does not favor the formation of one stereoisomer over another.

  • Inappropriate catalyst or chiral auxiliary: The chosen catalyst or chiral auxiliary is not effective in inducing stereoselectivity.

  • Solvent effects: The solvent can influence the conformation of the transition state and thus the stereochemical outcome.

Solutions:

  • Chiral Catalysts: Employ a chiral catalyst to induce enantioselectivity. Common choices for asymmetric Michael additions include chiral amines (e.g., proline derivatives), squaramides, and N-heterocyclic carbenes.[6][7][8]

  • Solvent Screening: The choice of solvent can have a significant impact on stereoselectivity. Aprotic solvents are commonly used, but the optimal solvent should be determined experimentally.

  • Temperature Optimization: Lowering the reaction temperature often enhances stereoselectivity by increasing the energy difference between the diastereomeric transition states.

Question 4: Difficulty in purifying the final product.

Potential Causes:

  • Formation of closely related byproducts: Side reactions can lead to byproducts with similar polarities to the desired product, making separation by chromatography challenging.

  • Product instability: The product itself may be unstable under the purification conditions.

Solutions:

  • Chromatography Optimization:

    • Experiment with different solvent systems for column chromatography.

    • Consider using a different stationary phase (e.g., alumina instead of silica gel).

  • Alternative Purification Methods:

    • Crystallization: If the product is a solid, crystallization can be a highly effective purification method.

    • Distillation: For volatile products, distillation under reduced pressure can be employed.

  • Derivatization: In some cases, derivatizing the product can alter its properties to facilitate purification. The protecting group can then be removed in a subsequent step.

Frequently Asked Questions (FAQs)

Q1: What are the main competing reactions to consider when working with (Z)-3-aminopropenal?

A1: The primary competing reactions are:

  • 1,2-addition to the carbonyl group, especially with "hard" nucleophiles.

  • Polymerization of the aminopropenal, which can be initiated by light, heat, or impurities.

  • Self-condensation or reactions between the amino group of one molecule and the aldehyde of another.

  • Isomerization from the (Z)- to the (E)-isomer, which can affect the stereochemical outcome of subsequent reactions.

Q2: How can I monitor the progress and selectivity of my reaction?

A2:

  • Thin-Layer Chromatography (TLC): A quick and easy way to monitor the consumption of starting materials and the formation of products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify and quantify the different products in the reaction mixture, providing information on selectivity. Derivatization of the products may be necessary to improve their volatility and chromatographic behavior.[9][10][11][12][13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the products and can be used to determine the diastereomeric ratio of the product mixture by integrating the signals of the diastereotopic protons.[6][15][16][17]

Q3: What is the role of the amino group in (Z)-3-aminopropenal's reactivity?

A3: The amino group has a significant electronic effect on the molecule. It is an electron-donating group that increases the electron density of the conjugated system. This can influence the reactivity of both the double bond and the carbonyl group. The amino group can also act as an internal base or nucleophile, potentially participating in side reactions. For certain reactions, it may be necessary to protect the amino group to prevent unwanted side reactions.[11][12][18][19][20]

Q4: Are there any specific safety precautions I should take when working with (Z)-3-aminopropenal?

A4: Yes, (Z)-3-aminopropenal is a potentially hazardous compound. It is important to consult the Safety Data Sheet (SDS) before use. In general, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Data Presentation

The following tables provide illustrative data on the selectivity of Michael additions to an aminopropenal system with different nucleophiles and under various conditions. This data is based on trends observed in the literature for similar α,β-unsaturated systems and is intended to serve as a guide for reaction optimization.

Table 1: Influence of Nucleophile on Reaction Selectivity

EntryNucleophile (NuH)ProductYield (%)Diastereomeric Ratio (d.r.)
1ThiophenolThia-Michael Adduct92N/A
2BenzylamineAza-Michael Adduct85N/A
3Diethyl MalonateCarbon-Michael Adduct78N/A
4PyrrolidineAza-Michael Adduct95N/A

Reaction conditions: (Z)-3-aminopropenal (1.0 eq.), Nucleophile (1.2 eq.), CH2Cl2, room temperature, 24 h.

Table 2: Optimization of Reaction Conditions for the Aza-Michael Addition of Benzylamine

EntryCatalyst (mol%)SolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
1NoneCH2Cl225850
2Proline (10)DMSO259075
3Squaramide (5)Toluene09292
4Chiral Phosphoric Acid (10)CH2Cl2-208885

Experimental Protocols

Detailed Methodology for Sulfa-Michael Addition of Thiophenol to (Z)-3-Aminopropenal

This protocol is a representative example of a Michael addition to (Z)-3-aminopropenal.

Materials:

  • (Z)-3-Aminopropenal

  • Thiophenol

  • Triethylamine (Et3N)

  • Dichloromethane (CH2Cl2), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a solution of (Z)-3-aminopropenal (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere (nitrogen or argon) at 0 °C, add triethylamine (0.1 mmol, 0.1 eq.).

  • Slowly add thiophenol (1.2 mmol, 1.2 eq.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO3 solution (10 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO4.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the desired thia-Michael adduct.

Visualizations

Experimental Workflow for Optimizing Michael Addition Selectivity

experimental_workflow cluster_start Initial Reaction Setup cluster_screening Parameter Screening cluster_analysis Analysis cluster_outcome Outcome Evaluation cluster_end Final Protocol start (Z)-3-Aminopropenal + Nucleophile solvent Solvent Screening (e.g., CH2Cl2, Toluene, THF, DMSO) start->solvent catalyst Catalyst Screening (e.g., Proline, Squaramide, Lewis Acid) solvent->catalyst temperature Temperature Optimization (-20°C, 0°C, RT) catalyst->temperature analysis Reaction Monitoring (TLC, GC-MS, NMR) temperature->analysis low_selectivity Low Selectivity analysis->low_selectivity high_selectivity High Selectivity analysis->high_selectivity low_selectivity->solvent Re-screen Parameters optimized_protocol Optimized Protocol high_selectivity->optimized_protocol purification Purification and Characterization optimized_protocol->purification selectivity_factors cluster_reactants Reactant Properties cluster_conditions Reaction Conditions center Reaction Selectivity (Chemo-, Diastereo-, Enantio-) substrate (Z)-3-Aminopropenal (Electronic & Steric Effects) substrate->center nucleophile Nucleophile (Hard/Soft, Steric Bulk) nucleophile->center catalyst Catalyst (Achiral vs. Chiral, Lewis/Brønsted Acid/Base) catalyst->center solvent Solvent (Polarity, Protic/Aprotic) solvent->center temperature Temperature (Kinetic vs. Thermodynamic Control) temperature->center

References

Z-3-Amino-propenal experiment not working common pitfalls

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Z-3-Amino-propenal is a highly reactive α,β-unsaturated amino aldehyde. Specific experimental data and established troubleshooting guides for this compound are limited in publicly available literature. The following guidance is based on the general chemical principles of related compounds, such as acrolein and other short-chain amino aldehydes. Researchers should handle this compound with caution and perform small-scale pilot experiments to determine optimal conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction with this compound is yielding a complex mixture of products, or a tar-like substance. What is happening?

A1: This is a common pitfall when working with highly reactive aldehydes like this compound. The likely cause is polymerization or other side reactions due to the compound's inherent instability.

Troubleshooting Steps:

  • Temperature Control: Ensure your reaction is conducted at a low temperature (e.g., 0 °C or below) to minimize side reactions and polymerization.

  • Concentration: High concentrations can promote polymerization. Try running the reaction under more dilute conditions.

  • Freshness of Reagent: this compound is prone to degradation. Use it as freshly prepared or purified as possible. Avoid prolonged storage.

  • Inert Atmosphere: The presence of oxygen can lead to oxidative degradation. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • pH Control: The reactivity of the amino group and the aldehyde can be pH-dependent. Buffer your reaction mixture if appropriate for your specific transformation.

Q2: I am observing the formation of an unexpected imine or enamine in my reaction mixture. Why is this occurring?

A2: The primary amine in this compound can react with the aldehyde functionality of another molecule of this compound or other carbonyl-containing compounds in your reaction mixture. This is a classic reaction that forms a Schiff base (an imine).

Troubleshooting Steps:

  • Protection Strategy: If the amine's nucleophilicity is interfering with your desired reaction, consider using a protecting group for the amine that can be removed later.

  • Order of Addition: Add the this compound slowly to the reaction mixture containing the other reagents to minimize its self-reaction.

  • pH Adjustment: The formation of imines is often pH-dependent. Adjusting the pH may disfavor this side reaction.

Q3: My desired product is not forming, and I am recovering my starting materials. What could be the issue?

A3: This could be due to several factors, including insufficient activation of the this compound or inactivation of the reagent.

Troubleshooting Steps:

  • Reagent Quality: Verify the purity of your this compound. It may have degraded or polymerized.

  • Reaction Conditions: Your reaction may require a catalyst (e.g., acid or base) to proceed. Review the literature for similar transformations to ensure you are using appropriate catalytic conditions.

  • Solvent Choice: The solvent can play a crucial role. Ensure you are using a dry, appropriate solvent for the desired reaction. Protic solvents may interfere with certain reactions.

Q4: How should I handle and store this compound?

A4: Due to its likely instability, proper handling and storage are critical.

Recommendations:

  • Storage: Store in a cool, dry, dark place under an inert atmosphere. For longer-term storage, consider storing at low temperatures (e.g., -20 °C or -80 °C).

  • Handling: Handle quickly in a well-ventilated fume hood. Use an inert atmosphere for transfers if possible. Avoid exposure to air, light, and moisture.

Data Presentation

Due to the limited availability of specific quantitative data for this compound, the following table provides a qualitative summary of its expected reactivity based on related α,β-unsaturated aldehydes.

PropertyExpected CharacteristicPotential Pitfall
Stability Low; prone to polymerization and oxidation.Formation of insoluble polymers ("tar"), degradation of the starting material, leading to low yields.
Reactivity High; contains a nucleophilic amine and an electrophilic α,β-unsaturated aldehyde system.Susceptible to self-reaction (e.g., imine formation), Michael addition, and other nucleophilic attacks.
Solubility Likely soluble in a range of organic solvents.Polymerized material may have low solubility.
Handling Considerations Air and moisture sensitive.Inconsistent results due to reagent degradation if not handled under an inert atmosphere with dry solvents.

Experimental Protocols

Generalized Protocol for Nucleophilic Addition to this compound

  • Preparation:

    • Dry all glassware in an oven at >120 °C overnight and cool under a stream of dry nitrogen or argon.

    • Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.

  • Reaction Setup:

    • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the nucleophile and the anhydrous solvent.

    • Cool the reaction mixture to the desired temperature (e.g., -78 °C or 0 °C) using an appropriate cooling bath.

  • Addition of this compound:

    • If this compound is a solid, dissolve it in a minimal amount of anhydrous solvent in a separate flame-dried flask under an inert atmosphere.

    • Slowly add the this compound solution (or the neat liquid if appropriate) to the cooled, stirring solution of the nucleophile via a syringe or dropping funnel over a period of 15-60 minutes.

    • Monitor the internal temperature to ensure it does not rise significantly.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, quench the reaction by slowly adding an appropriate quenching solution (e.g., saturated aqueous ammonium chloride, water, or a buffer) at low temperature.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and perform an aqueous extraction to remove water-soluble byproducts.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure.

  • Purification:

    • Purify the crude product using an appropriate technique, such as flash column chromatography, keeping in mind the potential instability of the product.

Visualizations

experimental_workflow Experimental Workflow for Handling this compound prep Preparation (Dry Glassware, Anhydrous Solvents) setup Reaction Setup (Inert Atmosphere, Low Temperature) prep->setup addition Slow Addition of This compound setup->addition monitoring Reaction Monitoring (TLC, LC-MS) addition->monitoring workup Aqueous Workup monitoring->workup purification Purification workup->purification side_reactions Potential Side Reactions of this compound cluster_polymerization Polymerization cluster_schiff_base Schiff Base Formation (Self-Reaction) A This compound B Another Molecule A->B Chain Reaction C Polymer Chain B->C ... D Molecule 1 (Amine) E Molecule 2 (Aldehyde) D->E Nucleophilic Attack F Schiff Base (Imine) E->F

Technical Support Center: Managing Z-3-Amino-propenal Reactivity in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Z-3-Amino-propenal in aqueous solutions. Given the compound's inherent reactivity, this guide aims to provide best practices for its handling, storage, and use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it so reactive?

This compound, also known as (Z)-3-aminoacrolein, is a small organic molecule containing both an amine and an aldehyde functional group.[1][2] Its reactivity stems from the presence of these two functional groups, which can readily participate in intra- and intermolecular reactions. The conjugated system of the double bond and the carbonyl group also contributes to its reactivity. It is known to be highly reactive towards self-condensation.[1]

Q2: How should I store this compound?

Due to its high reactivity, this compound should ideally be freshly prepared for immediate use.[1] If short-term storage is necessary, it is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) at 0°C in the dark. Under these conditions, it may be stable for several days.[1] Long-term storage of aqueous solutions is not recommended.

Q3: In which solvents is this compound soluble?

This compound is soluble in water and alcohol.[1]

Q4: What are the primary degradation pathways for this compound in aqueous solutions?

While specific degradation kinetics are not extensively published, the primary degradation pathway is likely self-condensation, a form of aldol condensation where one molecule acts as a nucleophile and another as an electrophile.[1][3] Other potential reactions in aqueous media include hydration of the aldehyde, Schiff base formation, and polymerization.

Q5: How does pH affect the stability of this compound solutions?

The stability of this compound in aqueous solutions is expected to be highly pH-dependent. The amino group's nucleophilicity is influenced by pH; at low pH, the amine is protonated and less nucleophilic, which might slow down some reactions. Conversely, extreme pH conditions can catalyze other degradation pathways. For reactions involving Schiff base formation with primary amines, the rate is generally highest near a pH of 5.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Rapid discoloration or precipitation of the aqueous solution. Self-condensation or polymerization of this compound.Prepare fresh solutions immediately before use. Work with dilute solutions if possible. Store stock solutions (if absolutely necessary) at 0°C under an inert atmosphere and use within a few days.[1]
Inconsistent experimental results. Degradation of this compound during the experiment.Minimize the time the compound is in an aqueous solution. Control the temperature of your experiment, preferably keeping it low. Consider if the pH of your reaction buffer is contributing to instability.
Difficulty in quantifying this compound. The compound's reactivity and potential for forming unstable derivatives.Use analytical techniques like HPLC with derivatization to obtain stable products for quantification. NMR spectroscopy in D2O can be used for freshly prepared samples to confirm purity.[1]
Side reactions with other primary amines in the experiment. Schiff base formation between this compound and the primary amine.Be aware of this potential reaction and characterize any new products formed. Adjusting the pH may help to control the rate of this reaction.

Experimental Protocols

Protocol 1: Preparation of a Fresh Aqueous Solution of this compound

  • Bring the container of solid this compound to room temperature under an inert atmosphere before opening to prevent condensation of moisture.

  • Weigh the desired amount of this compound in a clean, dry vial under an inert atmosphere if possible.

  • Add the desired volume of cold, deoxygenated aqueous buffer to the vial.

  • Gently agitate the vial until the solid is fully dissolved.

  • Use the solution immediately.

Protocol 2: Monitoring this compound in Aqueous Solution by ¹H NMR

This protocol is for qualitative assessment of a freshly prepared sample.

  • Prepare a solution of this compound in D₂O.

  • Acquire a ¹H NMR spectrum immediately after preparation.

  • Characteristic peaks for this compound in D₂O are reported to be at δ 5.41 (dd), 7.50 (d), and 8.70 (d).[1]

  • Monitor the appearance of new signals or a decrease in the intensity of the characteristic peaks over time to observe degradation.

Visualizations

experimental_workflow Experimental Workflow for Using this compound prep Prepare Fresh Aqueous Solution use Immediate Use in Experiment prep->use analysis Analytical Quantification use->analysis data Data Interpretation analysis->data

Caption: Recommended workflow for experiments involving this compound.

degradation_pathway Potential Degradation Pathways of this compound start This compound in Aqueous Solution self_condensation Self-Condensation (Aldol Type) start->self_condensation polymerization Polymerization start->polymerization schiff_base Schiff Base Formation (with other amines) start->schiff_base hydration Hydration of Aldehyde start->hydration

Caption: Likely degradation pathways for this compound in aqueous media.

References

Technical Support Center: 3-Aminoacrolein Stability and Handling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-aminoacrolein. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on increasing the shelf life of 3-aminoacrolein and to troubleshoot common issues encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of 3-aminoacrolein degradation?

A1: The primary degradation pathway for 3-aminoacrolein is self-condensation.[1] This is a common reaction for aldehydes, where one molecule acts as a nucleophile and another as an electrophile, leading to the formation of larger, often polymeric, byproducts. Due to its bifunctional nature (containing both an aldehyde and an enamine group), 3-aminoacrolein is highly susceptible to this type of reaction.

Q2: What are the ideal short-term storage conditions for 3-aminoacrolein?

A2: For short-term storage (several days), it is recommended to store 3-aminoacrolein under an inert atmosphere (e.g., argon or nitrogen), at 0°C, and protected from light. It is best to use 3-aminoacrolein immediately after preparation or purification whenever possible.

Q3: Is it possible to repurify 3-aminoacrolein that has started to degrade?

A3: Yes, repurification can be achieved by sublimation if the compound has not extensively polymerized. Recrystallization from a chloroform-petroleum ether mixture (1:1) is also a viable purification method.

Q4: Are there more stable alternatives to 3-aminoacrolein?

A4: Yes, N-substituted derivatives of 3-aminoacrolein, such as 3-dimethylaminoacrolein, are known to be more stable.[2] Depending on the specific application, these derivatives could serve as more stable precursors or intermediates.

Q5: What analytical techniques are suitable for assessing the purity of 3-aminoacrolein?

A5: Nuclear Magnetic Resonance (NMR) spectroscopy is a common method to check the purity of 3-aminoacrolein. High-Performance Liquid Chromatography (HPLC), particularly with a mass spectrometry (MS) detector (HPLC-MS), can be a powerful tool for separating and identifying degradation products.[3][4][5]

Troubleshooting Guides

Issue 1: Rapid Discoloration and/or Polymerization of 3-Aminoacrolein

Possible Causes:

  • Exposure to Air (Oxygen): Oxygen can catalyze the polymerization of aldehydes.

  • Elevated Temperature: Higher temperatures increase the rate of self-condensation reactions.

  • Presence of Acidic or Basic Impurities: Both acids and bases can catalyze aldol-type condensation reactions.

  • Exposure to Light: Photons can provide the activation energy for degradation reactions.

Solutions:

  • Inert Atmosphere: Always handle and store 3-aminoacrolein under an inert atmosphere.

  • Low Temperature: Store at 0°C for short-term and consider -20°C for longer-term, though immediate use is ideal.

  • High Purity: Ensure the compound is of high purity. If necessary, repurify by sublimation or recrystallization before use.

  • pH Control: While specific data for 3-aminoacrolein is limited, maintaining a neutral pH is generally advisable to avoid catalyzing condensation reactions.

Issue 2: Inconsistent Reaction Yields Using Stored 3-Aminoacrolein

Possible Cause:

  • Degradation of the Starting Material: The concentration of active 3-aminoacrolein in your stored sample is likely lower than expected due to degradation.

Solutions:

  • Use Freshly Prepared Material: The most reliable way to ensure consistent results is to use freshly prepared and purified 3-aminoacrolein for each experiment.

  • Purity Assessment Before Use: Before each use, assess the purity of the stored 3-aminoacrolein using NMR or HPLC to determine the actual concentration of the active compound.

  • Consider a More Stable Derivative: If feasible for your synthetic route, switching to a more stable N-substituted derivative like 3-dimethylaminoacrolein could provide more consistent results.[2]

Experimental Protocols

Protocol 1: Synthesis of 3-Aminoacrolein via Partial Hydrogenation of Isoxazole

This method is considered one of the most satisfactory for preparing 3-aminoacrolein.

Materials:

  • Isoxazole

  • Anhydrous Methanol (MeOH)

  • Raney Nickel (catalyst)

  • Hydrogen gas (H₂)

  • Chloroform

  • Petroleum ether

Procedure:

  • In a hydrogenation vessel, dissolve isoxazole (e.g., 5 g, 0.073 mol) in anhydrous MeOH (100 mL).

  • Carefully add Raney Nickel (1.0 g) to the solution.

  • Pressurize the vessel with hydrogen gas to 40 psi.

  • Agitate the mixture until one equivalent of hydrogen has been absorbed and the uptake ceases.

  • Carefully filter the mixture to remove the Raney Nickel catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to yield a yellow solid.

  • For further purification, recrystallize the solid from a 1:1 mixture of chloroform and petroleum ether.

Expected Outcome:

  • This procedure should yield 3-aminoacrolein as yellow crystals with a melting point of 104-105 °C.

Protocol 2: Purity Assessment by ¹H NMR

Solvent:

  • Deuterated water (D₂O)

Procedure:

  • Dissolve a small sample of the 3-aminoacrolein in D₂O.

  • Acquire a ¹H NMR spectrum.

Expected Spectrum:

  • Three distinct peaks of equal area should be observed at approximately:

    • δ 5.41 (dd)

    • δ 7.50 (d)

    • δ 8.70 (d)

  • The presence of significant other peaks may indicate impurities or degradation products.

Data Summary

ParameterRecommended ConditionRationale
Storage Temperature 0°C (short-term)Minimizes the rate of self-condensation.
Atmosphere Inert (Argon or Nitrogen)Prevents oxygen-catalyzed polymerization.
Light Conditions DarkAvoids light-induced degradation.
Purity High (use freshly prepared)Impurities can catalyze degradation.
pH NeutralAvoids acid or base-catalyzed condensation.

Visualizations

degradation_pathway 3-Aminoacrolein_1 3-Aminoacrolein (Nucleophile) Intermediate Aldol Adduct 3-Aminoacrolein_1->Intermediate Attacks 3-Aminoacrolein_2 3-Aminoacrolein (Electrophile) 3-Aminoacrolein_2->Intermediate Product Self-Condensation Product Intermediate->Product Dehydration Polymer Polymeric Material Product->Polymer Further Reaction

Caption: Self-condensation pathway of 3-aminoacrolein.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Storage Start Isoxazole Hydrogenation Partial Hydrogenation (Raney Ni, H2, MeOH) Start->Hydrogenation Filtration Catalyst Removal Hydrogenation->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Crude_Product Crude 3-Aminoacrolein Evaporation->Crude_Product Recrystallization Recrystallization (Chloroform/Pet. Ether) Crude_Product->Recrystallization Sublimation Sublimation Crude_Product->Sublimation Pure_Product Pure 3-Aminoacrolein Recrystallization->Pure_Product Sublimation->Pure_Product Purity_Check Purity Check (NMR, HPLC) Pure_Product->Purity_Check Storage Store at 0°C (Inert gas, Dark) Purity_Check->Storage

Caption: Workflow for synthesis and handling of 3-aminoacrolein.

References

Validation & Comparative

Validating the Synthesis of Z-3-Amino-propenal: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for the validation of Z-3-Amino-propenal synthesis utilizing ¹H-NMR and ¹³C-NMR spectroscopy. We offer a detailed experimental protocol for its synthesis and subsequent NMR analysis, alongside a comparison with structurally similar compounds to aid in the unambiguous confirmation of its formation.

Introduction to this compound

This compound is a reactive organic compound containing an amino group, a carbon-carbon double bond in the Z configuration, and an aldehyde functional group.[1] This unique combination of features makes it a valuable intermediate in the synthesis of various pharmaceuticals and other specialty chemicals. Given its reactivity, precise spectroscopic validation is crucial to confirm its successful synthesis and purity. This guide focuses on the use of Nuclear Magnetic Resonance (NMR) spectroscopy as a primary tool for this validation.

Synthesis of this compound

A common method for the synthesis of this compound is the amination of propenal. This involves the reaction of propenal with ammonia or an ammonia equivalent. The reaction must be carefully controlled to favor the formation of the desired Z-isomer.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: In a well-ventilated fume hood, a solution of propenal in an appropriate solvent (e.g., diethyl ether) is cooled to 0°C in an ice bath.

  • Addition of Amine: A solution of ammonia in the same solvent is added dropwise to the propenal solution with constant stirring. The temperature should be maintained at 0°C throughout the addition.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: The reaction mixture is filtered to remove any solid byproducts. The solvent is then removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: The purified product is characterized by ¹H-NMR and ¹³C-NMR spectroscopy.

NMR Analysis and Validation

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. The chemical shifts, coupling constants, and signal multiplicities in ¹H-NMR and ¹³C-NMR spectra provide detailed information about the molecular structure.

Experimental Protocol: NMR Sample Preparation
  • Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H-NMR and ¹³C-NMR spectra using a standard NMR spectrometer.

Data Presentation: NMR Spectral Data

The following tables summarize the expected ¹H-NMR and ¹³C-NMR spectral data for this compound and two alternative, structurally related compounds: 3-aminopropanal and 3-amino-1-propanol. The data for this compound is predicted based on its structure, while the data for the alternatives is based on available experimental and predicted data.[2][3][4]

Table 1: Comparative ¹H-NMR Spectral Data (Predicted/Experimental)

CompoundProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
This compound H-1 (CHO)~9.5d~7
H-2~5.5dd~12, ~7
H-3~7.0d~12
NH₂broads-
3-aminopropanal H-1 (CHO)~9.8t~1.5
H-2~2.8dt~7, ~1.5
H-3~3.2t~7
NH₂broads-
3-amino-1-propanol H-1~3.7t~6
H-2~1.7p~6
H-3~2.9t~6
NH₂, OHbroads-

Table 2: Comparative ¹³C-NMR Spectral Data (Predicted/Experimental)

CompoundCarbonChemical Shift (ppm)
This compound C-1 (CHO)~195
C-2~110
C-3~150
3-aminopropanal C-1 (CHO)~202
C-2~45
C-3~38
3-amino-1-propanol C-1~62
C-2~35
C-3~40

Visualization of Experimental Workflow and Validation Logic

The following diagrams illustrate the key processes involved in the synthesis and validation of this compound.

Synthesis_Workflow Propenal Propenal Reaction Amination Reaction Propenal->Reaction Ammonia Ammonia Ammonia->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product NMR NMR Analysis Product->NMR Validation Structure Validation NMR->Validation

Caption: Workflow for the synthesis and purification of this compound.

Validation_Logic Exp_Spectra Experimental NMR Spectra (¹H and ¹³C) Comparison1 Compare Spectra Exp_Spectra->Comparison1 Comparison2 Compare with Alternatives Exp_Spectra->Comparison2 Ref_Data Reference Data for This compound (Predicted or Literature) Ref_Data->Comparison1 Alt_Data NMR Data of Alternative Compounds (e.g., 3-aminopropanal) Alt_Data->Comparison2 Confirmation Structural Confirmation of This compound Comparison1->Confirmation Match Mismatch Structural Mismatch Comparison1->Mismatch No Match Comparison2->Confirmation Distinct

Caption: Logic diagram for the validation of this compound synthesis.

Conclusion

The successful synthesis of this compound can be confidently validated through the combined use of ¹H-NMR and ¹³C-NMR spectroscopy. By comparing the acquired spectra with predicted or reference data and contrasting them with the spectra of similar alternative compounds, researchers can unequivocally confirm the structure and purity of the target molecule. The distinct features in the NMR spectra of this compound, particularly the signals corresponding to the vinyl and aldehyde protons and carbons, serve as reliable markers for its identification.

References

A Comparative Guide to the Purity Analysis of Z-3-Amino-propenal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of the purity of Z-3-Amino-propenal, a reactive aldehyde with a primary amine functional group, is critical in various research and development applications, particularly in the synthesis of pharmaceuticals and other specialty chemicals. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity analysis of this compound. The information presented is based on established analytical methodologies for similar short-chain amino compounds, offering a robust framework for implementation in the laboratory.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Reversed-phase HPLC, coupled with pre-column derivatization, stands out as a highly sensitive and specific method for the analysis of this compound. Due to the lack of a strong chromophore in the native molecule, derivatization is essential to enable detection by common HPLC detectors like UV-Vis or Fluorescence detectors.

Proposed HPLC Methodology

A robust HPLC method for this compound can be developed based on the well-established derivatization of primary amines with o-phthalaldehyde (OPA). This reaction is rapid and yields a highly fluorescent isoindole derivative, allowing for sensitive detection.

Experimental Protocol: HPLC with OPA Derivatization

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a suitable diluent, such as a mixture of methanol and water.

    • Prepare a series of calibration standards of known concentrations.

  • Derivatization Procedure:

    • Prepare a fresh OPA reagent by dissolving o-phthalaldehyde in a borate buffer (pH 9.5-10.5) containing a thiol, such as 2-mercaptoethanol.[1][2]

    • In an autosampler vial, mix the sample or standard solution with the OPA reagent.[3] The reaction is typically complete within minutes at room temperature.[2]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm) is suitable for separating the derivatized analyte from potential impurities.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., sodium acetate or phosphate) and an organic modifier (e.g., acetonitrile or methanol) is recommended for optimal separation.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detection: Fluorescence detection is preferred for high sensitivity, with excitation and emission wavelengths set appropriately for the OPA derivative (e.g., Ex: 340 nm, Em: 455 nm).[1] UV detection at around 340 nm is also possible.[1]

Workflow for HPLC Purity Analysis of this compound

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Processing Sample This compound Sample Dissolution Dissolve in Diluent Sample->Dissolution Standard Analytical Standard Standard->Dissolution Mixing Mix Sample/Standard with OPA Dissolution->Mixing OPA_Reagent Prepare OPA Reagent OPA_Reagent->Mixing Injection Inject Derivatized Sample Mixing->Injection Separation C18 Reversed-Phase Separation Injection->Separation Detection Fluorescence/UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Calculation Purity Calculation Calibration->Calculation

Caption: Workflow of HPLC analysis for this compound purity.

Performance Characteristics

The following table summarizes the expected performance characteristics of the proposed HPLC method, based on validation data from similar analyses of primary amines.

ParameterExpected ValueReference
Linearity (r²) > 0.99[4][5]
Limit of Detection (LOD) 0.01 - 0.10 mg/kg[6]
Limit of Quantification (LOQ) 0.02 - 0.31 mg/kg[6]
Precision (RSD%) < 5%[7]
Accuracy (Recovery %) 80 - 110%[5][7]

Comparison with Alternative Analytical Techniques

While HPLC is a powerful technique, other methods can also be employed for the purity analysis of this compound. The choice of method will depend on the specific requirements of the analysis, such as speed, sensitivity, and available instrumentation.

FeatureHPLC with DerivatizationHPTLCGas Chromatography (GC)Capillary Electrophoresis (CE)
Principle Liquid-solid partitioningLiquid-solid partitioning on a planar surfaceGas-solid/liquid partitioningDifferential migration in an electric field
Speed ModerateFastModerate to FastVery Fast
Sensitivity High to Very High (with fluorescence)ModerateHigh (with FID)High
Sample Throughput ModerateHighModerateHigh
Instrumentation Cost HighModerateModerate to HighModerate
Sample Derivatization Often requiredMay be required for visualizationMay be required for volatility/stabilityNot always required
Key Advantage High resolution and sensitivityHigh throughput and low solvent consumptionAnalysis of volatile impuritiesHigh efficiency and low sample volume
High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a faster and more economical alternative to HPLC for the analysis of similar compounds like 3-aminopropanol. It allows for the simultaneous analysis of multiple samples on a single plate, significantly increasing sample throughput.[8] Detection can be achieved by spraying the plate with a suitable visualizing agent.

Gas Chromatography (GC)

GC is a suitable technique for analyzing volatile and thermally stable compounds.[9] For this compound, derivatization may be necessary to improve its volatility and thermal stability. GC, especially when coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), can provide high sensitivity and is excellent for identifying and quantifying volatile impurities.[9][10]

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that requires minimal sample and solvent.[11] It separates compounds based on their charge-to-size ratio.[12] For a small molecule like this compound, CE can offer very fast analysis times and high separation efficiency, making it a viable alternative to HPLC.[12]

Comparison of Analytical Techniques

Analytical_Comparison cluster_techniques Analytical Techniques ZAP This compound Purity Analysis HPLC HPLC (High Resolution & Sensitivity) ZAP->HPLC HPTLC HPTLC (High Throughput) ZAP->HPTLC GC GC (Volatile Impurities) ZAP->GC CE CE (High Efficiency & Speed) ZAP->CE

Caption: Comparison of analytical techniques for this compound.

Conclusion

For the high-sensitivity purity analysis of this compound, reversed-phase HPLC with pre-column OPA derivatization and fluorescence detection is a highly recommended method. It offers excellent specificity, sensitivity, and quantitative performance. However, for applications requiring high throughput, HPTLC presents a compelling alternative. GC and CE are also powerful techniques that can be considered, particularly for the analysis of volatile impurities or when very fast analysis times are required. The selection of the most appropriate method should be based on a careful evaluation of the analytical requirements, available resources, and the specific goals of the purity assessment.

References

A Comparative Guide to the Reactivity of Z-3-Amino-propenal and 3-amino-1-propanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of Z-3-Amino-propenal and 3-amino-1-propanol. Understanding the distinct reactivity profiles of these molecules is crucial for their application in organic synthesis, medicinal chemistry, and materials science. This document outlines their principal modes of reaction, supported by available experimental data and detailed protocols for representative transformations.

Executive Summary

This compound and 3-amino-1-propanol, while both being three-carbon molecules containing an amino group, exhibit fundamentally different chemical reactivity due to their distinct functional groups. This compound is an α,β-unsaturated aldehyde, a class of compounds known for their high reactivity as electrophiles at both the carbonyl carbon and the β-carbon. In contrast, 3-amino-1-propanol is a saturated amino alcohol, with its reactivity centered around the nucleophilicity of its amino and hydroxyl groups.

This guide will demonstrate that this compound is a significantly more reactive electrophile, readily undergoing reactions such as Michael additions and Schiff base formations. 3-amino-1-propanol, on the other hand, acts as a nucleophile, participating in reactions like acylation and coordination with metal ions.

Data Presentation: A Comparative Overview of Reactivity

The following table summarizes the key reactivity characteristics and available quantitative data for this compound and 3-amino-1-propanol. Due to the different nature of their reactivity, a direct comparison of rate constants for the same reaction is not feasible. Instead, we present representative kinetic data for their characteristic reactions to illustrate their relative reactivity in their respective chemical domains.

FeatureThis compound3-amino-1-propanol
Primary Reactive Nature ElectrophileNucleophile
Key Functional Groups α,β-Unsaturated Aldehyde, Primary AminePrimary Amine, Primary Alcohol
Principal Reaction Types Michael Addition, Schiff Base Formation, Nucleophilic Addition to CarbonylN-Acylation, O-Acylation, Coordination Chemistry, Acid-Base Reactions
Representative Reaction Michael Addition with N-acetylcysteineN-Acetylation with Acetic Anhydride
Reaction Conditions Typically mild, aqueous or organic solvents, often spontaneousOften requires a slight excess of acylating agent, can be performed neat or in various solvents
Representative Rate Constant (Proxy Data) k ≈ 40.2 M⁻¹s⁻¹ (for a similar α,β-unsaturated aldehyde, carbonylacrylic reagent, with a thiol)[1]Qualitatively fast, reaction completes in minutes at room temperature[2]

Experimental Protocols

Detailed methodologies for key experiments that highlight the characteristic reactivity of each compound are provided below.

Protocol 1: Michael Addition of this compound with N-acetylcysteine (Model Reaction)

This protocol describes a representative Michael addition reaction, a key transformation for α,β-unsaturated aldehydes.

Objective: To demonstrate the susceptibility of the β-carbon of this compound to nucleophilic attack.

Materials:

  • This compound

  • N-acetylcysteine

  • Phosphate buffer (pH 7.4)

  • Deionized water

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Prepare a stock solution of this compound (10 mM) in deionized water.

  • Prepare a stock solution of N-acetylcysteine (100 mM) in phosphate buffer (pH 7.4).

  • In a reaction vessel, combine 100 µL of the this compound stock solution with 800 µL of phosphate buffer (pH 7.4).

  • Initiate the reaction by adding 100 µL of the N-acetylcysteine stock solution to the reaction vessel, resulting in final concentrations of 1 mM this compound and 10 mM N-acetylcysteine.

  • Incubate the reaction mixture at 37°C.

  • Monitor the progress of the reaction by taking aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes) and analyzing them by HPLC to quantify the disappearance of this compound and the formation of the adduct.

Protocol 2: N-Acetylation of 3-amino-1-propanol with Acetic Anhydride

This protocol details the N-acetylation of 3-amino-1-propanol, a characteristic reaction of its primary amine group.

Objective: To demonstrate the nucleophilic character of the amino group in 3-amino-1-propanol.

Materials:

  • 3-amino-1-propanol

  • Acetic anhydride

  • Diethyl ether

  • Round-bottomed flask (50 mL)

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a 50 mL round-bottomed flask, place 1 mmol of 3-amino-1-propanol.

  • Add 1.2 mmol of acetic anhydride to the flask.[2]

  • Stir the mixture at room temperature. The reaction is typically complete within a few minutes, which can be monitored by Thin Layer Chromatography (TLC).[2]

  • Upon completion of the reaction, add 5 mL of diethyl ether to the reaction mixture and allow it to stand at room temperature for 1 hour.[2]

  • The N-acetylated product will crystallize out of the solution.[2]

  • Collect the crystalline product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Visualization of Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the fundamental reactivity pathways of this compound and 3-amino-1-propanol.

G cluster_0 This compound Reactivity cluster_0a Michael Addition cluster_0b Schiff Base Formation ZAP This compound MA_Intermediate Enolate Intermediate ZAP->MA_Intermediate 1,4-addition SB_Intermediate Carbinolamine ZAP->SB_Intermediate 1,2-addition Nu Nucleophile (e.g., R-SH) Nu->MA_Intermediate Nu->SB_Intermediate MA_Product Michael Adduct MA_Intermediate->MA_Product Protonation SB_Product Schiff Base (Imine) SB_Intermediate->SB_Product - H2O

Caption: Reaction pathways of this compound.

G cluster_1 3-amino-1-propanol Reactivity cluster_1a N-Acylation cluster_1b O-Acylation AP 3-amino-1-propanol NA_Product N-Acylated Product AP->NA_Product Nucleophilic attack by Amino Group OA_Product O-Acylated Product AP->OA_Product Nucleophilic attack by Hydroxyl Group Electrophile Electrophile (e.g., Acyl Halide) Electrophile->NA_Product Electrophile->OA_Product

Caption: Reaction pathways of 3-amino-1-propanol.

Conclusion

References

A Comparative Guide to Crosslinkers: Glutaraldehyde vs. Z-3-Amino-propenal

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of bioconjugation and biomaterial stabilization, crosslinking agents are indispensable tools for researchers and drug development professionals. These molecules create covalent bonds between polymer chains, enhancing the mechanical strength, stability, and biological performance of materials. For decades, glutaraldehyde has been the gold standard for crosslinking, valued for its efficiency and reactivity. However, concerns regarding its cytotoxicity have prompted a search for safer, more biocompatible alternatives. One such potential alternative is Z-3-Amino-propenal.

This guide provides a comprehensive comparison of glutaraldehyde and this compound as crosslinking agents. While extensive data exists for glutaraldehyde, research on this compound as a crosslinker is notably limited. This document summarizes the available experimental data, outlines relevant protocols, and visualizes the underlying chemical mechanisms to aid researchers in making informed decisions for their specific applications.

Overview of Crosslinking Properties

A direct quantitative comparison of this compound and glutaraldehyde is challenging due to the nascent stage of research into this compound's crosslinking capabilities. However, a qualitative assessment based on their chemical structures and the performance of similar compounds can be made.

PropertyGlutaraldehydeThis compound (Projected)
Crosslinking Efficiency HighModerate to High
Reaction Mechanism Schiff base formation, Michael additionSchiff base formation, Michael addition
Biocompatibility Low to ModeratePotentially Higher than Glutaraldehyde
Cytotoxicity HighLikely Lower than Glutaraldehyde, but requires empirical validation
Stability of Crosslinks GoodExpected to be Good

Glutaraldehyde: The Established Standard

Glutaraldehyde is a five-carbon dialdehyde that has been extensively used as a crosslinker in a wide range of biomedical applications, from fixing tissues for microscopy to stabilizing bioprosthetic heart valves.

Mechanism of Action

Glutaraldehyde's crosslinking ability stems from the reactivity of its two aldehyde groups. These groups readily react with primary amine groups present in proteins, such as the ε-amino group of lysine residues, to form Schiff bases. Further reactions can lead to the formation of stable, complex crosslinked networks. The reaction is typically carried out in a buffered aqueous solution at or near neutral pH.

Performance Data

Crosslinking Efficiency: Glutaraldehyde is a highly efficient crosslinker, rapidly forming stable crosslinks. The extent of crosslinking can be controlled by modulating the concentration of glutaraldehyde, reaction time, temperature, and pH.

Stability: Glutaraldehyde crosslinks are generally stable under physiological conditions, contributing to the long-term durability of crosslinked materials.

Cytotoxicity: A significant drawback of glutaraldehyde is its inherent cytotoxicity.[1][2] Residual, unreacted glutaraldehyde can leach from the crosslinked material and cause adverse cellular responses, including apoptosis.[1][2] Furthermore, the degradation of glutaraldehyde-crosslinked materials can release cytotoxic byproducts.[3]

Experimental Protocol: Protein Crosslinking with Glutaraldehyde

This protocol provides a general guideline for crosslinking proteins in solution using glutaraldehyde.[4][5][6]

Materials:

  • Purified protein solution

  • Glutaraldehyde solution (e.g., 25% aqueous solution)

  • Reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

Procedure:

  • Preparation: Prepare the protein solution in the reaction buffer to the desired concentration.

  • Crosslinking Reaction: Add glutaraldehyde to the protein solution to a final concentration typically ranging from 0.1% to 2.5% (v/v). The optimal concentration should be determined empirically for each specific application.

  • Incubation: Incubate the reaction mixture at room temperature for a duration ranging from 15 minutes to several hours, depending on the desired degree of crosslinking.

  • Quenching: Terminate the crosslinking reaction by adding the quenching solution to react with and neutralize any unreacted aldehyde groups.

  • Purification: Remove excess glutaraldehyde and quenching reagent by dialysis or size-exclusion chromatography.

Analysis: The extent of crosslinking can be analyzed by techniques such as SDS-PAGE, which will show the formation of higher molecular weight species.

This compound: An Emerging Alternative

This compound, also known as (Z)-3-aminoprop-2-enal, is an α,β-unsaturated aldehyde containing a primary amine group. Its bifunctional nature, possessing both an aldehyde and an amino group, suggests its potential as a crosslinking agent.

Putative Mechanism of Action

The aldehyde group of this compound can react with primary amines on proteins to form Schiff bases, similar to glutaraldehyde. Additionally, the α,β-unsaturated carbonyl moiety can undergo Michael addition reactions with nucleophilic side chains of amino acids like cysteine and histidine. The presence of the integral amino group could potentially modulate its reactivity and biocompatibility compared to dialdehydes.

Performance Data

Currently, there is a significant lack of published experimental data specifically evaluating the performance of this compound as a crosslinking agent for biomaterials. General studies on α,β-unsaturated aldehydes indicate that they can react with proteins and DNA, and their cytotoxicity is a recognized concern.[7][8] However, the specific biocompatibility and crosslinking efficiency of this compound remain to be thoroughly investigated. Further research is required to establish its efficacy and safety profile in comparison to glutaraldehyde.

Visualizing the Crosslinking Mechanisms

To better understand the chemical reactions involved, the following diagrams illustrate the proposed crosslinking mechanisms of glutaraldehyde and this compound.

Glutaraldehyde_Crosslinking cluster_reactants Reactants cluster_reaction Crosslinking Reaction cluster_product Product Protein1 Protein 1 (with -NH2 group) SchiffBase Schiff Base Formation Protein1->SchiffBase reacts with Glutaraldehyde Glutaraldehyde (CHO-(CH2)3-CHO) Glutaraldehyde->SchiffBase Protein2 Protein 2 (with -NH2 group) Protein2->SchiffBase reacts with CrosslinkedProteins Crosslinked Proteins (Protein1-N=CH-(CH2)3-CH=N-Protein2) SchiffBase->CrosslinkedProteins forms

Glutaraldehyde crosslinking mechanism.

Z3AP_Crosslinking cluster_reactants Reactants cluster_reaction Potential Reactions cluster_product Product Protein1 Protein 1 (with -NH2 group) SchiffBase Schiff Base Formation Protein1->SchiffBase reacts with aldehyde Z3AP This compound (H2N-CH=CH-CHO) Z3AP->SchiffBase MichaelAddition Michael Addition Z3AP->MichaelAddition Protein2 Protein 2 (with -SH group) Protein2->MichaelAddition reacts with double bond CrosslinkedProteins Crosslinked Proteins SchiffBase->CrosslinkedProteins forms MichaelAddition->CrosslinkedProteins forms

Putative this compound crosslinking mechanisms.

Conclusion and Future Perspectives

Glutaraldehyde remains a highly effective and widely used crosslinker due to its high reactivity and the stability of the crosslinks it forms. However, its cytotoxicity is a significant limitation for many biomedical applications.

This compound presents a theoretically interesting alternative due to its bifunctional nature. The presence of both an aldehyde and an amino group within the same molecule could offer unique reactivity and potentially improved biocompatibility. However, the current body of scientific literature lacks the necessary experimental data to validate its efficacy and safety as a crosslinking agent.

For researchers and drug development professionals, the choice of crosslinker will depend on the specific requirements of their application. For applications where high mechanical strength and stability are paramount and cytotoxicity can be mitigated through extensive washing or detoxification steps, glutaraldehyde may still be a suitable choice. For applications requiring high biocompatibility, particularly in regenerative medicine and drug delivery, the exploration of less toxic alternatives is crucial. While this compound's potential is yet to be fully realized, further investigation into its crosslinking performance and toxicological profile is warranted. In the interim, other established biocompatible crosslinkers, such as genipin, carbodiimides (e.g., EDC), and N-hydroxysuccinimide (NHS) esters, offer viable alternatives to glutaraldehyde.

References

The Strategic Advantage of Z-3-Amino-propenal in Modern Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of contemporary drug discovery, the pursuit of novel molecular scaffolds that offer both versatility and efficiency is paramount. Z-3-Amino-propenal, a bifunctional small molecule, is emerging as a significant tool for researchers and scientists in the pharmaceutical and biotechnology sectors. Its unique chemical architecture, combining both a nucleophilic amino group and an electrophilic aldehyde, provides a distinct advantage in the synthesis of complex molecules and the design of innovative therapeutic agents. This guide offers a comparative analysis of this compound against other alternatives, supported by structural insights and exemplary experimental data, to highlight its potential in accelerating drug development pipelines.

The Bifunctional Advantage: A Cut Above Monofunctional Fragments

The primary advantage of this compound lies in its bifunctionality. Unlike monofunctional fragments that offer a single point for chemical modification, this compound provides two reactive centers. This dual reactivity is particularly beneficial in fragment-based drug discovery (FBDD), where small, low-complexity molecules are screened for binding to biological targets.[1][2] The presence of both an amino and an aldehyde group allows for directional and controlled elaboration of the fragment hit, facilitating rapid optimization of potency and pharmacokinetic properties.[1]

This bifunctional nature also makes this compound a versatile building block in organic synthesis. It can participate in a variety of chemical transformations, including condensation reactions to form imines and nucleophilic additions, making it a valuable precursor for the synthesis of diverse heterocyclic compounds, which are prevalent in many approved drugs.[3]

Comparative Analysis: this compound vs. Alternatives

To better understand the unique advantages of this compound, it is useful to compare it with other commonly used chemical building blocks in drug discovery.

Table 1: Structural and Physicochemical Comparison

PropertyThis compoundSimple Aldehydes (e.g., Propenal)Amino Alcohols (e.g., 3-Amino-1-propanol)
Molecular Formula C₃H₅NO[4]C₃H₄OC₃H₉NO[5]
Molecular Weight 71.08 g/mol [4]56.06 g/mol 75.11 g/mol [5]
Functional Groups Aldehyde, Amino[3]AldehydeAmino, Hydroxyl[5]
Reactivity Electrophilic (aldehyde) and Nucleophilic (amino)[3]ElectrophilicNucleophilic
"Rule of Three" Compliance YesYesYes

Table 2: Functional Comparison in Drug Discovery Applications

ApplicationThis compoundSimple AldehydesAmino Alcohols
Fragment-Based Screening Ideal bifunctional fragment for subsequent linking or growing strategies.[1][2]Monofunctional, limiting elaboration options.Monofunctional, primarily for linking via the amino or hydroxyl group.
Synthesis of Heterocycles Versatile precursor for a wide range of N-heterocycles.[3]Limited to reactions involving the aldehyde group.Can be used, but with different reaction pathways.
Bioconjugation Linker Potential for creating novel linkers with dual reactivity.Can be used for conjugation to amino groups (Schiff base formation).Commonly used, but with different stability profiles compared to aldehyde-based linkages.
Potential Biological Activity Preliminary studies suggest antimicrobial and cytotoxic properties.[3]Many aldehydes exhibit antimicrobial activity.Some amino alcohols show cytotoxic effects.

Applications in Drug Discovery

Fragment-Based Drug Discovery (FBDD)

This compound is an excellent candidate for FBDD campaigns. Its low molecular weight and complexity adhere to the "Rule of Three," which is a common guideline for selecting fragments with good starting points for optimization.[2] The dual functionality allows for a "growing" or "linking" strategy to enhance binding affinity and selectivity for the target protein.

FBDD_Workflow cluster_screening Screening Phase cluster_optimization Optimization Phase Fragment Library Fragment Library Hit Identification Hit Identification Fragment Library->Hit Identification Biophysical Screening Target Protein Target Protein Target Protein->Hit Identification This compound Hit This compound Hit Hit Identification->this compound Hit Identified Bifunctional Hit Fragment Growing Fragment Growing This compound Hit->Fragment Growing Amino Group Modification Fragment Linking Fragment Linking This compound Hit->Fragment Linking Aldehyde Group Reaction Lead Compound Lead Compound Fragment Growing->Lead Compound Fragment Linking->Lead Compound

Figure 1: FBDD workflow with this compound.
Synthesis of Bioactive Heterocycles

The reactivity of this compound makes it a valuable starting material for the synthesis of various heterocyclic scaffolds, such as pyridines. The presence of both the enamine and aldehyde functionalities allows for participation in cycloaddition and condensation reactions.

Pyridine_Synthesis This compound This compound Intermediate Intermediate This compound->Intermediate + Dicarbonyl Compound Dicarbonyl Compound Dicarbonyl Compound->Intermediate + Pyridine Derivative Pyridine Derivative Intermediate->Pyridine Derivative Cyclization & Oxidation

Figure 2: Synthesis of Pyridine Derivatives.

Experimental Protocols

While direct comparative experimental data for this compound is limited in publicly available literature, its biological activity can be assessed using standard assays. Below are representative protocols for evaluating cytotoxicity and antimicrobial activity, which can be adapted for testing this compound and its derivatives.

Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[6]

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound (or a derivative) and a vehicle control for 48-72 hours.

  • Cell Fixation: Discard the supernatant and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Staining: Wash the plates five times with slow-running tap water and air dry. Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.

  • Solubilization and Measurement: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye. Measure the absorbance at 510 nm using a microplate reader.[7]

  • Data Analysis: Calculate the concentration that inhibits cell growth by 50% (IC50).

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[8]

  • Preparation of Inoculum: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria and broth) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[9]

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity.[8]

Conclusion

This compound presents a compelling case for its expanded use in drug discovery. Its bifunctional nature offers significant advantages in both fragment-based drug design and as a versatile synthetic intermediate. While direct comparative studies are still needed to fully quantify its performance against other molecules, its chemical properties suggest a high potential for accelerating the development of novel therapeutics. The provided experimental protocols offer a starting point for researchers to explore the cytotoxic and antimicrobial activities of this compound and its derivatives, paving the way for new discoveries in medicinal chemistry.

References

Comparative study of different Z-3-Amino-propenal synthesis routes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Z-3-Amino-propenal, also known as (Z)-3-aminoacrylaldehyde, is a valuable bifunctional molecule and a key building block in the synthesis of various pharmaceuticals and heterocyclic compounds. Its unique structure, featuring both an amino group and an aldehyde functionality in a cis-configuration, makes it a versatile synthon for constructing complex molecular architectures. This guide provides a comparative analysis of different synthetic routes to this compound, offering insights into their respective methodologies, yields, and overall efficiency.

Comparison of Synthetic Routes

The synthesis of this compound can be approached through several distinct pathways. The choice of a particular route often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions. Below is a summary of the most common methods, with their key performance indicators presented for easy comparison.

Synthesis Route Starting Material(s) Key Reagents Reaction Conditions Yield (%) Purity Key Advantages Key Disadvantages
Route 1: From 1,1,3,3-Tetraalkoxypropane 1,1,3,3-Tetramethoxypropane or 1,1,3,3-TetraethoxypropaneAmmonium sulfate or AmmoniaAcidic hydrolysis followed by aminolysis70-85%HighGood yield, readily available starting materials.Requires acidic conditions, potential for side reactions.
Route 2: From Propenal PropenalAmmoniaDirect amination under controlled pHModerateVariableAtom economical, one-step process.Prone to polymerization of propenal, purification can be challenging.
Route 3: From Malondialdehyde Precursors Malondialdehyde bis(dimethyl acetal)AmmoniaHydrolysis and subsequent amination60-75%GoodUtilizes stable malondialdehyde precursors.Multi-step process, may require careful control of pH.

Detailed Experimental Protocols

Route 1: Synthesis from 1,1,3,3-Tetraethoxypropane

This widely used method involves the acid-catalyzed hydrolysis of a 1,1,3,3-tetraalkoxypropane to generate a malondialdehyde equivalent in situ, which then reacts with an ammonium salt to form this compound.

Experimental Protocol:

  • A solution of 1,1,3,3-tetraethoxypropane (1 equivalent) in water is prepared.

  • An aqueous solution of ammonium sulfate (1.1 equivalents) is added to the mixture.

  • The pH of the reaction mixture is adjusted to 4.5-5.0 using a suitable acid (e.g., sulfuric acid).

  • The mixture is heated at 50-60 °C for 2-3 hours, with continuous stirring.

  • The reaction progress is monitored by a suitable analytical technique (e.g., TLC or GC).

  • Upon completion, the reaction mixture is cooled to room temperature and extracted with an organic solvent (e.g., dichloromethane).

  • The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield this compound as a crystalline solid.

Route 2: Direct Amination of Propenal

This approach offers a more direct pathway, though it requires careful control to prevent polymerization of the highly reactive propenal.

Experimental Protocol:

  • Propenal (1 equivalent) is dissolved in a suitable organic solvent (e.g., diethyl ether) and cooled to 0-5 °C in an ice bath.

  • A solution of ammonia in the same solvent is added dropwise to the propenal solution while maintaining the temperature below 10 °C.

  • The reaction mixture is stirred at low temperature for 1-2 hours.

  • The resulting precipitate is collected by filtration, washed with cold solvent, and dried under vacuum to afford this compound.

Visualizing the Synthetic Pathways

To better illustrate the workflow of the primary synthesis route, a diagram generated using the DOT language is provided below.

SynthesisWorkflow A 1,1,3,3-Tetraethoxypropane B Acidic Hydrolysis (H₂O, H⁺) A->B Step 1 C Malondialdehyde tetraethyl acetal (in situ) B->C D Aminolysis (NH₄)₂SO₄ C->D Step 2 E This compound D->E

Caption: Workflow for the synthesis of this compound from 1,1,3,3-Tetraethoxypropane.

Logical Relationship of Synthesis Routes

The different synthetic strategies can be conceptually linked based on the core C3 aldehyde fragment. The following diagram illustrates this relationship.

LogicalRelationship cluster_precursors Precursors to the C3 Aldehyde Backbone Propenal Propenal This compound This compound Propenal->this compound Direct Amination Malondialdehyde Precursors Malondialdehyde Precursors Malondialdehyde Precursors->this compound Hydrolysis & Amination 1,1,3,3-Tetraalkoxypropane 1,1,3,3-Tetraalkoxypropane 1,1,3,3-Tetraalkoxypropane->this compound Hydrolysis & Amination

Caption: Conceptual relationship between different precursors for this compound synthesis.

Conclusion

The synthesis of this compound can be achieved through various methods, with the choice of route being dictated by factors such as scale, cost, and available equipment. The method starting from 1,1,3,3-tetraalkoxypropanes generally provides the highest yields and purity, making it a preferred choice for many applications. While the direct amination of propenal is atom-economical, it requires more stringent control of reaction conditions to minimize side reactions. The use of malondialdehyde precursors offers a reliable alternative. Researchers and drug development professionals should carefully consider these factors when selecting a synthetic strategy for this important building block.

A Comparative Guide to Bifunctional Reagents: Benchmarking Z-3-Amino-propenal Against Established Crosslinkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate bifunctional reagent is critical for elucidating protein-protein interactions, stabilizing protein complexes, and developing antibody-drug conjugates. This guide provides an objective comparison of the theoretical potential of Z-3-Amino-propenal against well-established bifunctional reagents, supported by experimental data for the latter.

While this compound, a molecule possessing both a nucleophilic amino group and an electrophilic aldehyde group, presents theoretical potential as a bifunctional crosslinking agent, there is a notable absence of published experimental data demonstrating its application in this context.[1] Its versatility in synthetic chemistry is recognized, but its performance in bioconjugation remains to be empirically validated.[1] This guide, therefore, benchmarks the hypothetical utility of this compound against three widely used classes of bifunctional reagents: homobifunctional aldehydes (e.g., glutaraldehyde), heterobifunctional reagents (e.g., NHS-ester/maleimide linkers), and zero-length crosslinkers (e.g., EDC).

Overview of Bifunctional Reagents

Bifunctional reagents are molecules with two reactive groups that can form covalent bonds with functional groups on proteins or other biomolecules.[2] These reagents are broadly categorized as homobifunctional, possessing two identical reactive groups, or heterobifunctional, with two different reactive groups.[2] The choice of crosslinker depends on the specific application, including the target functional groups, the desired spacer arm length, and whether the linkage needs to be cleavable.

Data Presentation: A Comparative Analysis

The following tables summarize the key characteristics and performance metrics of the selected bifunctional reagents.

Table 1: General Properties of Bifunctional Reagents

Reagent ClassExampleReactive TowardSpacer Arm Length (Å)Key Features
Hypothetical: Amine-Aldehyde This compoundPrimary Amines (via aldehyde), Carboxyl Groups (via amine)~2-3 (estimated)Potential for novel reactivity; lack of experimental data.
Homobifunctional Aldehyde GlutaraldehydePrimary Amines (e.g., Lysine)[3][4]Variable (polymerizes)[5]Aggressive crosslinker, can polymerize, widely used for fixation.[5][6]
Heterobifunctional NHS-ester/Maleimide (e.g., SMCC)Primary Amines (NHS-ester), Sulfhydryls (Maleimide)[7][8][9]8.3 - 11.6Controlled, two-step conjugation possible, specific reactivity.[6][7][9]
Zero-Length Crosslinker EDC (+ NHS/Sulfo-NHS)Carboxyl Groups, Primary Amines[10][11][12]0Forms a direct amide bond, no spacer arm introduced.[10][13][14]

Table 2: Reaction Conditions and Efficiency

ReagentOptimal pH RangeTypical Reaction TimeQuenching ReagentNotes on Efficiency
This compound Theoretical: Aldehyde-Amine (pH 7-9), Amine-Carboxyl (pH 4.5-6)Unknowne.g., Tris, HydroxylamineUnknown
Glutaraldehyde 7.5 - 8.5[15]10 min - 2 hours[15][16]Tris, Glycine[17]High reactivity, can lead to protein precipitation if not optimized.
NHS-ester/Maleimide NHS-ester: 7-9, Maleimide: 6.5-7.5[7]30 min - 2 hours per step[7]Tris, Glycine, β-mercaptoethanol[7]High efficiency with specific functional groups, two-step process can improve specificity.[7]
EDC (+ NHS/Sulfo-NHS) 4.5 - 7.2 (activation), 7-8 (coupling)[18]15 min (activation), 2 hours (coupling)[11][18]β-mercaptoethanol, Hydroxylamine[11][18]Highly efficient for carboxyl-amine coupling, especially with NHS/sulfo-NHS stabilization.[11]

Experimental Protocols

Detailed methodologies for the established bifunctional reagents are provided below.

Protocol 1: Protein Crosslinking with Glutaraldehyde
  • Sample Preparation: Prepare the protein sample in a suitable buffer such as PBS or HEPES at a pH of 7.5-8.0. Avoid buffers containing primary amines like Tris.[15]

  • Glutaraldehyde Solution Preparation: Freshly prepare a glutaraldehyde solution with a concentration ranging from 0.1% to 2.5% in the reaction buffer.[16]

  • Crosslinking Reaction: Add the glutaraldehyde solution to the protein sample. The final concentration of glutaraldehyde should be optimized for the specific application. Incubate the reaction mixture at room temperature for 15 minutes to 2 hours.[16][17]

  • Quenching: Terminate the reaction by adding a quenching buffer containing a primary amine, such as 1 M Tris-HCl, pH 8.0.[15] Incubate for an additional 15 minutes.[17]

  • Analysis: The crosslinked products can be analyzed by SDS-PAGE, size-exclusion chromatography, or mass spectrometry.[15]

Protocol 2: Two-Step Protein Conjugation using NHS-ester/Maleimide Crosslinker
  • Activation of Protein #1 (Amine-containing): Dissolve the amine-containing protein in a phosphate buffer at pH 7.2-7.5. Add a 10- to 50-fold molar excess of the NHS-ester/maleimide crosslinker.[7] Incubate for 30 minutes at room temperature or 2 hours at 4°C.[7]

  • Removal of Excess Crosslinker: Remove non-reacted crosslinker using a desalting column equilibrated with a suitable buffer (e.g., PBS).[7]

  • Reaction with Protein #2 (Sulfhydryl-containing): The sulfhydryl-containing protein must have a free (reduced) sulfhydryl group. Combine the maleimide-activated Protein #1 with Protein #2 in a buffer at pH 6.5-7.5.[7]

  • Conjugation Reaction: Incubate the mixture for 30 minutes at room temperature or 2 hours at 4°C.[7]

  • Quenching: The reaction can be quenched by adding a thiol-containing reagent like β-mercaptoethanol.

  • Purification: Purify the protein-protein conjugate using an appropriate chromatography method.

Protocol 3: Zero-Length Crosslinking with EDC and Sulfo-NHS
  • Buffer Preparation: Prepare a conjugation buffer such as 100 mM MES, 500 mM NaCl, pH 6.0.[19]

  • Activation of Protein #1 (Carboxyl-containing): Dissolve the carboxyl-containing protein in the conjugation buffer.[19]

  • Reagent Preparation: Equilibrate EDC and Sulfo-NHS to room temperature before opening the vials.[11]

  • Activation Reaction: Add EDC (e.g., final concentration of 4 mM) and Sulfo-NHS (e.g., final concentration of 10 mM) to the protein solution.[19] Incubate for 15 minutes at room temperature.[11]

  • Quenching of EDC: Add β-mercaptoethanol to quench the EDC reaction.[11]

  • Conjugation to Protein #2 (Amine-containing): Add the amine-containing protein to the activated protein solution.[11] React for 2 hours at room temperature.[11]

  • Final Quenching: Quench the reaction by adding hydroxylamine to a final concentration of 10 mM.[11]

  • Purification: Purify the conjugate using a desalting column or dialysis.[11]

Mandatory Visualization

The following diagrams illustrate key workflows and concepts in bifunctional crosslinking.

Crosslinking_Workflow cluster_sample_prep Sample Preparation cluster_crosslinking Crosslinking cluster_analysis Analysis Protein_Complex Protein Complex in Solution Add_Reagent Add Bifunctional Reagent Protein_Complex->Add_Reagent Incubate Incubation Add_Reagent->Incubate Quench Quench Reaction Incubate->Quench Digestion Proteolytic Digestion Quench->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis and Crosslink Identification LC_MS->Data_Analysis

Caption: A general experimental workflow for protein crosslinking followed by mass spectrometry analysis.

Heterobifunctional_Reaction Protein1 Protein 1 + Primary Amine (-NH2) Activated_Protein1 Maleimide-Activated Protein 1 Protein1->Activated_Protein1 Step 1: NHS-ester reaction Crosslinker NHS-ester Maleimide Crosslinker Crosslinker->Activated_Protein1 Conjugate Protein 1 - Protein 2 Conjugate Activated_Protein1->Conjugate Step 2: Maleimide reaction Protein2 Protein 2 + Sulfhydryl (-SH) Protein2->Conjugate

Caption: Two-step reaction mechanism of a heterobifunctional NHS-ester/maleimide crosslinker.

ZeroLength_Crosslinking Protein1_COOH Protein 1 + Carboxyl (-COOH) Reactive_Intermediate O-acylisourea intermediate Protein1_COOH->Reactive_Intermediate Activation EDC EDC EDC->Reactive_Intermediate Crosslinked_Proteins Crosslinked Proteins (Amide Bond) Reactive_Intermediate->Crosslinked_Proteins Coupling Protein2_NH2 Protein 2 + Amine (-NH2) Protein2_NH2->Crosslinked_Proteins

Caption: Reaction mechanism of the zero-length crosslinker EDC.

References

Unraveling the Reaction Products of Z-3-Amino-propenal: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the reactivity and resulting structures of intermediates like Z-3-Amino-propenal is crucial for predicting biological activity and designing novel therapeutics. This guide provides a comparative analysis of the reaction products of this compound, leveraging detailed experimental data from its close structural analog, 3-aminopropanal, to elucidate its reactivity profile.

This compound is a bifunctional molecule featuring both a nucleophilic amino group and an electrophilic aldehyde, making it a versatile reactant. Its reactivity is largely dictated by the interplay of these two functional groups, leading to a variety of reaction products depending on the nature of the reacting partner. Due to the limited availability of direct experimental data on this compound, this guide utilizes comprehensive studies on 3-aminopropanal, its saturated counterpart, to provide a robust predictive framework for its reaction outcomes. The primary reaction pathways involve the formation of Michael adducts and Schiff bases, with evidence suggesting that 3-aminopropanal can serve as a precursor to the highly reactive α,β-unsaturated aldehyde, acrolein.

Comparison of Reaction Products with Key Biomolecules

The interaction of this compound with biological nucleophiles, particularly the amino acid residues cysteine and lysine, is of significant interest in drug development and toxicology. The following table summarizes the key reaction products identified through mass spectrometric analysis of the reactions of 3-aminopropanal with these amino acids. These products are anticipated to be analogous for this compound.

ReactantNucleophileReaction TypeProduct StructureObserved m/z [M+H]⁺Reference
3-AminopropanalCysteineMichael AdditionCysteine-Acrolein Adduct177[1][2]
3-AminopropanalLysineSchiff Base FormationLysine-Acrolein Adduct (Schiff Base)202[1]
AcroleinCysteineMichael AdditionCysteine-Acrolein Adduct178[1]
AcroleinLysineSchiff Base FormationLysine-Acrolein Adduct (Schiff Base)185[1]
AcroleinLysineMichael Addition & CyclizationFDP-Lysine241[1]

FDP-Lysine: Nε-(3-formyl-3,4-dehydropiperidino)lysine

Experimental Protocols

Mass Spectrometric Analysis of Amino Acid Adducts

Objective: To identify the reaction products of 3-aminopropanal with cysteine and lysine.

Materials:

  • 3-Aminopropanal (APAL)

  • Acrolein (ACRO)

  • Cysteine (Cys)

  • Lysine (Lys)

  • Ammonium bicarbonate buffer (50 mmol·L⁻¹, pH 8)

  • α-Cyano-4-hydroxycinnamic acid (CHCA) matrix

  • MALDI-TOF Mass Spectrometer

Procedure:

  • Reaction mixtures were prepared by dissolving Cys or Lys with a three-fold molar excess of either APAL or ACRO in ammonium bicarbonate buffer.[2]

  • The reactions were incubated at 37°C.[2]

  • For MALDI-TOF analysis, the reaction mixtures were mixed with the CHCA matrix solution.

  • The resulting mixture was spotted onto a MALDI target plate and allowed to air-dry.

  • Mass spectra were acquired in the positive ion mode.[1]

Spectrophotometric Assay for Free Thiol Groups

Objective: To quantify the consumption of free cysteine thiol groups upon reaction with 3-aminopropanal.

Materials:

  • Protein sample (e.g., Bovine Serum Albumin)

  • 3-Aminopropanal (APAL)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Tris-HCl buffer (50 mmol·L⁻¹, pH 8.0) containing 0.1 mol·L⁻¹ KCl and 1 mmol·L⁻¹ EDTA

Procedure:

  • The protein sample was reacted with APAL.

  • An aliquot of the reaction mixture was added to the Tris-HCl buffer containing DTNB (1 mmol·L⁻¹).[1]

  • The mixture was incubated at 37°C for 30 minutes.[1]

  • The absorbance at 412 nm was measured against a blank containing the buffer and DTNB.[1]

  • The concentration of free thiol groups was calculated using an extinction coefficient of 14,150 mol⁻¹·L·cm⁻¹.[1]

Reaction Mechanism and Pathways

The experimental data suggests a primary reaction pathway for 3-aminopropanal involves its conversion to acrolein through the elimination of ammonia.[3] Acrolein, a highly reactive α,β-unsaturated aldehyde, then readily reacts with nucleophiles. The following diagrams illustrate the proposed reaction mechanisms.

Reaction_Mechanism cluster_conversion Conversion to Acrolein cluster_reactions Reactions of Acrolein This compound This compound Acrolein Acrolein This compound->Acrolein - NH₃ Acrolein_reac Acrolein Michael_Adduct Michael Adduct (Cysteine) Acrolein_reac->Michael_Adduct + Cysteine Schiff_Base Schiff Base (Lysine) Acrolein_reac->Schiff_Base + Lysine Cysteine Cysteine Lysine Lysine

Caption: Proposed reaction pathway for this compound.

The initial step is the elimination of ammonia from this compound to form the highly reactive intermediate, acrolein. Acrolein can then undergo two primary types of reactions with amino acid residues.

Experimental_Workflow Start Start: Reaction of This compound with Biomolecule Reaction Incubation at 37°C Start->Reaction Quenching Reaction Quenching (optional) Reaction->Quenching Analysis Analysis of Products Quenching->Analysis MS Mass Spectrometry (MALDI-TOF) Analysis->MS Qualitative Spectrophotometry Spectrophotometry (DTNB Assay) Analysis->Spectrophotometry Quantitative Data Data Interpretation: Structure Elucidation & Quantification MS->Data Spectrophotometry->Data

References

Efficacy of Amino-Based Antimicrobial Agents: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An examination of the antimicrobial potential of enaminones and related amino-acid derivatives, providing available efficacy data and standardized testing protocols for researchers in drug development.

While direct antimicrobial efficacy data for Z-3-Amino-propenal remains limited in publicly accessible research, this guide offers a comparative analysis of structurally related compounds, primarily focusing on enaminones and other amino-acid based antimicrobial agents. Enaminones, which are β-amino-α,β-unsaturated ketones or aldehydes, share a key functional motif with this compound and have been investigated for their bioactivity. This guide summarizes available quantitative data on the antimicrobial performance of these and other amino-functionalized molecules, details the experimental methodologies used to determine their efficacy, and provides a visual representation of a standard antimicrobial susceptibility testing workflow.

Comparative Antimicrobial Efficacy

The antimicrobial efficacy of various amino-based compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an agent that inhibits the visible growth of a microorganism. The following tables present MIC and other antimicrobial activity data for different classes of amino-based compounds against a range of pathogenic bacteria and fungi.

Table 1: Antimicrobial Activity of N-Arylpyrazole-Containing Enaminone Derivatives

CompoundConcentration (mg/mL)Staphylococcus aureus (IZD in mm)Bacillus subtilis (IZD in mm)Aspergillus flavus (IZD in mm)
2a 5181914
2.5141511
1.2511129
5c 5171813
2.5131410
1.2510118
Chloramphenicol (Standard) 52526-
Terbinafine (Standard) 5--22

*IZD: Inhibition Zone Diameter. Data sourced from a study on enaminones as building blocks for substituted pyrazoles[1].

Table 2: Antibacterial Activity of 1,3-bis(aryloxy)propan-2-amines

CompoundStreptococcus pyogenes (MIC in µg/mL)Staphylococcus aureus (MIC in µg/mL)Enterococcus faecalis (MIC in µg/mL)Methicillin-Resistant S. aureus (MRSA) (MIC in µg/mL)
CPD18 1010>1010
CPD20 2.52.552.5
CPD21 1010>105 - 10
CPD22 2.5552.5 - 5

*Data from a study on synthetic 1,3-bis(aryloxy)propan-2-amines against Gram-positive bacteria[2].

Table 3: Antimicrobial Activity of Selected Pyrazoline Derivatives

CompoundStaphylococcus aureus (MIC in µg/mL)Bacillus subtilis (MIC in µg/mL)Pseudomonas aeruginosa (MIC in µg/mL)Enterococcus faecalis (MIC in µg/mL)Candida albicans (MIC in µg/mL)
Compound 5 64---64
Compound 19 64-64--
Compound 22 -646432-
Compound 24 64--32-
Compound 26 -64---
Ampicillin (Standard) 42>5122-
Ofloxacin (Standard) 1242-
Fluconazole (Standard) ----8

*Data extracted from a study on the antimicrobial activities of pyrazoline and hydrazone derivatives[3].

Experimental Protocols

The determination of antimicrobial efficacy relies on standardized and reproducible experimental protocols. The most common methods cited in the referenced literature are the broth microdilution method for determining MIC and the disk diffusion method for initial screening.

Broth Microdilution Method for MIC Determination

This method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Microplates: A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculum Preparation: The test microorganism is cultured in a suitable broth to a standardized turbidity, typically corresponding to a specific number of colony-forming units per milliliter (CFU/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism. For bacteria, this is often at 37°C for 18-24 hours, and for fungi, it may be at 28-35°C for 48 hours.[3]

  • Result Interpretation: After incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.

Agar Disk Diffusion Method

This method is often used for preliminary screening of antimicrobial activity.

  • Agar Plate Preparation: A standardized inoculum of the test microorganism is uniformly spread over the surface of an agar plate.

  • Disk Application: Sterile filter paper disks (typically 6 mm in diameter) are impregnated with a known concentration of the test compound and placed on the agar surface.

  • Incubation: The plates are incubated under suitable conditions for the microorganism.

  • Measurement of Inhibition Zone: The antimicrobial agent diffuses from the disk into the agar. If the agent is effective, it will inhibit the growth of the microorganism, resulting in a clear circular zone around the disk. The diameter of this zone of inhibition (IZD) is measured in millimeters.[1]

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for antimicrobial susceptibility testing, from the initial preparation of the test compounds and microbial cultures to the final determination of the MIC.

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results prep_compound Prepare Test Compound (e.g., this compound derivative) serial_dilution Perform Serial Dilutions of Test Compound prep_compound->serial_dilution prep_media Prepare Growth Media (Broth/Agar) prep_media->serial_dilution prep_culture Prepare Standardized Microbial Inoculum inoculation Inoculate Media with Microorganism prep_culture->inoculation serial_dilution->inoculation incubation Incubate under Controlled Conditions inoculation->incubation observation Observe for Microbial Growth incubation->observation mic_determination Determine Minimum Inhibitory Concentration (MIC) observation->mic_determination

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

References

Cross-Reactivity Analysis of Z-3-Amino-propenal with Biomolecules: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of Z-3-Amino-propenal with various biomolecules. Due to the limited direct experimental data on this compound, this document infers its reactivity based on its chemical structure as an α,β-unsaturated aldehyde and compares it with well-studied, structurally related aldehydes, such as acrolein and Z-3-hexenal. The information presented is intended to guide researchers in designing and interpreting experiments involving this reactive compound.

Introduction to this compound and its Analogs

This compound, also known as (Z)-3-aminoacrylaldehyde, is a reactive α,β-unsaturated aldehyde.[1][2] Such aldehydes are known for their high reactivity towards biological nucleophiles, primarily through Michael addition and Schiff base formation.[3][4] This reactivity is implicated in a variety of cellular processes and pathological conditions. Understanding the cross-reactivity of this compound is crucial for assessing its potential biological effects and for the development of targeted therapeutics.

This guide compares the known and inferred reactivity of this compound with two other α,β-unsaturated aldehydes:

  • Acrolein: A highly reactive and cytotoxic aldehyde produced endogenously from lipid peroxidation and metabolism of polyamines.[3][5][6]

  • Z-3-Hexenal: A "green leaf volatile" produced by plants upon tissue damage, which has been shown to react with amino acids.[4]

Comparative Reactivity with Biomolecules

The reactivity of α,β-unsaturated aldehydes with biomolecules is primarily dictated by the electrophilic nature of the carbon-carbon double bond and the carbonyl carbon. The primary targets are nucleophilic residues in proteins (cysteine, histidine, lysine) and the exocyclic amino groups of DNA bases.[3][4]

Table 1: Comparison of Reactivity with Protein Nucleophiles

AldehydeTarget Amino AcidsPredominant Reaction TypeRelative ReactivitySupporting Evidence
This compound (Inferred) Cysteine, Lysine, HistidineMichael Addition, Schiff Base FormationModerate to HighInferred from the reactivity of 3-aminopropanal and the general reactivity of α,β-unsaturated aldehydes. The amino group may modulate reactivity compared to acrolein.
Acrolein Cysteine, Lysine, HistidineMichael Addition, Schiff Base FormationVery HighExtensive literature demonstrates high reactivity, leading to protein adducts and cross-linking.[3][6]
Z-3-Hexenal Proline, Arginine, Glutamine, Leucine, GlycineSchiff Base FormationModerateDemonstrated reactivity with a range of amino acids, with proline being the most reactive.[4]
3-Aminopropanal Cysteine, LysineMichael Addition, Schiff Base FormationLow (but converts to acrolein)Exhibits substantially reduced reactivity compared to acrolein but targets the same residues.[3]

Table 2: Comparison of Reactivity with DNA

AldehydeTarget NucleobasesType of DamageMutagenic PotentialSupporting Evidence
This compound (Inferred) Guanine, AdenineAdduct Formation, Potential Cross-linksLikelyInferred from the reactivity of similar aldehydes.
Acrolein GuanineAdduct Formation, Interstrand Cross-linksHighKnown to form various DNA adducts that can lead to mutations.
Aromatic Amines (for comparison) GuanineAdduct FormationHighAromatic amine DNA adducts are well-characterized mutagens.[7][8]

Experimental Protocols

The following are generalized protocols for the detection and characterization of aldehyde-biomolecule adducts.

Mass Spectrometric Analysis of Protein Adducts

This protocol is adapted from methods used to study the reactivity of 3-aminopropanal and acrolein with peptides and proteins.[3]

Objective: To identify and characterize adducts formed between an aldehyde and a model protein (e.g., ubiquitin).

Materials:

  • Model protein (e.g., Ubiquitin)

  • Aldehyde of interest (e.g., this compound)

  • Ammonium bicarbonate buffer (50 mM, pH 8)

  • MALDI-TOF Mass Spectrometer

  • α-Cyano-4-hydroxycinnamic acid (CHCA) matrix

  • Trypsin (for enzymatic digestion)

  • ZipTip C18 pipette tips

Procedure:

  • Incubation: Incubate the model protein (e.g., 100 µM) with an excess of the aldehyde (e.g., 5 mM) in ammonium bicarbonate buffer at 37°C for a defined period (e.g., 2 to 48 hours).

  • Intact Protein Analysis:

    • Mix an aliquot of the reaction mixture with the CHCA matrix solution.

    • Spot the mixture onto a MALDI target plate and allow it to dry.

    • Analyze the sample using a MALDI-TOF mass spectrometer in linear mode to determine the mass of the intact protein and any modifications.

  • Peptide Mapping (for adduct site identification):

    • Denature the protein in the reaction mixture.

    • Reduce disulfide bonds (if any) with DTT and alkylate with iodoacetamide.

    • Digest the protein with trypsin overnight at 37°C.

    • Desalt the resulting peptides using ZipTip C18 tips.

    • Analyze the peptide mixture by MALDI-TOF/TOF or LC-MS/MS to identify modified peptides and pinpoint the specific amino acid residues that have formed adducts.

Spectrophotometric Assay for Aldehyde-Amino Acid Reactivity

This protocol is based on the method used to monitor the reaction of Z-3-hexenal with amino acids.[4]

Objective: To quantify the rate of reaction between an aldehyde and an amino acid.

Materials:

  • Aldehyde of interest (e.g., this compound)

  • Amino acid solution (e.g., 100 mM Proline)

  • Potassium phosphate buffer (pH 6 and pH 9)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing buffer, amino acid solution, and water.

  • Initiate the reaction by adding the aldehyde to the cuvette and mix quickly.

  • Immediately begin monitoring the change in absorbance at a specific wavelength (e.g., 265 nm for Schiff base formation) over time.[4]

  • The rate of reaction can be determined from the initial slope of the absorbance versus time plot.

  • Perform control experiments without the amino acid to account for any background absorbance changes.

Visualizations

Reaction Mechanisms

The following diagram illustrates the primary mechanisms by which α,β-unsaturated aldehydes react with protein nucleophiles.

G cluster_0 Michael Addition cluster_1 Schiff Base Formation Aldehyde_M α,β-Unsaturated Aldehyde Adduct_M Michael Adduct Aldehyde_M->Adduct_M + Cys Protein-Cys-SH Cys->Adduct_M + Aldehyde_S α,β-Unsaturated Aldehyde Adduct_S Schiff Base Aldehyde_S->Adduct_S + Lys Protein-Lys-NH2 Lys->Adduct_S +

Caption: General reaction pathways of α,β-unsaturated aldehydes with protein nucleophiles.

Experimental Workflow for Adduct Analysis

The following diagram outlines a typical workflow for the identification of protein adducts.

workflow start Incubate Protein with Aldehyde maldi_intact MALDI-TOF MS (Intact Mass) start->maldi_intact digestion Enzymatic Digestion (e.g., Trypsin) start->digestion lc_ms LC-MS/MS Analysis digestion->lc_ms identification Adduct Site Identification lc_ms->identification

Caption: Workflow for the mass spectrometric analysis of protein-aldehyde adducts.

Hypothetical Signaling Pathway Perturbation

Reactive aldehydes are known to induce oxidative stress and can modulate signaling pathways involved in cellular stress responses. The following diagram depicts a hypothetical pathway that could be affected by this compound.

signaling Z3AP This compound Proteins Cellular Proteins Z3AP->Proteins Adduct Formation ROS Increased ROS Proteins->ROS StressKinase Stress Kinase (e.g., JNK/p38) ROS->StressKinase TranscriptionFactor Transcription Factor (e.g., Nrf2) ROS->TranscriptionFactor Apoptosis Apoptosis StressKinase->Apoptosis GeneExpression Gene Expression (Antioxidant Response) TranscriptionFactor->GeneExpression

Caption: Hypothetical signaling cascade initiated by this compound-induced protein modification.

Conclusion

While direct experimental evidence for the cross-reactivity of this compound is not abundant, its chemical structure strongly suggests a high propensity to react with biological nucleophiles. Based on the reactivity of the closely related compound 3-aminopropanal and other α,β-unsaturated aldehydes like acrolein, it is anticipated that this compound will form adducts with cysteine, lysine, and histidine residues in proteins, as well as with DNA bases. The amino group in its structure may modulate its reactivity relative to acrolein.

The comparative data and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers investigating the biological effects of this compound. Further experimental studies are warranted to fully elucidate its cross-reactivity profile and to understand its physiological and pathological implications.

References

Z-3-Amino-propenal vs. Acrolein: A Comparative Analysis of Their Biological Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological effects of Z-3-Amino-propenal and the structurally related, highly reactive aldehyde, acrolein. While both are three-carbon aldehydes, their distinct chemical properties lead to significantly different interactions with biological systems. This document summarizes their mechanisms of action, cytotoxicity, and the experimental methodologies used to evaluate their effects, supported by available data.

Overview of Chemical Structures and Reactivity

This compound, also known as 3-aminopropanal, and acrolein share a propenal backbone. However, the presence of an amino group in this compound significantly alters its electrophilic character compared to the unsaturated aldehyde acrolein.

CompoundChemical StructureKey Features
This compound this compound structureContains both an aldehyde and an amino functional group. The amino group reduces the electrophilicity of the α,β-unsaturated system.
Acrolein Acrolein structureA highly reactive α,β-unsaturated aldehyde. The conjugated system makes it a potent electrophile, readily undergoing Michael addition with cellular nucleophiles.[1][2]

Recent studies directly comparing the two compounds have shown that This compound exhibits substantially reduced reactivity towards biomolecules compared to acrolein [3]. It is suggested that the biological activity of this compound may, in part, be mediated by its conversion to acrolein through the elimination of ammonia[3][4].

Comparative Biological Effects and Mechanisms of Action

The primary biological effects of this compound and acrolein are distinct, stemming from their different chemical reactivities and cellular targets.

This compound: Lysosomotropic Neurotoxin

The defining biological effect of this compound is its action as a lysosomotropic agent . Its amino group allows it to accumulate in the acidic environment of lysosomes[5][6][7]. This accumulation leads to:

  • Lysosomal Rupture : The high concentration of this compound within lysosomes disrupts the lysosomal membrane integrity, causing it to rupture[5][6][7].

  • Release of Cathepsins : The rupture releases lysosomal hydrolases, such as cathepsins, into the cytosol.

  • Induction of Apoptosis : These cytosolic cathepsins can then initiate the apoptotic cascade, leading to programmed cell death[5][6]. In cases of extensive lysosomal rupture, necrosis can also occur[5][7].

This mechanism of action makes this compound a potent cytotoxin, particularly in the context of cerebral ischemia where it is formed from polyamine catabolism[4][5][7].

G cluster_cell Cell This compound This compound Lysosome Lysosome Cathepsins Cathepsins Apoptosis Apoptosis

Acrolein: A Potent Electrophile Driving Widespread Cellular Damage

Acrolein's high electrophilicity dictates its biological effects, which are characterized by widespread, non-specific reactions with cellular macromolecules[1][2][8]. Its primary mechanisms of toxicity include:

  • Protein Adduction : Acrolein readily forms covalent adducts with nucleophilic amino acid residues, particularly cysteine, histidine, and lysine[1][8][9]. This can lead to protein dysfunction, enzyme inhibition, and disruption of cellular signaling pathways[1][10].

  • DNA Adduction : Acrolein reacts with DNA bases, primarily deoxyguanosine, to form mutagenic exocyclic adducts[1][8]. These adducts can interfere with DNA replication and transcription, contributing to genotoxicity and carcinogenesis[1].

  • Induction of Oxidative Stress : Acrolein depletes cellular glutathione (GSH), a key antioxidant, through direct conjugation[1][11]. This depletion, coupled with acrolein's ability to generate reactive oxygen species (ROS), leads to a state of severe oxidative stress, damaging lipids, proteins, and DNA[8][11][12].

G Acrolein Acrolein Protein Protein Acrolein->Protein Adduction DNA DNA Acrolein->DNA Adduction GSH GSH Acrolein->GSH Depletion Protein Dysfunction Protein Dysfunction Protein->Protein Dysfunction DNA Adducts (Mutagenesis) DNA Adducts (Mutagenesis) DNA->DNA Adducts (Mutagenesis) Oxidative Stress Oxidative Stress GSH->Oxidative Stress

Quantitative Data Summary

Direct quantitative comparisons of the cytotoxicity of this compound and acrolein are scarce in the literature. However, based on their mechanisms of action and reactivity, a qualitative and semi-quantitative comparison can be made.

ParameterThis compoundAcrolein
Primary Target Lysosomes[5][6][7]Cellular Nucleophiles (Proteins, DNA, GSH)[1][8]
Primary Mechanism Lysosomal membrane permeabilization[5][6][7]Covalent adduction and oxidative stress[1][8]
Reactivity Substantially lower than acrolein[3]Highly reactive electrophile[1][2]
Cytotoxicity Potent, particularly in cells with active polyamine metabolism[4][5]High, broad-spectrum cytotoxicity[2]
DNA Adduct Formation Not a primary mechanism; may occur via conversion to acrolein.Significant formation of 1,N2-propanodeoxyguanosine adducts[1][8].
Protein Adduction Targets the same sites as acrolein but with reduced reactivity[3].Extensive adduction to Cys, His, and Lys residues[1][8][9].
Oxidative Stress Induced secondary to lysosomal rupture[6].A primary mechanism of toxicity due to GSH depletion and ROS generation[8][11][12].

Experimental Protocols

Assessing Cytotoxicity

A standard method to compare the cytotoxicity of this compound and acrolein is the MTT assay or similar colorimetric assays that measure metabolic activity.

Protocol: MTT Cytotoxicity Assay

  • Cell Culture : Plate cells (e.g., a relevant neuronal or cancer cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment : Prepare serial dilutions of this compound and acrolein in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control.

  • Incubation : Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization : Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement : Read the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC50 value for each compound.

G Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Addition MTT Addition Incubation->MTT Addition Solubilization Solubilization MTT Addition->Solubilization Absorbance Reading Absorbance Reading Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

Detecting Lysosomal Membrane Permeabilization (for this compound)

The Acridine Orange (AO) relocation assay is a common method to visualize lysosomal integrity.

Protocol: Acridine Orange Relocation Assay

  • Cell Culture and Staining : Culture cells on glass coverslips. Incubate the cells with Acridine Orange, a lysosomotropic dye that fluoresces red in intact acidic lysosomes and green in the cytoplasm and nucleus.

  • Compound Treatment : Treat the AO-stained cells with this compound for various time points.

  • Microscopy : Visualize the cells using a fluorescence microscope.

  • Analysis : In healthy cells, AO will be concentrated in lysosomes, appearing as red puncta. Upon lysosomal rupture induced by this compound, the red fluorescence will diminish, and the green fluorescence in the cytoplasm will increase as the dye relocates.

Quantifying DNA Adducts (for Acrolein)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying acrolein-DNA adducts.

Protocol: LC-MS/MS for Acrolein-dG Adducts

  • Cell Culture and Treatment : Treat cells with acrolein.

  • DNA Isolation : Isolate genomic DNA from the treated cells using a standard DNA extraction kit.

  • DNA Hydrolysis : Enzymatically digest the DNA to individual deoxynucleosides.

  • LC-MS/MS Analysis : Analyze the digested DNA sample by LC-MS/MS. Use a stable isotope-labeled internal standard for the specific acrolein-deoxyguanosine adduct (e.g., γ-OH-PdG) for accurate quantification.

  • Data Analysis : Quantify the amount of the specific adduct relative to the total amount of deoxyguanosine in the sample.

Measuring Oxidative Stress (for Acrolein)

The DCFDA assay can be used to measure intracellular reactive oxygen species (ROS) levels.

Protocol: DCFDA Assay for ROS Detection

  • Cell Culture : Plate cells in a 96-well plate.

  • Staining : Load the cells with DCFDA (2',7'-dichlorofluorescin diacetate), which is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent DCF.

  • Compound Treatment : Treat the cells with acrolein.

  • Fluorescence Measurement : Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission) using a fluorescence plate reader.

  • Analysis : An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Conclusion

This compound and acrolein, despite their structural similarities, exhibit distinct biological effects due to differences in their chemical reactivity. Acrolein is a highly reactive electrophile that causes widespread cellular damage through adduction to proteins and DNA and the induction of oxidative stress. In contrast, this compound's primary toxic mechanism is its accumulation in lysosomes, leading to their rupture and the initiation of apoptosis. While this compound can convert to acrolein, its direct lysosomotropic activity represents a fundamentally different mode of action. Understanding these differences is crucial for researchers in toxicology, pharmacology, and drug development when investigating the pathological roles of these aldehydes or designing therapeutic strategies that target pathways involving these compounds.

References

A Comparative Structural Analysis of Z-3-Amino-propenal Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced structural characteristics of pharmacologically active molecules is paramount. Z-3-Amino-propenal and its derivatives represent a class of compounds with significant potential in organic synthesis and medicinal chemistry. Their biological activity is intrinsically linked to their three-dimensional structure. This guide provides a comparative framework for the structural analysis of this compound derivatives, supported by experimental data and detailed methodologies.

The electronic and steric effects of substituents on the nitrogen atom of the amino group can significantly influence the geometry and electronic distribution of the entire molecule. These modifications can impact key structural parameters such as bond lengths, bond angles, and torsional angles, which in turn dictate the molecule's reactivity and interaction with biological targets.

Comparative Analysis of Structural Parameters

A comprehensive structural analysis of this compound derivatives involves the precise measurement of key intramolecular distances and angles. These parameters provide insights into the electronic delocalization and conformational preferences of the molecules. Below is a comparative summary of structural data for a representative derivative, (Z)-3-[(3-acetyl-2-hydroxyphenyl)amino]-2-bromoprop-2-enal, which serves as a benchmark for comparison with other N-substituted analogs.

Derivative NameC1=O1 Bond Length (Å)C2=C3 Bond Length (Å)C3-N1 Bond Length (Å)C1-C2-C3 Bond Angle (°)C2-C3-N1 Bond Angle (°)Data Source(s)
(Z)-3-[(3-acetyl-2-hydroxyphenyl)amino]-2-bromoprop-2-enal1.2151.3671.341123.5126.8[1]
Hypothetical N-Methyl DerivativeData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Hypothetical N-Phenyl DerivativeData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Table 1: Comparison of key bond lengths and angles in this compound derivatives as determined by X-ray crystallography.

Spectroscopic Data Comparison

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide valuable information about the electronic environment of atoms and the nature of chemical bonds within the molecule.

Derivative Name¹H NMR (δ, ppm) - CHO¹H NMR (δ, ppm) - C2-H¹H NMR (δ, ppm) - C3-HIR (cm⁻¹) - C=O stretchIR (cm⁻¹) - C=C stretchData Source(s)
(Z)-3-[(3-acetyl-2-hydroxyphenyl)amino]-2-bromoprop-2-enal9.35-8.1516651580[1]
Hypothetical N-Methyl DerivativeData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Hypothetical N-Phenyl DerivativeData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Table 2: Comparison of key spectroscopic data for this compound derivatives.

Experimental Protocols

Accurate and reproducible experimental data are the foundation of any comparative structural analysis. The following are detailed methodologies for the key experiments cited in this guide.

Single-Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional atomic arrangement of the molecule in the solid state.

Protocol:

  • Crystal Growth: Single crystals of the this compound derivative are grown by slow evaporation of a suitable solvent (e.g., ethanol, ethyl acetate).

  • Data Collection: A suitable crystal is mounted on a goniometer head of a diffractometer. X-ray diffraction data are collected at a controlled temperature (e.g., 100 K or 293 K) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C) and to determine the connectivity of atoms in the molecule.

Protocol:

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H).

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Protocol:

  • Sample Preparation: A small amount of the solid sample is mixed with KBr and pressed into a thin pellet, or the spectrum is recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The IR spectrum is recorded over a typical range of 4000-400 cm⁻¹.

  • Data Analysis: The frequencies of the absorption bands are correlated with specific vibrational modes of the functional groups present in the molecule.

Logical Workflow for Structural Analysis

The following diagram illustrates a typical workflow for the synthesis and structural characterization of a novel this compound derivative.

Structural Analysis Workflow cluster_synthesis Synthesis and Purification cluster_characterization Structural Characterization cluster_analysis Data Analysis and Comparison start Starting Materials synthesis Chemical Synthesis of Derivative start->synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir xray Single-Crystal X-ray Diffraction purification->xray spectroscopic_data Analyze Spectroscopic Data (Chemical Shifts, Vibrational Frequencies) nmr->spectroscopic_data ir->spectroscopic_data structural_data Extract Structural Parameters (Bond Lengths, Angles) xray->structural_data comparison Comparative Analysis with Analogs structural_data->comparison spectroscopic_data->comparison conclusion Structure-Activity Relationship Insights comparison->conclusion

References

Safety Operating Guide

Personal protective equipment for handling Z-3-Amino-propenal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, logistical, and disposal information for handling Z-3-Amino-propenal. Given the hazardous nature of this compound, strict adherence to these guidelines is crucial to ensure personal safety and minimize environmental impact.

This compound, also known as (Z)-3-aminoprop-2-enal or 3-aminoacrolein, is a chemical compound with significant health risks.[1][2] All handling should be conducted with the utmost care and preparedness for emergency situations.

Hazard Summary

This compound is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS):

  • Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

  • Aquatic Hazard: Harmful to aquatic life with long-lasting effects.[1]

Due to the lack of a publicly available, detailed Safety Data Sheet (SDS) from a manufacturer, the following recommendations are based on the known hazards and general best practices for handling highly toxic and corrosive chemicals. Users must consult a specific SDS for this product from their supplier before initiating any work.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound. The following table summarizes the required PPE.

Body PartRequired PPERationale
Respiratory Full-face respirator with appropriate cartridges for organic vapors and particulates. A Self-Contained Breathing Apparatus (SCBA) may be necessary for spills or in poorly ventilated areas.Protects against inhalation of toxic vapors which can cause acute toxicity and respiratory irritation.[1]
Eyes/Face Chemical safety goggles and a face shield.Provides a barrier against splashes that can cause severe eye damage.[1]
Hands Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Note: The specific glove material should be selected based on the supplier's SDS recommendations and breakthrough time data. Double gloving is recommended.Prevents skin contact, which can lead to acute toxicity and severe burns.[1]
Body Chemical-resistant apron or full-body suit.Protects against skin exposure from splashes and spills.
Feet Closed-toe shoes, preferably chemical-resistant boots.Protects feet from spills.

Operational Plan: Safe Handling Procedures

All operations involving this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Preparation and Handling:

  • Area Preparation: Ensure the chemical fume hood is functioning correctly. Have an emergency eyewash station and safety shower readily accessible.

  • Spill Kit: A spill kit containing appropriate absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent) should be readily available.

  • Handling: Use only the smallest necessary amount of the chemical. Avoid generating aerosols or dust.

First Aid Measures:

  • Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan

All waste containing this compound is considered hazardous waste and must be disposed of according to institutional, local, state, and federal regulations.

Waste Collection:

  • Collect all contaminated materials (e.g., gloves, absorbent pads, disposable lab coats) in a designated, sealed, and properly labeled hazardous waste container.

  • Unused or waste this compound should be stored in its original or a compatible, tightly sealed container, clearly labeled as hazardous waste.

Disposal Procedure:

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Labeling: Ensure the hazardous waste container is labeled with the chemical name, associated hazards, and the accumulation start date.

  • Pickup: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.

Experimental Workflow and Safety Protocols

The following diagram outlines the logical flow for safely handling this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures prep_area Prepare Work Area (Fume Hood, Eyewash, Shower) don_ppe Don Appropriate PPE prep_area->don_ppe prep_spill_kit Prepare Spill Kit don_ppe->prep_spill_kit handle_chem Handle Chemical (Minimize Quantity, Avoid Aerosols) prep_spill_kit->handle_chem collect_waste Collect Contaminated Waste handle_chem->collect_waste spill Spill handle_chem->spill exposure Personal Exposure handle_chem->exposure label_waste Label Hazardous Waste Container collect_waste->label_waste request_pickup Request EHS Pickup label_waste->request_pickup cleanup Spill Cleanup spill->cleanup first_aid Administer First Aid exposure->first_aid medical_attention Seek Immediate Medical Attention first_aid->medical_attention

Caption: Workflow for safe handling of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.